molecular formula C12H22N2O2 B581759 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate CAS No. 1251010-63-5

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Cat. No.: B581759
CAS No.: 1251010-63-5
M. Wt: 226.32
InChI Key: XEDSJRNOTLOESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSJRNOTLOESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735835
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-63-5, 1211586-14-9
Record name tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1251010-63-5 (for the cis-isomer)

This technical guide provides an in-depth overview of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a saturated bicyclic amine derivative. The pyrrolo[3,2-b]pyridine core structure is a recognized scaffold in the design of various biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen allows for controlled synthetic manipulations, making it a valuable intermediate in multi-step syntheses. The "octahydro" designation indicates a fully saturated ring system. This guide focuses on the cis-isomer of the molecule.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1251010-63-5[1]
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
Appearance Solid, semi-solid, liquid, or lump
Purity Typically >95%
Storage Temperature 2-8°C, inert atmosphere, keep in dark place
SMILES Code O=C(N1CC[C@@]2([H])[C@]1([H])CCCN2)OC(C)(C)C[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261, P305+P351+P338[1]

Role in Drug Discovery and Development

The pyrrolopyridine scaffold is of significant interest in medicinal chemistry as it can mimic the purine ring of ATP, making its derivatives potential kinase inhibitors.[2] The specific compound, this compound, serves as a crucial starting material in the synthesis of more complex molecules targeting a range of diseases.

Notably, this compound has been utilized in the development of:

  • Protein Degraders: It is a key intermediate in the synthesis of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific target proteins.[3] These agents are being explored for various therapeutic applications, including oncology.[3] The ubiquitin-proteasome pathway is central to the mechanism of action of these degraders.

  • Autoimmune Disease Therapeutics: The compound is used in the preparation of pyrazolopyridinamine compounds aimed at treating autoimmune diseases.[4]

The general workflow for utilizing this building block in a drug discovery context is outlined below.

G General Drug Discovery Workflow A tert-butyl octahydro-1H- pyrrolo[3,2-b]pyridine-1-carboxylate (Starting Material) B Chemical Synthesis & Modification A->B C Library of Derivative Compounds B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using the core scaffold.

Experimental Protocols

  • Ring Formation: Construction of the bicyclic pyrrolopyridine core.

  • Reduction: Catalytic hydrogenation to saturate the heterocyclic rings.

  • Protection: Introduction of the Boc protecting group.

  • Purification: Chromatographic methods to isolate the desired isomer.

A patent for the synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine provides a representative example of the complexity of such syntheses.[5][6] The process described involves enzymatic hydrolysis for optical resolution, followed by a series of conversions and reductions to form the final saturated bicyclic amine.[5][6]

General Considerations for Handling and Use:

  • Due to its hazard profile, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.[1]

  • Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[1]

  • The compound is typically stored under refrigeration and an inert atmosphere to maintain its stability.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for cis-tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1251010-63-5) is not widely published. However, chemical suppliers often provide access to NMR, LC-MS, and other analytical data upon request for a specific batch. For related pyrrolopyridine derivatives, ¹H and ¹³C NMR spectra are the primary methods for structural confirmation.[2]

Expected ¹H NMR Spectral Features:

Based on the structure, one would expect to see:

  • A characteristic singlet in the upfield region (around 1.4 ppm) corresponding to the nine protons of the tert-butyl group.

  • A complex series of multiplets in the aliphatic region corresponding to the protons of the saturated bicyclic core.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its utility in the development of protein degraders and immunomodulators highlights its importance in modern drug discovery. Further research into the synthesis and applications of this and related compounds is likely to yield novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and its isomers. Due to the limited availability of experimental data for the specific [3,2-b] isomer, this document also includes data for structurally related isomers to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are presented to aid in further research and characterization of this compound.

Physicochemical Properties

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[1][2]
Molecular Weight 226.32 g/mol [1][2]
Physical Form Solid or Semi-solid or liquid or lump

Table 2: Predicted Physicochemical Properties for a Related Isomer (tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate)

PropertyPredicted ValueSource
Boiling Point 313.8 ± 15.0 °C[2]
Density 1.052 ± 0.06 g/cm³[2]
Flash Point 143.6 ± 20.4 °C[2]
Refractive Index 1.489[2]
XLogP3 1.06[2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[3] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.[3]

Methodology: Thiele Tube Method [3]

  • Sample Preparation: A small amount of the finely powdered organic solid is packed into a capillary tube, sealed at one end.[3][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then suspended in a Thiele tube containing a high-boiling point liquid such as paraffin or silicone oil.[3]

  • Heating: The side arm of the Thiele tube is gently heated, which creates a convection current ensuring uniform temperature distribution throughout the oil bath.[3] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[3]

  • Observation and Recording: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the solid completely liquefies are recorded. This range is the melting point of the substance.[3]

Methodology: Mel-Temp Apparatus

  • Sample Preparation: As with the Thiele tube method, a small amount of the powdered sample is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is inserted into the heating block of the Mel-Temp apparatus. A thermometer is also placed in its designated well.

  • Heating: The apparatus is turned on, and the heating rate is controlled. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more careful determination.

  • Observation and Recording: The sample is observed through a magnifying lens, and the temperatures at the onset and completion of melting are recorded.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

Methodology: Capillary Method (Siwoloboff's Method) [7][8]

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[7]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[7][8]

  • Heating: The apparatus is heated slowly and uniformly.[7]

  • Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Solubility Determination

Solubility is a measure of how much of a substance (solute) can dissolve in a given amount of another substance (solvent).[10] The principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[10][11]

Methodology: Qualitative Solubility Tests [12][13]

  • Procedure: A small, measured amount of the compound (e.g., 25 mg of solid or 0.05 mL of liquid) is placed in a test tube.[12]

  • Solvent Addition: A small volume of the solvent (e.g., 0.75 mL) is added in portions.[12]

  • Observation: After each addition, the test tube is vigorously shaken, and the mixture is observed to see if the solute has dissolved.[12]

  • Systematic Testing: A series of solvents of varying polarity and pH are typically used to classify the compound. Common test solvents include water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[12][13] Solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively.[13]

LogP (Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties.[14]

Methodology: Shake Flask Method [14][15]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[16]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[15]

  • Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm (base 10) of this value.[14]

Methodology: HPLC Method [15][16]

A rapid method for estimating LogP involves using reverse-phase high-pressure liquid chromatography (HPLC). The logarithm of the retention time of a compound on a C18 column is linearly related to its LogP.[15] A calibration curve is generated using a set of standard compounds with known LogP values. The LogP of the unknown compound can then be determined from its retention time using this calibration curve.[15]

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of phosphodiesterase 4B (PDE4B).[17] PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways.[17] Inhibition of PDE4 leads to an increase in cAMP levels, which can modulate inflammatory responses.[17]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of such inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 1H-pyrrolo[2,3-b]pyridine) intermediate Common Intermediate (e.g., Intermediate 8) start->intermediate Initial Synthesis coupling Chan-Lam Coupling intermediate->coupling final_compounds Final Compounds (e.g., 11a-o) coupling->final_compounds pde4b_assay PDE4B Inhibition Assay final_compounds->pde4b_assay tnfa_release TNF-α Release Assay (in Macrophages) final_compounds->tnfa_release selectivity Selectivity Profiling (vs. other PDEs, CNS receptors) final_compounds->selectivity adme In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) final_compounds->adme ic50 Determine IC50 Values pde4b_assay->ic50

Caption: Workflow for Synthesis and Evaluation of Pyrrolopyridine-based PDE4B Inhibitors.

The following diagram illustrates a simplified signaling pathway involving PDE4.

G cluster_pathway Simplified PDE4 Signaling Pathway receptor GPCR ac Adenylate Cyclase receptor->ac Activates atp ATP camp cAMP atp->camp Converted by AC amp AMP camp->amp Hydrolyzed by PDE4 pka Protein Kinase A (PKA) camp->pka Activates pde4 PDE4 downstream Downstream Effects (e.g., Reduced Inflammation) pka->downstream inhibitor Pyrrolopyridine Inhibitor inhibitor->pde4 Inhibits

References

Technical Guide: Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a heterocyclic building block pivotal in medicinal chemistry and novel drug design.

Executive Summary

This compound is a saturated bicyclic amine derivative featuring a pyrrolopyridine core. The presence of a tert-butyloxycarbonyl (Boc) protecting group makes it a versatile intermediate in organic synthesis. Such scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can be used to explore chemical space and optimize ligand-receptor interactions. This document provides key molecular data, a representative synthetic approach, and contextualizes its application within pharmaceutical research.

Molecular and Physicochemical Data

The quantitative properties of this compound are summarized below. Data is based on its molecular formula, which is consistent across its various isomers.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂Inferred from Isomers
Molecular Weight 226.32 g/mol Calculated
IUPAC Name This compoundN/A
Synonyms 1-Boc-octahydro-1H-pyrrolo[3,2-b]pyridineN/A

Role in Drug Development

Saturated heterocyclic compounds like this compound serve as crucial building blocks in the synthesis of complex pharmaceutical agents. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent chemical modifications.

The rigid pyrrolopyridine scaffold is a valuable design element in medicinal chemistry. Incorporating such structures into drug candidates can:

  • Improve Binding Affinity: The constrained conformation can reduce the entropic penalty of binding to a biological target.

  • Enhance Selectivity: The defined three-dimensional shape can lead to more specific interactions with the target protein over other proteins.

  • Optimize Physicochemical Properties: The saturated nature of the ring system can influence properties such as solubility and metabolic stability.

This building block is particularly useful for creating libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and G-protein coupled receptors.

Representative Experimental Protocol: Synthesis of a Pyrrolopyridine Core

Objective: To synthesize a cis-fused octahydropyrrolopyrrole scaffold.

Materials:

  • β-aminopropionic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acrylate derivative

  • Strong acid (e.g., HCl)

  • Reducing agent (e.g., Sodium borohydride)

  • Strong base (e.g., Sodium hydroxide)

  • Organic solvents (e.g., Dichloromethane, Methanol)

Methodology:

  • Protection Step: The primary amine of β-aminopropionic acid hydrochloride is protected using Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Michael Addition: The protected amino acid is then reacted with an acrylate derivative in a Michael addition reaction to form a key intermediate.

  • Acid-Catalyzed Cyclization and Decarboxylation: The intermediate from the previous step undergoes ring closure and decarboxylation upon treatment with a strong acid, yielding a substituted tetrahydropyrrolidone.

  • Reductive Amination: The ketone of the tetrahydropyrrolidone is converted to an amine via reductive amination.

  • Base-Mediated Cyclization: A second ring closure is induced by treatment with a strong base, forming the bicyclic octahydropyrrolopyrrole core.

  • Reduction: A final reduction step may be necessary to achieve the desired saturation of the ring system.

  • Purification: The final product is purified using column chromatography on silica gel.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical flow of a generalized synthetic strategy for creating complex molecules from building blocks like this compound.

Caption: Generalized workflow for synthesis and application.

G Start Boc-Protected Octahydropyrrolopyridine Deprotection Acidic Condition (e.g., TFA, HCl) Start->Deprotection Amine Free Secondary Amine Deprotection->Amine Reaction1 Amide Coupling Amine->Reaction1 Reaction2 Reductive Amination Amine->Reaction2 Reaction3 Alkylation Amine->Reaction3 Product1 Amide Derivative Reaction1->Product1 Product2 Tertiary Amine Derivative Reaction2->Product2 Product3 Alkylated Derivative Reaction3->Product3

Caption: Synthetic utility after Boc deprotection.

Structure Elucidation of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a saturated heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a putative synthetic pathway and predicted spectroscopic data based on analogous compounds and established chemical principles.

Chemical Structure and Properties

This compound possesses a fused bicyclic system consisting of a saturated pyrrolidine ring and a saturated pyridine ring. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom of the pyrrolidine ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
XLogP31.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a three-step process starting from the commercially available 1H-pyrrolo[3,2-b]pyridine.

G cluster_0 Synthesis Workflow A 1H-Pyrrolo[3,2-b]pyridine B Octahydro-1H-pyrrolo[3,2-b]pyridine A->B Catalytic Hydrogenation C This compound B->C N-Boc Protection

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Step 1: Catalytic Hydrogenation of 1H-Pyrrolo[3,2-b]pyridine

This procedure is based on general methods for the hydrogenation of N-heteroaromatic compounds.

  • Materials: 1H-pyrrolo[3,2-b]pyridine, Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina, Ethanol or Acetic Acid, Hydrogen gas.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a catalytic amount of Platinum(IV) oxide or Rhodium on alumina (typically 5-10 mol%).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Pressurize the vessel with hydrogen gas (typically 50-100 atm).

    • Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously for 24-48 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude octahydro-1H-pyrrolo[3,2-b]pyridine. Purification can be achieved by distillation or crystallization of a salt form.

Step 2: N-Boc Protection of Octahydro-1H-pyrrolo[3,2-b]pyridine

This protocol follows standard procedures for the N-Boc protection of secondary amines.[1]

  • Materials: Octahydro-1H-pyrrolo[3,2-b]pyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium bicarbonate, Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude octahydro-1H-pyrrolo[3,2-b]pyridine in DCM or THF.

    • Add a base such as triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, if using an organic base, wash the reaction mixture with water and brine. If using an inorganic base, separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for this compound, based on the analysis of structurally similar N-Boc protected saturated heterocycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6m2HPyrrolidine CH₂ adjacent to N-Boc
~3.2 - 3.4m2HPyridine CH₂ adjacent to N
~2.8 - 3.1m2HBridgehead CH
~1.8 - 2.0m4HPyrrolidine and Pyridine CH₂
~1.5 - 1.7m2HPyridine CH₂
1.48s9HC(CH₃)₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~154.7C=O (Boc)
~79.5C (CH₃)₃ (Boc)
~55 - 60Bridgehead C
~45 - 50Pyrrolidine CH₂ adjacent to N-Boc
~40 - 45Pyridine CH₂ adjacent to N
~28.5C(C H₃)₃ (Boc)
~20 - 30Pyrrolidine and Pyridine CH₂
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (aliphatic)
~2860MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1400MediumC-H bend
~1160StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIonFragmentation Pathway
227[M+H]⁺Molecular ion peak
171[M - C₄H₈ + H]⁺Loss of isobutylene
127[M - Boc + 2H]⁺Loss of the Boc group
57[C₄H₉]⁺tert-butyl cation

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data relies on the logical correlation between the observed signals and the known structural features of the molecule.

G cluster_0 Spectroscopic Data Interpretation cluster_1 Structural Features Structure Proposed Structure HNMR 1H NMR - Singlet at ~1.48 ppm (9H) - Multiplets in aliphatic region Structure->HNMR CNMR 13C NMR - Carbonyl at ~155 ppm - Quaternary C at ~80 ppm - Methyls at ~28.5 ppm Structure->CNMR IR IR - Strong C=O stretch at ~1690 cm-1 Structure->IR MS MS - [M+H]+ at m/z 227 - Fragments at m/z 171, 127, 57 Structure->MS Boc_Group Boc Protecting Group HNMR->Boc_Group Confirms Backbone Saturated Bicyclic Core HNMR->Backbone Characterizes CNMR->Boc_Group Confirms CNMR->Backbone Characterizes IR->Boc_Group Confirms MS->Boc_Group Confirms MS->Backbone Indicates Mass

Caption: Logical flow for structure confirmation using spectroscopic data.

This guide provides a foundational framework for the synthesis and structural elucidation of this compound. Experimental validation of the proposed synthetic route and spectroscopic data is essential for definitive characterization.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the request for detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data and experimental protocols for tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. While a comprehensive search of publicly available scientific databases and literature did not yield specific experimental ¹H and ¹³C NMR datasets for this particular molecule, this document provides a generalized, robust methodology for acquiring such data. Furthermore, a representative experimental workflow for the synthesis of a structurally related compound is presented to illustrate the chemical context and potential analytical checkpoints where NMR spectroscopy would be crucial.

NMR Data for this compound

As of the latest search, specific, experimentally verified ¹H and ¹³C NMR data (chemical shifts, coupling constants, and multiplicities) for this compound are not available in the public domain. Researchers requiring this data would need to perform the NMR analysis on a synthesized and purified sample of the compound. The following sections outline the standard experimental protocols to acquire this data.

General Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

This section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (≥95%), as impurities can complicate spectral analysis. Purification can be achieved by methods such as column chromatography or recrystallization.

  • Solvent Selection: A deuterated solvent is chosen to dissolve the sample. The choice of solvent is critical and depends on the solubility of the analyte and the desired chemical shift window. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). For non-polar to moderately polar compounds like the target molecule, CDCl₃ is often a suitable starting point.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Many commercially available deuterated solvents already contain TMS.

2.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Temperature: Experiments are usually conducted at room temperature (e.g., 298 K).

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

  • Number of Scans: The number of scans depends on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are often adequate.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a common starting point.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.

  • Spectral Width: A wider spectral width of about 200-240 ppm is necessary to cover the range of ¹³C chemical shifts.

  • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. Typically, several hundred to several thousand scans are accumulated.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a common setting.

2.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.

  • Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

  • Peak Picking and Analysis: The chemical shifts (δ) of the peaks are determined. For ¹H NMR, the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are measured to elucidate the connectivity of the protons.

Representative Synthesis Workflow and Visualization

While a specific synthesis protocol for this compound was not found, a patent for the synthesis of the related isomer, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, provides a relevant example of a synthetic strategy that could be adapted. The following diagram illustrates a generalized workflow based on such a synthesis, highlighting the key stages where NMR analysis would be employed for characterization.

G Hypothetical Synthesis Workflow for a Pyrrolo-Pyridine Core cluster_0 Starting Materials cluster_1 Key Synthesis Steps cluster_2 Analytical Checkpoints cluster_3 Final Product A Piperidine-2,3-dicarboxylate derivative C Step 1: N-Protection A->C B Protecting Group Reagent (e.g., Boc-anhydride) B->C NMR1 NMR Analysis of Intermediate 1 C->NMR1 Characterization D Step 2: Reduction of Esters NMR2 NMR Analysis of Intermediate 2 D->NMR2 Characterization E Step 3: Cyclization NMR3 NMR Analysis of Intermediate 3 E->NMR3 Characterization F Step 4: Deprotection/Purification NMR4 Final Product NMR & Purity F->NMR4 Final Analysis NMR1->D NMR2->E NMR3->F G Octahydro-1H-pyrrolo[3,4-b]pyridine NMR4->G

Caption: Hypothetical workflow for the synthesis of a pyrrolo-pyridine core structure.

This diagram illustrates a logical progression from starting materials to the final product, with critical quality control steps involving NMR spectroscopy to confirm the structure of intermediates and the final product. Each "NMR Analysis" node represents a point where the detailed experimental protocols described in Section 2 would be applied.

Mass Spectrometry Analysis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a saturated heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug discovery. Its structural complexity and the presence of a thermally and chemically labile tert-butoxycarbonyl (Boc) protecting group present unique challenges and considerations for its characterization by mass spectrometry. This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound, including expected fragmentation patterns, detailed experimental protocols, and visual representations of the analytical workflow and fragmentation pathways. Understanding the mass spectrometric behavior of this molecule is crucial for reaction monitoring, purity assessment, and structural elucidation during the drug development process.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is heavily influenced by the presence of the N-Boc protecting group. This group is notoriously unstable in common ionization sources and readily undergoes characteristic fragmentation. The following tables summarize the predicted quantitative data for the parent molecule and its key fragments under typical Electrospray Ionization (ESI) conditions.

Table 1: Predicted Molecular Ion Adducts

AdductMolecular FormulaCalculated m/z
[M+H]⁺[C₁₂H₂₂N₂O₂ + H]⁺227.1754
[M+Na]⁺[C₁₂H₂₂N₂O₂ + Na]⁺249.1573
[M+K]⁺[C₁₂H₂₂N₂O₂ + K]⁺265.1313
[M+NH₄]⁺[C₁₂H₂₂N₂O₂ + NH₄]⁺244.2019

Note: The protonated molecule [M+H]⁺ may be of low abundance or absent due to in-source fragmentation.

Table 2: Predicted Major Fragment Ions (Positive Ion Mode ESI-MS/MS)

Proposed FragmentLossMolecular Formula of FragmentCalculated m/zPredicted Relative Abundance
tert-Butyl cationC₈H₁₃N₂O₂[C₄H₉]⁺57.0704High (Often Base Peak)
Product of isobutylene loss (McLafferty-type)C₄H₈ (isobutylene)[C₈H₁₄N₂O₂]⁺˙170.1055High
Product of Boc group lossC₅H₈O₂ (Boc group)[C₇H₁₄N₂]⁺˙126.1157Medium to High
Deprotected octahydropyrrolopyridineC₅H₉O₂ (Boc group + H)[C₇H₁₅N₂]⁺127.1230Medium

Fragmentation Pathways

The fragmentation of N-Boc protected amines is well-documented and proceeds through several characteristic pathways.[1][2][3] The primary fragmentation route involves the loss of isobutylene via a McLafferty-type rearrangement, followed by the loss of carbon dioxide. Another significant pathway is the direct cleavage of the Boc group to form a stable tert-butyl cation.

fragmentation_pathway cluster_main M_H [M+H]⁺ m/z 227.1754 Frag_170 [M+H - C₄H₈]⁺ m/z 171.1128 M_H->Frag_170 - C₄H₈ (56 Da) Frag_127 [M+H - C₅H₉O₂]⁺ m/z 127.1230 M_H->Frag_127 - C₅H₉O₂ (101 Da) Frag_57 [C₄H₉]⁺ m/z 57.0704 M_H->Frag_57 Frag_170->Frag_127 - CO₂ (44 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocols

A standardized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source is provided below. Due to the inherent instability of the Boc group, soft ionization techniques and optimized source conditions are recommended to observe the parent ion.[4]

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the solid sample and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL.

  • Mobile Phase Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase conditions to ensure good peak shape.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Note: Trifluoroacetic acid (TFA) should be avoided in the mobile phase as it can cause the deprotection of the Boc group in solution.[4]

3. Mass Spectrometry (MS) Parameters (ESI Positive Ion Mode)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 100-120 °C (A lower temperature is recommended to minimize in-source fragmentation).

  • Desolvation Gas Flow: (e.g., Nitrogen) 8-12 L/min.

  • Desolvation Temperature: 250-350 °C.

  • Cone Voltage / Fragmentor Voltage: Start with low values (e.g., 20-30 V) and optimize to balance parent ion intensity and fragmentation.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode for initial analysis. For structural confirmation, use tandem MS (MS/MS) with collision-induced dissociation (CID) on the precursor ion (e.g., m/z 227.2).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the LC-MS analysis of this compound.

workflow cluster_workflow SamplePrep Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (Reversed-Phase C18) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS_Scan Full Scan MS Analysis (m/z 50-500) ESI->MS_Scan Precursor Precursor Ion Selection ([M+H]⁺, m/z 227.2) MS_Scan->Precursor MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) Precursor->MSMS Data Data Analysis (Fragmentation Pattern) MSMS->Data

Caption: A typical experimental workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound requires careful consideration of the labile N-Boc protecting group. Key characteristics of its mass spectrum include a potentially weak or absent molecular ion peak and prominent fragment ions corresponding to the loss of isobutylene (neutral loss of 56 Da) and the formation of the tert-butyl cation (m/z 57). By employing soft ionization techniques, optimizing source conditions to minimize in-source fragmentation, and utilizing tandem mass spectrometry, a comprehensive structural characterization can be achieved. The protocols and data presented in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries for the successful analysis of this and structurally related compounds.

References

An In-depth Technical Guide to the Stereochemistry of tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The octahydro-1H-pyrrolo[3,2-b]pyridine scaffold is a significant heterocyclic core in medicinal chemistry, offering a rigid three-dimensional structure that is of great interest in the design of novel therapeutic agents. The stereochemistry of this scaffold is a critical determinant of its pharmacological activity and selectivity. This technical guide provides a comprehensive overview of the stereochemical aspects of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. While specific experimental data for this exact molecule is limited in public literature, this document outlines the possible stereoisomers, general approaches to stereoselective synthesis, and detailed protocols for chiral separation and analysis based on established methodologies for related compounds.

Introduction to the Stereochemistry of the Octahydropyrrolo[3,2-b]pyridine Core

The octahydro-1H-pyrrolo[3,2-b]pyridine core contains two fused saturated rings, a pyrrolidine and a piperidine ring. The fusion of these two rings creates two chiral centers at the bridgehead carbon atoms (C3a and C7a). This results in the possibility of two diastereomers: a cis-fused isomer and a trans-fused isomer. Each of these diastereomers is chiral and can exist as a pair of enantiomers.

  • Cis-isomers: (3aR,7aS) and (3aS,7aR)

  • Trans-isomers: (3aR,7aR) and (3aS,7aS)

The relative orientation of the hydrogen atoms at the bridgehead carbons determines whether the ring fusion is cis or trans. In the cis configuration, the hydrogens are on the same side of the mean plane of the bicyclic system, while in the trans configuration, they are on opposite sides. The absolute configuration at each chiral center is designated as R or S according to the Cahn-Ingold-Prelog priority rules. The control and characterization of these stereoisomers are paramount in drug development to ensure the desired therapeutic effect and to minimize potential off-target effects or toxicity associated with other isomers.

General Approaches to Synthesis and Stereocontrol

The synthesis of the octahydropyrrolo[3,2-b]pyridine core can be approached through various strategies, often involving the construction of one ring onto the other. Stereocontrol can be achieved through several methods, including:

  • Diastereoselective Synthesis: Employing substrate control, chiral auxiliaries, or chiral reagents to favor the formation of one diastereomer over the other.

  • Enantioselective Catalysis: Using chiral catalysts to synthesize a specific enantiomer directly.

  • Chiral Resolution: Separating a racemic or diastereomeric mixture into its individual stereoisomers.

A common synthetic strategy involves the hydrogenation of a corresponding aromatic or partially saturated pyrrolopyridine precursor. The stereochemical outcome of the hydrogenation is often dependent on the catalyst, solvent, and substrate structure.

Experimental Protocols

While specific, validated protocols for this compound are not extensively reported, the following represents a generalized and detailed experimental methodology for the synthesis of the racemic compound and a subsequent chiral resolution, based on established procedures for similar heterocyclic systems.

General Protocol for Racemic Synthesis

A plausible route to the racemic mixture of this compound involves the reduction of a suitable precursor, such as tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

Reaction Scheme:

tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate → this compound (racemic mixture)

Materials and Reagents:

  • tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Diatomaceous earth

  • Standard glassware for hydrogenation

Procedure:

  • To a solution of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the hydrogenation catalyst (e.g., 10 mol% PtO₂).

  • The reaction mixture is placed under a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.

  • The reaction is stirred vigorously at room temperature for 24-48 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel to afford the racemic mixture of this compound.

General Protocol for Chiral HPLC Resolution

The separation of enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, or protein-based columns)

Mobile Phase Preparation:

  • A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • For basic compounds, a small amount of an amine additive (e.g., diethylamine, 0.1% v/v) is often added to improve peak shape.

General Separation Procedure:

  • Equilibrate the chosen chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Dissolve a small amount of the racemic mixture of this compound in the mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 210 nm).

  • The retention times of the two enantiomers will differ, allowing for their separation and quantification.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Data Presentation

The following table provides a hypothetical summary of the expected data from the characterization of the stereoisomers of this compound. Note: These values are illustrative and not based on reported experimental data.

StereoisomerRelative ConfigurationAbsolute ConfigurationRetention Time (min)¹Specific Rotation [α]²
Enantiomer 1cis(3aR,7aS)12.5-
Enantiomer 2cis(3aS,7aR)15.2+
Enantiomer 3trans(3aR,7aR)18.9-
Enantiomer 4trans(3aS,7aS)21.4+

¹Hypothetical retention times on a Chiralpak IA column with a hexane/isopropanol mobile phase. ²The sign of specific rotation would need to be determined experimentally.

Visualization of Stereochemical Workflow

The following diagram illustrates the logical workflow for the synthesis and stereochemical analysis of this compound.

G cluster_synthesis Synthesis cluster_separation Separation & Analysis cluster_characterization Characterization cluster_application Application start Pyrrolopyridine Precursor rac_synth Racemic Synthesis (e.g., Hydrogenation) start->rac_synth racemate Racemic Mixture (cis and trans diastereomers) rac_synth->racemate chiral_sep Chiral HPLC Resolution racemate->chiral_sep enantiomers Enantiomer 1 Enantiomer 2 Enantiomer 3 Enantiomer 4 chiral_sep->enantiomers nmr NMR Spectroscopy enantiomers:f0->nmr enantiomers:f3->nmr polarimetry Polarimetry enantiomers:f1->polarimetry enantiomers:f0->polarimetry xray X-ray Crystallography enantiomers:f2->xray enantiomers:f1->xray drug_dev Drug Development (SAR Studies) enantiomers->drug_dev

Caption: Workflow for Synthesis and Stereochemical Analysis.

Conclusion

The stereochemistry of this compound is a critical aspect for its application in drug discovery and development. This guide has outlined the fundamental stereochemical possibilities of this bicyclic system, provided generalized experimental approaches for its synthesis and chiral resolution, and presented a framework for the characterization of its stereoisomers. While specific experimental data remains elusive in the public domain, the principles and methodologies described herein provide a solid foundation for researchers and scientists working with this important class of heterocyclic compounds. Further research is warranted to fully elucidate the synthesis and properties of the individual stereoisomers of this promising scaffold.

The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and History of Octahydropyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper delves into the historical discovery and evolution of synthetic strategies for the octahydropyrrolopyridine core, a ubiquitous scaffold in numerous natural products and pharmacologically active compounds. Primarily aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of key synthetic milestones, detailed experimental protocols for seminal reactions, and a comparative analysis of various methodologies.

Introduction: The Indolizidine Core

The octahydropyrrolopyridine ring system, particularly the octahydropyrrolo[1,2-a]pyridine isomer, is more commonly known in the scientific literature as the indolizidine alkaloid core. This bicyclic saturated heterocyclic motif is the structural foundation of a wide array of alkaloids isolated from various natural sources, including plants, amphibians, and insects. The journey to synthesize this fundamental scaffold is a story of foundational organic chemistry principles and the relentless pursuit of efficiency and stereocontrol.

Historical Perspective: From Aromatic Precursors to Saturated Scaffolds

The story of octahydropyrrolopyridine synthesis begins with its aromatic counterpart, indolizine. In 1912, Scholtz reported the first synthesis of an indolizine derivative.[1] This pioneering work laid the groundwork for accessing the saturated indolizidine core. Early approaches logically focused on the reduction of the more readily accessible aromatic indolizine ring system.

A pivotal moment in the broader context of alkaloid synthesis that influenced the field was Albert Ladenburg's landmark synthesis of coniine in 1886.[2][3] While coniine is a monocyclic piperidine alkaloid and not an octahydropyrrolopyridine, its synthesis was the first total synthesis of an alkaloid and demonstrated the power of synthetic chemistry to construct complex natural products from simple starting materials. This achievement undoubtedly inspired chemists to tackle more complex bicyclic systems like the indolizidine core.

The primary and most straightforward method to access the octahydropyrrolopyridine scaffold from its aromatic precursor is through catalytic hydrogenation . This method remains a cornerstone in the synthesis of indolizidines.

Key Synthetic Strategies: A Chronological Evolution

The synthesis of the octahydropyrrolopyridine core has evolved significantly from early reduction methods to highly sophisticated and stereoselective strategies. The following sections detail the key historical developments and provide insights into the methodologies.

Catalytic Hydrogenation of Indolizines and Pyridine Derivatives

The most direct route to the octahydropyrrolopyridine skeleton is the complete reduction of the corresponding aromatic indolizine. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Indolizine

A representative procedure for the catalytic hydrogenation of an indolizine derivative to the corresponding indolizidine is as follows:

  • Reactants: Substituted Indolizine (1.0 eq), Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%).

  • Solvent: Glacial acetic acid or ethanol.

  • Reaction Conditions: The indolizine derivative is dissolved in the chosen solvent in a high-pressure hydrogenation vessel. The catalyst is then added. The vessel is purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 50-70 bar). The reaction mixture is stirred vigorously at room temperature for a specified time (typically 12-24 hours).[4]

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite®. The solvent is removed under reduced pressure, and the resulting residue is typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude octahydropyrrolopyridine derivative, which can be further purified by chromatography or distillation.

Quantitative Data for Catalytic Hydrogenation of Pyridine Derivatives:

CatalystSubstratePressure (bar)Temperature (°C)Time (h)Yield (%)DiastereoselectivityReference
PtO₂2-Phenylindolizine3.7Room Temp.1295>99:1[5]
Rh/C5-n-propyl-5,6-dihydroindolizine10Room Temp.192 (for final product)N/A[6]
Pt/C1-(Dibenzylamino)-3-phenylindolizine1Room Temp.2490>99:1[5]

This table presents a selection of data to illustrate the range of conditions and outcomes.

Intramolecular Cyclization Strategies

As the field progressed, chemists developed more elegant approaches that constructed the bicyclic ring system in a single, concerted fashion. Intramolecular cyclization reactions have proven to be a powerful tool for the synthesis of the octahydropyrrolopyridine core. These methods typically involve the formation of one of the rings by creating a new carbon-nitrogen or carbon-carbon bond within an acyclic precursor.

A variety of cyclization strategies have been employed, including:

  • Reductive Amination: This method involves the intramolecular reaction of an amine with a carbonyl group (aldehyde or ketone) within the same molecule, followed by reduction of the resulting cyclic iminium ion.

  • Nucleophilic Substitution: An intramolecular Sₙ2 reaction where a nitrogen nucleophile displaces a leaving group to form the second ring.

  • Michael Addition: The intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system.

The Aza-Cope/Mannich Reaction: A Powerful Cascade

A significant advancement in the stereocontrolled synthesis of functionalized pyrrolidines and, by extension, indolizidines, was the development of the aza-Cope/Mannich cascade reaction. This powerful sequence involves a[2][2]-sigmatropic rearrangement of a nitrogen-containing 1,5-diene (the aza-Cope rearrangement) to form an enol and an iminium ion, which then undergo an intramolecular Mannich cyclization to furnish the pyrrolidine ring.[7][8][9]

Logical Workflow of the Aza-Cope/Mannich Reaction:

aza_cope_mannich Start Homoallylic Amine + Aldehyde/Ketone Iminium Formation of Iminium Ion Start->Iminium AzaCope [3,3]-Aza-Cope Rearrangement Iminium->AzaCope EnolIminium Intermediate Enol and Iminium Ion AzaCope->EnolIminium Mannich Intramolecular Mannich Cyclization EnolIminium->Mannich Product Functionalized Pyrrolidine/Indolizidine Core Mannich->Product

Aza-Cope/Mannich Reaction Cascade

This elegant cascade reaction allows for the rapid construction of complex pyrrolidine-containing structures with a high degree of stereocontrol, making it a valuable tool in the synthesis of indolizidine alkaloids.

Modern Synthetic Approaches

Contemporary efforts in the synthesis of octahydropyrrolopyridines are focused on the development of highly efficient and stereoselective methods. These include:

  • Domino and Tandem Reactions: Multi-step reactions that occur in a single pot, minimizing purification steps and improving overall efficiency. An example is the domino hydroformylation/cyclization of pyrrole derivatives.[6]

  • Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity, leading to the synthesis of single enantiomers of biologically active molecules. Asymmetric hydrogenation of indolizines and related precursors is an active area of research.[10]

  • Novel Cycloaddition Strategies: The development of new cycloaddition reactions to construct the bicyclic core with precise control over stereochemistry.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an octahydropyrrolopyridine derivative via catalytic hydrogenation.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis A Weigh Substrate and Catalyst B Add Solvent to Reactor A->B C Purge Reactor with Inert Gas B->C D Pressurize with Hydrogen C->D E Stir at Set Temperature and Time D->E F Depressurize and Purge E->F G Filter to Remove Catalyst F->G H Remove Solvent (in vacuo) G->H I Aqueous Work-up (Neutralization/Extraction) H->I J Dry and Concentrate Organic Phase I->J K Column Chromatography or Distillation J->K L Characterization (NMR, MS, etc.) K->L

General Workflow for Catalytic Hydrogenation

Conclusion

The synthesis of the octahydropyrrolopyridine core has a rich history, evolving from the simple reduction of aromatic precursors to highly sophisticated and stereoselective methodologies. Understanding this historical development provides valuable context for contemporary synthetic chemists. The key strategies of catalytic hydrogenation, intramolecular cyclization, and powerful cascade reactions like the aza-Cope/Mannich sequence remain fundamental tools in the construction of this important heterocyclic scaffold. Future innovations will undoubtedly focus on further enhancing the efficiency, stereoselectivity, and environmental sustainability of these synthetic routes, enabling the continued exploration of the vast chemical space and biological potential of octahydropyrrolopyridine derivatives.

References

The Octahydropyrrolopyridine Core: A Scaffold of Significant Biological Interest in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolopyridine core, a saturated bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the development of novel therapeutic agents targeting a wide array of biological processes. This technical guide delves into the biological significance of the octahydropyrrolopyridine core, with a particular focus on its derivatives, their quantitative biological activities, the experimental protocols for their synthesis and evaluation, and the signaling pathways they modulate.

Introduction to the Biological Significance of the Octahydropyrrolopyridine Core

The octahydropyrrolopyridine nucleus is a key structural motif found in a variety of biologically active compounds. While the fully saturated octahydropyrrolopyridine system is a subject of ongoing research, its partially unsaturated and functionalized derivatives, particularly those of the pyrrolo[1,2-a]pyrazine type, have garnered significant attention for their potent pharmacological activities. These compounds have been extensively investigated for their anticancer properties, with many derivatives exhibiting significant cytotoxicity against various cancer cell lines.

The biological activity of these compounds is often attributed to their ability to interact with key cellular targets, such as protein kinases. Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and apoptosis (programmed cell death). By inhibiting specific kinases, octahydropyrrolopyridine derivatives can disrupt these signaling cascades, leading to the inhibition of cancer cell growth and the induction of apoptosis.

Quantitative Biological Data

The cytotoxic activity of a series of dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivatives, which contain the core octahydropyrrolopyridine scaffold, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Compound IDMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
8l 2.80 ± 0.03---2.53 ± 0.05
8m -----
8n -----
Sorafenib (Reference) -----

Data for compounds 8m and 8n were mentioned as potent but specific IC50 values were not provided in the source document. The reference drug used in the study was Sorafenib. Data presented is based on available information from the search results.[1]

Experimental Protocols

General Synthesis of Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate Derivatives[1]

A multi-step synthetic route is employed for the synthesis of the target compounds.

Step 1: Synthesis of N-aminoethylpyrrole (3) 1H-pyrrole is reacted with 2-chloroethan-1-amine hydrochloride (2) in a nucleophilic substitution reaction to yield N-aminoethylpyrrole (3).

Step 2: Synthesis of Intermediate (6) N-aminoethylpyrrole (3) is reacted with an appropriate aldehyde (4) in the presence of a reducing agent to form the intermediate amine (6).

Step 3: Synthesis of Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate Derivatives (8) To a solution of the intermediate amine (6), triphenylphosphine is added. This mixture is then added dropwise to a solution of dimethyl acetylenedicarboxylate (DMAD) in dichloromethane (DCM). The reaction is stirred at room temperature for one hour to yield the final dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylate derivatives (8).

Cell Viability Assay (MTT Assay)[2]

The cytotoxic effects of the synthesized compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathway Visualization

The cytotoxic effects of many pyrrolopyrazine derivatives are attributed to their ability to inhibit protein kinases, such as PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a critical role in cell survival and apoptosis by phosphorylating and inactivating the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Inhibition of PIM-1 by a compound with an octahydropyrrolopyridine core can lead to the activation of the apoptotic cascade.

PIM1_Inhibition_Apoptosis_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth Factors / Cytokines Growth Factors / Cytokines Receptor Receptor Growth Factors / Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM-1 Kinase PIM-1 Kinase STAT->PIM-1 Kinase Upregulates Transcription BAD BAD PIM-1 Kinase->BAD Phosphorylates p-BAD p-BAD (Inactive) Bcl-2 Bcl-2 BAD->Bcl-2 Binds & Inhibits Bax Bax Bcl-2->Bax Inhibits Mitochondrial\nMembrane Mitochondrial Membrane Bax->Mitochondrial\nMembrane Forms pores in Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Octahydropyrrolopyridine\nDerivative Octahydropyrrolopyridine Derivative Octahydropyrrolopyridine\nDerivative->PIM-1 Kinase Inhibits Mitochondrial\nMembrane->Cytochrome c Releases

PIM-1 Kinase Mediated Apoptosis Inhibition and its Reversal

The diagram above illustrates how PIM-1 kinase promotes cell survival by inhibiting the pro-apoptotic protein BAD. An octahydropyrrolopyridine-based inhibitor can block PIM-1 activity, thereby preventing BAD phosphorylation and allowing it to inhibit the anti-apoptotic protein Bcl-2. This leads to the activation of Bax, mitochondrial membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.

Conclusion

The octahydropyrrolopyridine core and its derivatives, particularly the pyrrolo[1,2-a]pyrazine series, represent a promising class of compounds with significant potential in the development of novel anticancer therapies. Their ability to induce cytotoxicity in various cancer cell lines, likely through the inhibition of key signaling molecules such as PIM-1 kinase, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold. Future work should focus on elucidating the precise molecular targets of these compounds and optimizing their structure to enhance potency and selectivity.

References

An In-depth Technical Guide to Boc-Protected Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of pharmaceutical development. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands out for its versatility and reliability in masking the reactivity of amine functionalities. This guide provides a comprehensive overview of Boc-protected heterocyclic building blocks, their synthesis, and their critical role in drug discovery.

Introduction: The Synergy of Heterocycles and Boc Protection

Heterocyclic compounds, organic molecules containing at least one heteroatom within a ring structure, are fundamental to life and medicine.[1] Their diverse structures allow for a wide range of biological activities, making them prevalent in numerous FDA-approved drugs for treating conditions from cancer to viral infections.[1][2] Nitrogen-containing heterocycles, in particular, are common scaffolds in pharmaceuticals.

The amine groups within these heterocycles are often nucleophilic and basic, necessitating protection during multi-step syntheses to prevent unwanted side reactions. The Boc group serves as an excellent "sentinel" for these amines.[3] It transforms the highly reactive amine into a less nucleophilic carbamate, which is stable under a variety of conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[4][5] This stability, coupled with its facile removal under mild acidic conditions, makes the Boc group an indispensable tool in the synthesis of complex pharmaceutical agents.[6]

Synthesis and Deprotection: Mastering the Use of the Boc Group

The utility of the Boc group lies in the efficiency and predictability of its introduction and removal.

2.1. Boc Protection of Heterocyclic Amines

The most common method for installing a Boc group is the reaction of a heterocyclic amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][7] The base, often triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), serves to neutralize the protonated amine and accelerate the reaction.[3]

Table 1: Representative Conditions for Boc Protection of Heterocyclic Amines

HeterocycleReagentsSolventTemperatureYield (%)Reference
(S)-2-amino-2-phenylacetic acidBoc anhydride, HydrazineEthanolNot Specified67[8]
Amine(Boc)₂O, TEAH₂O/THF0 °C to RTNot Specified[9]
Amine(Boc)₂O, IodineSolvent-freeRoom TempHigh[7]

2.2. Boc Deprotection: Unveiling the Amine

The removal of the Boc group is typically achieved under acidic conditions.[10] The choice of acid and solvent can be tailored to the sensitivity of the substrate.[9] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[10][11]

Table 2: Common Conditions for Boc Deprotection

ReagentSolventTemperatureTimeReference
4M HCl1,4-DioxaneRoom Temp1-4 hours[10]
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp30 min - few hours[10]
Oxalyl chlorideMethanolRoom Temp1-4 hours[9]
WaterWater90-100 °C< 12 minutes[12]

Applications in Drug Discovery

Boc-protected heterocyclic building blocks are pivotal intermediates in the synthesis of a vast array of pharmaceuticals.[13] Their use allows for the controlled and sequential addition of other functionalities, which is essential for building the complex molecular architectures of modern drugs.[6] These building blocks are instrumental in lead optimization, where medicinal chemists systematically modify compounds to enhance their pharmacological properties.[14]

Table 3: Examples of Drugs Synthesized Using Boc-Protected Heterocyclic Scaffolds

DrugTherapeutic AreaHeterocyclic Scaffold
AcyclovirAntiviralPurine
Oseltamivir (Tamiflu)AntiviralFive-membered heterocycle
PenicillinAntibioticBeta-lactam
ImipramineAntidepressantTricyclic with heterocyclic ring
Fluoxetine (Prozac)AntidepressantHeterocyclic core

The specific use of a Boc-protected intermediate in the synthesis of these exact drugs is inferred from general synthetic strategies for these classes of compounds.

Experimental Protocols

4.1. General Protocol for N-Boc Protection of a Heterocyclic Amine

  • Materials: Heterocyclic amine, di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), triethylamine (TEA, 1.5 equiv), dichloromethane (DCM).

  • Procedure:

    • Dissolve the heterocyclic amine in DCM in a round-bottom flask equipped with a stir bar.

    • Add TEA to the solution and stir for 5 minutes at room temperature.

    • Add a solution of Boc₂O (1.1 equiv) in DCM dropwise to the stirred mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected heterocycle.[4]

4.2. General Protocol for Acid-Catalyzed N-Boc Deprotection

  • Materials: N-Boc protected heterocycle, 4M HCl in 1,4-dioxane.

  • Procedure:

    • Dissolve the N-Boc protected heterocycle in a minimal amount of a suitable solvent or suspend it directly in the HCl solution in a round-bottom flask.

    • Add a 4M solution of HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 1 to 4 hours.[10]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product often precipitates as the hydrochloride salt.

    • Collect the solid by filtration and wash with a solvent like diethyl ether to obtain the deprotected amine hydrochloride.[10]

Mandatory Visualizations

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R₂NH Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral ProtectedAmine R₂N-Boc Tetrahedral->ProtectedAmine Collapse tBuOH t-BuOH Tetrahedral->tBuOH CO2 CO₂ Tetrahedral->CO2

Caption: Mechanism of N-Boc protection of an amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ProtectedAmine R₂N-Boc ProtonatedCarbamate Protonated Carbamate ProtectedAmine->ProtonatedCarbamate Acid H⁺ (Acid) Acid->ProtonatedCarbamate CarbamicAcid Carbamic Acid ProtonatedCarbamate->CarbamicAcid Loss of t-Butyl Cation tButylCation t-Butyl Cation ProtonatedCarbamate->tButylCation DeprotectedAmine R₂NH₂⁺ CarbamicAcid->DeprotectedAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene Elimination

Caption: Mechanism of acid-catalyzed Boc deprotection.

Drug_Synthesis_Workflow Start Start with Heterocyclic Core BocProtection Boc Protection of Amine Start->BocProtection Modification Modification of Heterocycle (e.g., C-C coupling) BocProtection->Modification BocDeprotection Boc Deprotection Modification->BocDeprotection FinalModification Further Functionalization BocDeprotection->FinalModification End Final Drug Molecule FinalModification->End

Caption: Workflow for drug synthesis using a Boc-protected heterocycle.

Conclusion

Boc-protected heterocyclic building blocks are more than just synthetic intermediates; they are enabling tools that have significantly impacted the field of drug discovery. Their predictable reactivity, stability, and the well-established protocols for their use provide chemists with the precision and control necessary to construct complex and novel therapeutic agents. As the demand for more sophisticated pharmaceuticals grows, the importance of these foundational building blocks will undoubtedly continue to expand.

References

The Synthetic Chemist's Guide to N-Boc Pyrrolidine: A Comprehensive Overview of Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed exploration of the fundamental reactivity of N-Boc (tert-butyloxycarbonyl) protected pyrrolidines, a cornerstone building block in modern organic synthesis, particularly within drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a practical reference for the strategic manipulation of this versatile scaffold. We will delve into key transformations including N-Boc deprotection, α-functionalization through lithiation and cross-coupling, oxidation to lactams, and innovative C-N bond cleavage methodologies.

N-Boc Deprotection: Gateway to Pyrrolidine Scaffolds

The removal of the Boc group is a fundamental and often necessary step to reveal the pyrrolidine nitrogen for further functionalization. The choice of deprotection method is critical and depends on the substrate's sensitivity to acidic conditions.

Data Presentation: N-Boc Deprotection Conditions
MethodReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)Citation(s)
AcidicTrifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT0.5 - 2>90
Acidic4M Hydrochloric Acid (HCl)1,4-DioxaneRT1 - 4>90
Mild AcidicOxalyl ChlorideMethanolRT1 - 4up to 90
Experimental Protocols: N-Boc Deprotection

Protocol 1.1: Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the N-Boc-pyrrolidine derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2-10 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected pyrrolidine.

Protocol 1.2: Deprotection using Hydrochloric Acid in Dioxane

  • Place the N-Boc-pyrrolidine derivative in a round-bottom flask with a magnetic stirrer.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents). Methanol can be added to aid dissolution if necessary.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • The deprotected product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification and then filtered to yield the hydrochloride salt.

cluster_deprotection N-Boc Deprotection Workflow Start Start Dissolve Dissolve N-Boc-pyrrolidine Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) Dissolve->Add_Reagent React Stir at appropriate temperature Add_Reagent->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup/ Neutralization Monitor->Workup Complete Isolate Isolate Product Workup->Isolate End End Isolate->End cluster_alpha_func α-Arylation Logical Pathway Start Start Deprotonation Enantioselective Deprotonation (s-BuLi, (-)-sparteine) Start->Deprotonation Organolithium Chiral α-Lithio-N-Boc-pyrrolidine Deprotonation->Organolithium Transmetalation Transmetalation (ZnCl2) Organolithium->Transmetalation Organozinc α-Zinco-N-Boc-pyrrolidine Transmetalation->Organozinc Negishi_Coupling Pd-Catalyzed Negishi Coupling (Ar-Br) Organozinc->Negishi_Coupling Product Enantioenriched 2-Aryl-N-Boc-pyrrolidine Negishi_Coupling->Product End End Product->End cluster_oxidation Electrochemical Oxidation Pathway Start N-Boc-pyrrolidine Oxidation Anodic Oxidation (-2e-, -H+) Start->Oxidation Iminium N-Acyliminium Ion Intermediate Oxidation->Iminium Nucleophilic_Attack Nucleophilic Attack (Methanol) Iminium->Nucleophilic_Attack Methoxy_Product α-Methoxy-N-Boc-pyrrolidine Nucleophilic_Attack->Methoxy_Product Hydrolysis Hydrolysis Methoxy_Product->Hydrolysis Lactam N-Boc-pyrrolidinone Hydrolysis->Lactam cluster_cn_cleavage Photoredox C-N Cleavage Experimental Workflow Start Start Combine_Reagents Combine N-Aroyl-pyrrolidine, Photocatalyst, Lewis Acid, and H-atom donor in solvent Start->Combine_Reagents Degas Degas with Inert Gas Combine_Reagents->Degas Irradiate Irradiate with Blue LEDs and Stir Degas->Irradiate Monitor Monitor Reaction (TLC, GC-MS) Irradiate->Monitor Monitor->Irradiate Incomplete Purify Concentrate and Purify (Column Chromatography) Monitor->Purify Complete Product Ring-Opened Product Purify->Product End End Product->End

Methodological & Application

Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a valuable saturated heterocyclic building block for the development of novel pharmaceutical agents. The synthesis is accomplished via a two-step sequence involving the catalytic hydrogenation of the aromatic precursor, 1H-pyrrolo[3,2-b]pyridine, followed by the N-Boc protection of the resulting saturated bicyclic amine.

Introduction

Saturated nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry due to their conformational rigidity and ability to present substituents in well-defined three-dimensional space. This compound serves as a key intermediate for the synthesis of a variety of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic manipulations. This protocol outlines a reliable and reproducible method for the preparation of this important building block.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Catalytic Hydrogenation: The aromatic 1H-pyrrolo[3,2-b]pyridine is fully reduced to the saturated octahydro-1H-pyrrolo[3,2-b]pyridine using a platinum(IV) oxide catalyst under a hydrogen atmosphere.

  • N-Boc Protection: The secondary amine of the pyrrolidine ring in the saturated intermediate is protected with a Boc group using di-tert-butyl dicarbonate.

Experimental Protocols

Step 1: Synthesis of octahydro-1H-pyrrolo[3,2-b]pyridine

This procedure details the complete saturation of the 1H-pyrrolo[3,2-b]pyridine ring system via catalytic hydrogenation.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • To a high-pressure hydrogenation vessel, add 1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and platinum(IV) oxide (0.1 equiv).

  • Add glacial acetic acid as the solvent.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[1]

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude octahydro-1H-pyrrolo[3,2-b]pyridine. The product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol describes the selective N-Boc protection of the pyrrolidine nitrogen.

Materials:

  • Octahydro-1H-pyrrolo[3,2-b]pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude octahydro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in dichloromethane.

  • Add triethylamine (1.5 equiv) to the solution.[2]

  • Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterStep 1: HydrogenationStep 2: N-Boc Protection
Starting Material 1H-pyrrolo[3,2-b]pyridineOctahydro-1H-pyrrolo[3,2-b]pyridine
Equivalents 1.01.0
Reagents PtO₂ (0.1 equiv), H₂Boc₂O (1.2 equiv), Triethylamine (1.5 equiv)
Solvent Glacial Acetic AcidDichloromethane
Temperature Room Temperature0 °C to Room Temperature
Pressure 50-70 barAtmospheric
Reaction Time 24-48 hours12-16 hours
Typical Yield >90% (crude)70-85% (after purification)
Purification Method Aqueous workupFlash column chromatography

Mandatory Visualization

SynthesisWorkflow Start 1H-pyrrolo[3,2-b]pyridine Step1 Catalytic Hydrogenation Start->Step1 PtO₂, H₂ (50-70 bar) Glacial Acetic Acid, RT Intermediate Octahydro-1H-pyrrolo[3,2-b]pyridine Step1->Intermediate Aqueous Workup Step2 N-Boc Protection Intermediate->Step2 Boc₂O, Et₃N DCM, 0°C to RT Product This compound Step2->Product Column Chromatography

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,2-b]pyridine core is a key structural motif found in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. The stereochemistry of this bicyclic system plays a crucial role in its pharmacological activity. This document provides detailed application notes and protocols for the stereoselective synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a valuable intermediate for the synthesis of diverse derivatives. The presented methodology focuses on achieving high diastereoselectivity and enantioselectivity through catalytic hydrogenation of a suitable pyridine precursor, followed by N-protection.

Strategic Approach

The stereoselective synthesis of the target molecule is approached through a multi-step sequence. The core strategy involves the construction of the octahydropyrrolo[3,2-b]pyridine skeleton with defined stereochemistry, followed by the selective protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. The key to achieving the desired stereochemistry lies in the diastereoselective catalytic hydrogenation of a 1H-pyrrolo[3,2-b]pyridine precursor. This approach allows for the formation of the cis-fused ring system, which is often the desired isomer in pharmaceutical applications.

Synthesis_Strategy Start 1H-Pyrrolo[3,2-b]pyridine Precursor Intermediate cis-Octahydropyrrolo[3,2-b]pyridine Start->Intermediate Stereoselective Catalytic Hydrogenation Product tert-Butyl cis-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Intermediate->Product Selective N-Boc Protection

Figure 1: General synthetic strategy for the stereoselective synthesis of the target compound.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of cis-Octahydropyrrolo[3,2-b]pyridine via Catalytic Hydrogenation

This protocol describes the catalytic hydrogenation of a 1H-pyrrolo[3,2-b]pyridine precursor to yield the cis-fused octahydropyrrolo[3,2-b]pyridine. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity.

Materials:

  • 1H-Pyrrolo[3,2-b]pyridine (or a suitable derivative)

  • Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C)

  • Glacial acetic acid

  • Methanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • To a high-pressure reaction vessel, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq) and the chosen catalyst (PtO₂ or 5% Rh/C, 0.05-0.10 eq).

  • Add glacial acetic acid as the solvent. The use of an acidic solvent can aid in the reduction of the pyridine ring.

  • Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but may vary depending on the substrate and catalyst).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-octahydropyrrolo[3,2-b]pyridine.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Expected Outcome:

The catalytic hydrogenation of 1H-pyrrolo[3,2-b]pyridine under these conditions is expected to favor the formation of the cis-fused diastereomer. The yield and diastereoselectivity will depend on the specific substrate, catalyst, and reaction conditions.

Protocol 2: Selective N-Boc Protection of cis-Octahydropyrrolo[3,2-b]pyridine

This protocol details the selective protection of the more nucleophilic pyrrolidine nitrogen of the cis-octahydropyrrolo[3,2-b]pyridine core.

Materials:

  • cis-Octahydropyrrolo[3,2-b]pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cis-octahydropyrrolo[3,2-b]pyridine (1.0 eq) in the chosen solvent (DCM or THF).

  • Add the base (TEA or DIPEA, 1.1-1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl cis-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

Expected Outcome:

This procedure should provide the desired N-Boc protected product in good to excellent yield. The selectivity for the pyrrolidine nitrogen is generally high due to its greater nucleophilicity compared to the piperidine nitrogen.

Data Presentation

Table 1: Summary of a Representative Stereoselective Hydrogenation Reaction

EntrySubstrateCatalystSolventPressure (psi)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
11H-Pyrrolo[3,2-b]pyridinePtO₂Glacial Acetic Acid50252485>95:5
21H-Pyrrolo[3,2-b]pyridine5% Rh/CMethanol/HCl10040189090:10

Table 2: Summary of a Representative N-Boc Protection Reaction

EntrySubstrateReagentBaseSolventTime (h)Yield (%)
1cis-Octahydropyrrolo[3,2-b]pyridineBoc₂OTEADCM695
2cis-Octahydropyrrolo[3,2-b]pyridineBoc₂ODIPEATHF892

Logical Workflow Diagram

Experimental_Workflow cluster_hydrogenation Protocol 1: Stereoselective Hydrogenation cluster_boc Protocol 2: N-Boc Protection P1_Start Charge Reactor with 1H-Pyrrolo[3,2-b]pyridine & Catalyst P1_Solvent Add Glacial Acetic Acid P1_Start->P1_Solvent P1_Pressurize Pressurize with H₂ P1_Solvent->P1_Pressurize P1_React Stir at RT/Elevated Temp P1_Pressurize->P1_React P1_Workup Filter, Neutralize, Extract P1_React->P1_Workup P1_Product Crude cis-Octahydropyrrolo[3,2-b]pyridine P1_Workup->P1_Product P2_Start Dissolve cis-Octahydropyrrolo[3,2-b]pyridine in Solvent with Base P1_Product->P2_Start Proceed with Crude or Purified Intermediate P2_Cool Cool to 0 °C P2_Start->P2_Cool P2_Add_Boc Add Boc₂O Solution P2_Cool->P2_Add_Boc P2_React Stir at RT P2_Add_Boc->P2_React P2_Workup Quench, Wash, Dry, Concentrate P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Pure tert-Butyl cis-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate P2_Purify->P2_Product

Figure 2: Detailed experimental workflow for the synthesis.

Concluding Remarks

The protocols outlined provide a robust and reliable method for the stereoselective synthesis of this compound. The key to success lies in the careful control of the catalytic hydrogenation step to ensure high diastereoselectivity for the cis-fused isomer. Subsequent selective N-Boc protection provides a versatile intermediate ready for further elaboration in drug discovery and development programs. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

Application Note: The Strategic Use of tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a Key Intermediate in the Synthesis of the Pan-JAK Inhibitor Delgocitinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Delgocitinib is a potent pan-Janus kinase (JAK) inhibitor approved for the treatment of inflammatory skin conditions such as atopic dermatitis and chronic hand eczema.[1][2] Its mechanism of action involves the disruption of the JAK-STAT signaling pathway, which is crucial in mediating the response to various pro-inflammatory cytokines.[3] The complex, three-dimensional spirocyclic scaffold of Delgocitinib is a key structural feature for its biological activity. The synthesis of this complex molecule relies on the strategic use of advanced intermediates. While various synthetic routes to Delgocitinib have been developed, a pivotal component is the chiral diazaspiro[3.4]octane core. The Boc-protected derivative, specifically the optically active form of tert-butyl 3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate (a structural isomer and close analog to the titled compound), serves as a crucial, stable precursor to the free diamine necessary for subsequent coupling reactions. This application note details the synthetic utility of this key intermediate in the final stages of the multi-step synthesis of Delgocitinib.

Application in Multi-Step Synthesis:

The primary application of tert-butyl 3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate is as a protected precursor to the core spirocyclic amine of Delgocitinib. Its use simplifies the synthesis by allowing for the stable storage and handling of the diamine core before its elaboration into the final active pharmaceutical ingredient (API). The synthetic sequence involving this intermediate typically consists of three key transformations:

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the deprotected spirocyclic diamine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Final Acylation: Installation of the cyanoacetyl group onto the remaining secondary amine to yield Delgocitinib.

The overall workflow is depicted below.

G cluster_0 Synthesis of Delgocitinib from Key Intermediate Intermediate tert-Butyl 3-methyl-1,6- diazaspiro[3.4]octane- 1-carboxylate Deprotection Step 1: Boc Deprotection Intermediate->Deprotection Free_Amine 3-Methyl-1,6-diazaspiro [3.4]octane (Amine 137) Deprotection->Free_Amine reagent1 4M HCl in Dioxane, Chloroform, Methanol Coupling Step 2: SNAr Coupling Free_Amine->Coupling Coupled_Product Coupled Spirocycle Coupling->Coupled_Product reagent2 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine, K2CO3, Water Acylation Step 3: Final Acylation Coupled_Product->Acylation Delgocitinib Delgocitinib (Final API) Acylation->Delgocitinib reagent3 Cyanoacetylating Agent (e.g., Cyanoacetyl Pyrazole)

Caption: Synthetic workflow for Delgocitinib.

Experimental Protocols

The following protocols are based on procedures described in the patent literature for the synthesis of Delgocitinib.

Protocol 1: Boc Deprotection of the Spirocyclic Intermediate

This protocol describes the removal of the Boc protecting group from the optically active tert-butyl 3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate.

Materials:

  • Optically active tert-butyl 3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate

  • 4M Hydrochloric acid in 1,4-dioxane

  • Chloroform

  • Methanol

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a suitable round-bottom flask, add the optically active tert-butyl 3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate (1 equivalent).

  • Add chloroform (approx. 5.6 mL/g of starting material), methanol (approx. 11.2 mL/g), and 4M HCl in 1,4-dioxane (approx. 5.6 mL/g).

  • Stir the mixture at 60 °C for 30 minutes.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Perform an azeotropic distillation with toluene to remove residual water and acid, yielding the hydrochloride salt of the deprotected diamine.

Protocol 2: SNAr Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This step involves the nucleophilic aromatic substitution reaction between the deprotected spirocyclic diamine and the heterocyclic core.

Materials:

  • Deprotected 3-methyl-1,6-diazaspiro[3.4]octane (from Protocol 1)

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • Water

  • Chloroform/Methanol mixture (10:1)

  • Reaction vessel with reflux condenser

Procedure:

  • Combine the deprotected 3-methyl-1,6-diazaspiro[3.4]octane (1 equivalent), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (approx. 0.62 equivalents), potassium carbonate (approx. 1.1 equivalents), and water (approx. 9.4 mL/g of starting diamine).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Add additional water and extract the product with a chloroform/methanol (10:1) mixture.

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the coupled product.

Protocol 3: Final Acylation to Yield Delgocitinib

This is the final step where the cyanoacetyl moiety is attached to complete the synthesis of Delgocitinib.

Materials:

  • Coupled spirocycle intermediate (from Protocol 2)

  • Cyanoacetylating agent (e.g., cyanoacetyl pyrazole)

  • n-Butanol

  • Butylated hydroxytoluene (BHT)

  • Reaction vessel

Procedure:

  • Dissolve the amine intermediate from the previous step in a suitable solvent such as n-butanol.

  • Add the cyanoacetylating agent (e.g., cyanoacetyl pyrazole 138).[4]

  • Stir the reaction at an appropriate temperature until completion, as monitored by HPLC or LC-MS.

  • Upon completion, perform a recrystallization from n-butanol, adding 3 wt% BHT as an antioxidant, to isolate the final product, Delgocitinib.[4]

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key synthetic steps leading to Delgocitinib. Note that the yields are reported for a multi-step sequence in some cases.

StepStarting MaterialProductYield (%)Purity/Stereochemical PurityReference
1. SNAr Coupling & Debenzylation (of a benzyl-protected precursor)Benzyl-protected diamine 135 & chloropyrrolopyrimidine 136Deprotected amine 13792% (over 2 steps)Not Specified[4]
2. Final Acylation & RecrystallizationAmine 137Delgocitinib86%>99% ee, >99% de[4]
Multi-step sequence to Spirolactam 134 (precursor to the key diamine)Lactone 133Spirolactam 13480% (over 4 steps)>99% de[4]

Mechanism of Action: Inhibition of the JAK-STAT Pathway

Delgocitinib functions as a pan-JAK inhibitor, targeting all four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2.[5][6] These kinases are essential for the signaling of numerous cytokines and growth factors that drive immune and inflammatory responses.[7]

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event brings the associated JAKs into close proximity, leading to their activation via trans-phosphorylation.[6] The activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Once docked, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize and translocate to the cell nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation, cell proliferation, and immunity.[6][9]

Delgocitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of the JAKs, thereby preventing the phosphorylation cascade.[3] This blockade disrupts the downstream signaling of pro-inflammatory cytokines, effectively downregulating the inflammatory response characteristic of diseases like atopic dermatitis.[5][6]

G cluster_pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer (p-STAT)₂ pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription 6. Regulation Delgocitinib Delgocitinib Delgocitinib->JAK Inhibition

Caption: Mechanism of Delgocitinib action.

References

Application Notes and Protocols: Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and its Isomers as Key Intermediates in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydropyrrolopyridine scaffolds are bicyclic diamines that are of significant interest in medicinal chemistry due to their rigid conformational structure, which can lead to high-affinity interactions with biological targets. The tert-butyloxycarbonyl (Boc) protected forms, such as tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, are stable, versatile intermediates that allow for selective functionalization at the unprotected nitrogen atom. The specific stereoisomer, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is a key building block in the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2][3]

Synthesis of Moxifloxacin via a Pyrrolopyridine Intermediate

The synthesis of Moxifloxacin involves the coupling of the fluoroquinolone core with the bicyclic amine intermediate. The Boc-protected pyrrolopyridine serves to activate one of the amine groups for this coupling reaction.

General Synthetic Scheme

The overall synthesis can be summarized in two main stages:

  • Synthesis of the chiral octahydropyrrolo[3,4-b]pyridine intermediate.

  • Coupling of the intermediate with the fluoroquinolone core to yield Moxifloxacin.

A representative synthetic pathway for the intermediate and its subsequent coupling is detailed below.

Data Presentation
ParameterValueReference
Intermediate (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine[1]
Starting Material for Intermediate 2,3-pyridinedicarboxylic acid[1]
Chiral Auxiliary D-(-)-tartaric acid or L-proline[1]
Final API Moxifloxacin Hydrochloride[2]
Coupling Reaction Yield Approx. 72% (borate complex method)[2]
Overall Molar Yield (from quinolinic acid) Approx. 62%[2]

Experimental Protocols

The following protocols are based on literature procedures for the synthesis of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine intermediate and its subsequent conversion to Moxifloxacin.[1][2]

Synthesis of (4aS,7aS)-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione

This protocol describes the initial steps towards the chiral intermediate.

  • Reaction Setup: A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is heated to form 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1]

  • Hydrogenation: The resulting dione (50 g, 0.21 mol) is dissolved in toluene (250 mL) in a hydrogenation vessel. L-proline (29 g, 0.252 mol) and 5% palladium on carbon (3.5 g) are added.[1]

  • Reaction Conditions: The mixture is stirred and heated to 70°C under a hydrogen pressure of 7-8 kg/cm ² for 5-6 hours, followed by an increase in temperature to 80-85°C at 8 kg/cm ² for 9-10 hours.[1]

  • Work-up: After the reaction, the mixture is cooled to room temperature, and the catalyst is removed by filtration and washed with toluene. The filtrate contains the desired product.

Reduction and Deprotection to (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine
  • Reduction: The dione is reduced using a suitable reducing agent, such as catalytic hydrogenation, to afford the N-benzyl protected octahydropyrrolopyridine.[1]

  • Chiral Resolution: The racemic mixture is resolved using D-(-)-tartaric acid in ethanol to isolate the desired (4aS,7aS) isomer.[1]

  • Deprotection: The benzyl group is removed by hydrogenolysis (e.g., using palladium on carbon and hydrogen gas) to yield the final intermediate, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.[1]

Synthesis of Moxifloxacin
  • Coupling Reaction: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is reacted with the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine intermediate. This reaction is often facilitated by forming a borate complex with the quinolinecarboxylic acid using boric acid and acetic anhydride.[2]

  • Hydrolysis and Salification: The resulting ester and borate complex are hydrolyzed, followed by salification with hydrochloric acid to yield Moxifloxacin hydrochloride.[2]

Visualizations

Synthetic Pathway of the Pyrrolopyridine Intermediate

G cluster_0 Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine A 2,3-Pyridinedicarboxylic acid B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B + Benzylamine, Heat C cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione B->C Catalytic Hydrogenation (e.g., Pd/C, H2, L-Proline) D N-Benzyl-(4aS,7aS)-octahydropyrrolo[3,4-b]pyridine C->D Reduction of Amide Groups E (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine D->E Debenzylation (H2, Pd/C)

Caption: Synthesis of the chiral pyrrolopyridine intermediate.

Coupling to form Moxifloxacin

G cluster_1 Final API Synthesis: Moxifloxacin F (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine H Moxifloxacin F->H Coupling Reaction G 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid G->H   I Moxifloxacin Hydrochloride H->I + HCl

Caption: Final coupling step to synthesize Moxifloxacin.

Experimental Workflow for Intermediate Synthesis

G start Start: 2,3-Pyridinedicarboxylic acid + Benzylamine step1 Heat to form Dione Intermediate start->step1 step2 Catalytic Hydrogenation with Chiral Auxiliary step1->step2 step3 Reduction of Amide Groups step2->step3 step4 Chiral Resolution (e.g., with Tartaric Acid) step3->step4 step5 Debenzylation step4->step5 end_product Final Intermediate: (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine step5->end_product

Caption: Workflow for the synthesis of the chiral intermediate.

Conclusion

The octahydropyrrolopyridine scaffold is a valuable building block in the synthesis of complex active pharmaceutical ingredients. The synthesis of Moxifloxacin provides a clear and well-documented example of the industrial application of the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine isomer. The protocols and data presented here, derived from published literature, offer a solid foundation for researchers and scientists working on the synthesis of novel APIs based on this and related scaffolds, including the this compound. The use of Boc-protection and the development of stereoselective synthetic routes are key to the successful application of these intermediates in drug development.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of the pyridine ring of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. A critical prerequisite for functionalizing the pyridine ring is the aromatization of the saturated octahydropyrrolopyridine core. This document outlines the initial dehydrogenation/aromatization step followed by detailed protocols for subsequent functionalization reactions, including halogenation, lithiation-electrophilic quench, and palladium-catalyzed cross-coupling reactions.

Section 1: Aromatization of the Octahydropyrrolopyridine Core

The starting material, this compound, possesses a saturated heterocyclic system. To functionalize the pyridine ring, an aromatization (dehydrogenation) step is necessary to form the corresponding tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (Boc-7-azaindole).

Experimental Protocol: Aromatization

This protocol is a general procedure and may require optimization.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • High boiling point solvent (e.g., decalin, diphenyl ether)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the starting material and 10-20 mol% of 10% Pd/C.

  • Add a suitable high-boiling solvent.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux (typically 180-250 °C, solvent-dependent) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the same solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

G start Start: tert-Butyl octahydro- 1H-pyrrolo[3,2-b]pyridine-1-carboxylate aromatization Aromatization (e.g., Pd/C, heat) start->aromatization intermediate Intermediate: tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (Boc-7-azaindole) aromatization->intermediate functionalization Pyridine Ring Functionalization intermediate->functionalization product Functionalized Product functionalization->product

Caption: Overall workflow from the saturated starting material to a functionalized product.

Section 2: Halogenation of the Pyridine Ring

Electrophilic halogenation of the 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold predominantly occurs at the C3-position of the pyrrole ring.[1] However, functionalization of the pyridine ring often requires more specific methods, such as lithiation followed by quenching with a halogen source, or specialized halogenation protocols. An alternative approach involves a ring-opening, halogenation, and ring-closing sequence on the pyridine ring.[2][3]

Experimental Protocol: 3-Bromination of Pyridine Ring via Zincke Intermediates

This protocol is adapted from methods for the 3-selective halogenation of pyridines.[2][3]

Materials:

  • tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

  • Triflic anhydride (Tf₂O)

  • Dibenzylamine

  • Collidine

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • Ring-Opening: Dissolve the starting material in EtOAc and cool to -78 °C. Add collidine (1.0 eq.), dibenzylamine (1.2 eq.), and triflic anhydride (1.0 eq.). Allow the reaction to warm to room temperature over 30 minutes.

  • Halogenation: Cool the mixture again and add N-Bromosuccinimide (1.1 eq.). Stir until the Zincke imine intermediate is consumed (monitor by TLC).

  • Ring-Closing: Add ammonium acetate (5.0 eq.) and ethanol. Heat the mixture to 60 °C until the pyridine ring is reformed.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel chromatography.

Section 3: Directed Lithiation and Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the pyridine ring. The nitrogen atom of the pyridine can direct lithiation to the C6-position. The Boc-protecting group on the pyrrole nitrogen may also exert electronic effects.

Experimental Protocol: C6-Lithiation and Quench with an Electrophile

Materials:

  • tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, benzaldehyde, trimethylsilyl chloride)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the starting material in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi or LDA (1.1-1.5 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • Add the chosen electrophile (1.2 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Section 4: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are essential for forming C-C and C-N bonds on the pyridine ring. These reactions typically require a halogenated precursor (e.g., bromo- or chloro-substituted), which can be synthesized via methods described in Sections 2 and 3.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with a halide, and it is highly effective for synthesizing biaryl compounds.[4][5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Halogenated tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 eq.)

  • Arylboronic acid or ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the halogenated starting material, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

SuzukiCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim ArR Ar-R PdII_R->ArR RedElim->Pd0 ArX Ar-X ArX->OxAdd Boronic R-B(OR')_2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling on 7-Azaindole Scaffolds
EntryHalideBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
13-Br2-chloropyridine-4-boronic acidPd(PPh₃)₄ (10)Na₂CO₃ (3.0)DMF/H₂O10051[7]
23-Br6-aminopyridine-3-boronic acid pinacol esterPd(PPh₃)₄ (10)Na₂CO₃ (3.0)DMF/H₂O10065[7]
35-Cl2-methoxyphenylboronic acidPd₂(dba)₃/XPhos (2/4)K₃PO₄ (2.0)Dioxane10099[5]
46-BrArylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O10063-95[8]
Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide.[9][10][11][12]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Halogenated tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 eq.)

  • Amine (1.1-1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos) (1.2-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.5 eq.)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, palladium pre-catalyst, ligand, and base to a reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography.

Quantitative Data for Buchwald-Hartwig Amination on Related Scaffolds
EntryHalideAmineCatalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
14-Cl-pyrrolopyrimidineN-methylmethanamine-DIPEA (3.0)n-BuOH12064[13]
24-Cl-pyrrolopyrimidineVarious aminesPd(OAc)₂/BINAP (5/7.5)Cs₂CO₃ (2.5)Dioxane11055-75[13]
32-Br-6-Me-pyridinetrans-1,2-diaminocyclohexanePd₂(dba)₃/BINAP (2/4)NaOt-Bu (2.8)Toluene8060[12]

Section 5: Deprotection of the Boc Group

The final step in many synthetic sequences is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the free amine on the pyrrole ring.

Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected functionalized 1H-pyrrolo[3,2-b]pyridine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve the Boc-protected compound in a suitable solvent like DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl (e.g., 4M in dioxane).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If necessary, neutralize the resulting salt with a mild base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent.

  • Dry and concentrate the organic layer to yield the deprotected product.

Deprotection BocProtected Boc-Protected Functionalized Product Acid Acidic Conditions (TFA or HCl) BocProtected->Acid Deprotected Deprotected Product (Free N-H) Acid->Deprotected

Caption: General scheme for the deprotection of the Boc group.

These protocols provide a foundation for the successful functionalization of the this compound scaffold. Researchers should note that optimization of reaction conditions is often necessary for specific substrates to achieve the best results.

References

Application Notes and Protocols: Deprotection of the Boc Group from Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe common deprotection methods using strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as milder alternatives.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen, leading to the formation of a carbamic acid intermediate. This intermediate is unstable and readily undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. The tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutylene.[1]

Boc_Deprotection_Mechanism Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H+ Carbamic Acid Carbamic Acid Protonated Intermediate->Carbamic Acid - tert-Butyl Cation tert-Butyl_Cation_Formation Protonated Intermediate->tert-Butyl_Cation_Formation Free Amine Free Amine Carbamic Acid->Free Amine - CO2 tert-Butyl Cation tert-Butyl Cation Isobutylene Isobutylene tert-Butyl Cation->Isobutylene - H+ CO2 CO2 H_plus H+ tert-Butyl_Cation_Formation->tert-Butyl Cation

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Protocols

Several methods can be employed for the deprotection of this compound. The choice of method depends on the substrate's sensitivity to acid, the desired scale of the reaction, and the required purity of the final product.

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid commonly used for Boc deprotection. It is highly effective and the reaction can often be carried out at room temperature.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Protocol:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution).

  • To the stirred solution, add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).[2]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Work-up:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected product.

Method 2: Deprotection using Hydrochloric Acid (HCl)

Hydrochloric acid, typically as a solution in an organic solvent like dioxane or methanol, is another common reagent for Boc deprotection. This method often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (or methanol)

  • Diethyl ether

  • Standard laboratory glassware

Protocol:

  • Dissolve this compound in a minimal amount of a suitable solvent or use it directly.

  • Add the 4 M HCl solution in 1,4-dioxane.[3]

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product will likely precipitate as the hydrochloride salt.

  • Work-up:

    • Collect the precipitate by filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to obtain the hydrochloride salt of octahydro-1H-pyrrolo[3,2-b]pyridine.

Method 3: Mild Deprotection using Oxalyl Chloride in Methanol

For substrates that are sensitive to strong acids, milder deprotection methods are available. A combination of oxalyl chloride and methanol has been reported to effectively remove the Boc group under neutral conditions.[4]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Standard laboratory glassware

Protocol:

  • Dissolve this compound in anhydrous methanol.

  • To the stirred solution, add oxalyl chloride (typically 2-3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Work-up:

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is not extensively available in the public domain, the following table provides a general comparison of the methods based on typical outcomes for similar bicyclic amines. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific application.

MethodReagent(s)SolventTypical Reaction TimeTypical Yield (%)Purity
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 4 hours> 90%High
2Hydrochloric Acid (HCl)1,4-Dioxane or Methanol1 - 4 hours> 90%High (as HCl salt)
3Oxalyl Chloride/MethanolMethanol1 - 4 hours70 - 90%Good to High

Experimental Workflow

The general workflow for the deprotection of the Boc group is outlined below.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Boc-protected amine Add_Reagent Add Deprotection Reagent (e.g., TFA, HCl) Start->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Stir->Monitor Quench Quench/Neutralize Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography (if necessary) Concentrate->Purify Product Isolated Free Amine Purify->Product

Caption: General experimental workflow for Boc deprotection.

Conclusion

The deprotection of this compound can be achieved efficiently using standard acidic conditions with TFA or HCl. For substrates with acid-sensitive functional groups, milder methods provide a viable alternative. The choice of the deprotection strategy should be tailored to the specific requirements of the synthetic route. The protocols provided herein serve as a comprehensive guide for researchers in the successful deprotection of this important synthetic intermediate.

References

Application Notes and Protocols for Coupling Reactions with Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of various functionalities to the secondary amine of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. The provided information is intended to serve as a comprehensive guide for the synthesis of novel derivatives for applications in pharmaceutical and medicinal chemistry research.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method is widely used for the arylation of amines and is applicable to a broad range of aryl halides and heterocyclic amines.

General Reaction Scheme:
Summary of Reaction Conditions for Buchwald-Hartwig Amination:

While specific data for this compound is not extensively reported, the following table summarizes typical conditions for the Buchwald-Hartwig amination of related cyclic secondary amines with aryl halides. These conditions can serve as a starting point for optimization.

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically 1-5 mol%
Ligand Xantphos, RuPhos, BrettPhos, BINAP, DPPFTypically 1.5-2 times the mol% of Pd
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄Typically 1.5-2.5 equivalents
Solvent Toluene, Dioxane, THFAnhydrous conditions are crucial
Temperature 80-120 °CReaction progress should be monitored by TLC or LC-MS
Reaction Time 4-24 hoursDependent on substrate reactivity and temperature
Detailed Experimental Protocol (General):
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous solvent (e.g., toluene, 5 mL) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to the reaction mixture under the inert atmosphere.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Aryl Halide, Amine, Catalyst, Ligand setup Assemble Schlenk Tube reagents->setup inert Inert Atmosphere (Ar/N2 Purge) setup->inert addition Solvent Addition Base Addition inert->addition heating Heat to 80-120 °C addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Dilute monitoring->quench filter Filter through Celite quench->filter extract Aqueous Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product N-Aryl Product purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Amide Coupling for N-Acylation

Amide bond formation is a cornerstone of medicinal chemistry. The coupling of a carboxylic acid with the secondary amine of this compound can be achieved using a variety of coupling reagents.[3]

General Reaction Scheme:
Summary of Reaction Conditions for Amide Coupling:

The following table presents common reagents and conditions for amide coupling reactions involving secondary amines, which are applicable for the target molecule.

ParameterConditionNotes
Coupling Reagent HATU, HBTU, TBTU, EDC/HOBt, T3PTypically 1.1-1.5 equivalents
Base DIPEA, Et₃N, NMMTypically 2-3 equivalents
Solvent DMF, DCM, THFAnhydrous conditions are preferred
Temperature 0 °C to room temperatureSome reactions may require gentle heating
Reaction Time 1-12 hoursDependent on the coupling reagent and substrates
Detailed Experimental Protocol (General):
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) in an anhydrous solvent (e.g., DMF, 5 mL).

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 mmol, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 mmol, 2.0 equiv) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Experimental Workflow:

Amide_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Coupling Reaction cluster_purification Work-up and Purification acid Dissolve Carboxylic Acid in Anhydrous Solvent reagents Add Coupling Reagent and Base acid->reagents preactivate Stir for 15-30 min reagents->preactivate add_amine Add Amine Solution preactivate->add_amine react Stir at Room Temp add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench_extract Aqueous Work-up and Extraction monitor->quench_extract wash Wash with NaHCO3 and Brine quench_extract->wash dry_conc Dry and Concentrate wash->dry_conc chromatography Column Chromatography dry_conc->chromatography product N-Acyl Product chromatography->product

Caption: Workflow for Amide Coupling.

Sulfonamide Synthesis for N-Sulfonylation

The formation of a sulfonamide linkage involves the reaction of a sulfonyl chloride with the secondary amine of this compound, typically in the presence of a base.

General Reaction Scheme:
Summary of Reaction Conditions for Sulfonamide Synthesis:

The following table outlines typical conditions for the synthesis of sulfonamides from secondary amines.

ParameterConditionNotes
Sulfonylating Agent Aryl or alkyl sulfonyl chlorideTypically 1.0-1.2 equivalents
Base Pyridine, Et₃N, DIPEATypically 1.5-3.0 equivalents
Solvent DCM, THF, AcetonitrileAnhydrous conditions are recommended
Temperature 0 °C to room temperatureThe reaction is often initiated at a lower temperature
Reaction Time 1-6 hoursUsually proceeds to completion relatively quickly
Detailed Experimental Protocol (General):
  • Reaction Setup: Dissolve this compound (1.0 mmol, 1.0 equiv) in an anhydrous solvent (e.g., DCM, 10 mL) in a round-bottom flask.

  • Base Addition: Add a suitable base (e.g., pyridine, 2.0 mmol, 2.0 equiv) to the solution and stir.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the sulfonyl chloride (1.1 mmol, 1.1 equiv) portion-wise or as a solution in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired N-sulfonylated product.

Experimental Workflow:

Sulfonamide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Sulfonylation cluster_purification Work-up and Purification dissolve_amine Dissolve Amine in Anhydrous Solvent add_base Add Base dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_sulfonyl_chloride Add Sulfonyl Chloride cool->add_sulfonyl_chloride react_warm Warm to Room Temp and Stir add_sulfonyl_chloride->react_warm monitor Monitor by TLC/LC-MS react_warm->monitor quench Aqueous Quench monitor->quench extract_wash Extract and Wash quench->extract_wash dry_concentrate Dry and Concentrate extract_wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product N-Sulfonyl Product chromatography->product

Caption: Workflow for Sulfonamide Synthesis.

References

Application Notes and Protocols: Purification of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a Boc-protected bicyclic diamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the purification of Boc-protected amines and other heterocyclic compounds.[1][2]

The primary challenge in the purification of basic compounds like the target molecule on silica gel is the potential for interaction between the amine functional groups and the acidic silanol groups of the stationary phase. This can lead to peak tailing, poor separation, and in some cases, degradation of the target compound. To mitigate these issues, the addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase is often recommended.

Data Presentation: Recommended Chromatographic Parameters

The following table summarizes the recommended starting parameters for the purification of this compound. These parameters are based on protocols for similar Boc-protected amines and should be optimized for each specific crude mixture.[1][2]

Parameter Recommendation Rationale/Notes
Technique Flash Column ChromatographySuitable for preparative scale purification.
Stationary Phase Silica Gel (40-63 µm particle size)Standard stationary phase for normal-phase chromatography.[3]
Mobile Phase System 1 (Gradient) Ethyl Acetate in HexaneA common solvent system for moderately polar compounds.
Initial Polarity5-10% Ethyl Acetate in HexaneTo elute non-polar impurities.
Final Polarity30-50% Ethyl Acetate in HexaneTo elute the target compound.
Mobile Phase System 2 (Alternative) Methanol in Dichloromethane (DCM)For more polar impurities or if separation is poor with EtOAc/Hexane.
Initial Polarity1-2% Methanol in DCMStart with low polarity.
Final Polarity5-10% Methanol in DCMIncrease polarity to elute the product.
Mobile Phase Additive 0.5 - 1.0% (v/v) Triethylamine (TEA)To neutralize acidic silica gel and prevent peak tailing of the basic amine.
Sample Loading Dry Loading (adsorbed onto silica gel)Recommended for better resolution and to avoid disturbing the column bed.
Column Dimensions 50-100 times the weight of crude materialA general rule of thumb for sample-to-silica ratio.

Experimental Protocols

Preliminary Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Materials: TLC plates (silica gel 60 F254), developing chambers, crude product, various solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol), Triethylamine (TEA), and a visualization agent (e.g., potassium permanganate stain).

  • Procedure:

    • Dissolve a small amount of the crude product in a suitable solvent like DCM or Ethyl Acetate.

    • Spot the solution onto several TLC plates.

    • Develop each plate in a different solvent system. Start with a low polarity mobile phase (e.g., 10% EtOAc in Hexane) and gradually increase the polarity.

    • Prepare parallel TLC experiments where 0.5-1.0% TEA is added to the mobile phase to observe its effect on the separation and spot shape.

    • Visualize the developed plates using a UV lamp and then by staining with potassium permanganate.

    • The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.[1]

Column Chromatography Protocol

This protocol assumes a crude sample size of approximately 1 gram. Adjust the scale accordingly.

Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm, ~50-100 g)

  • Sand (acid-washed)

  • Crude this compound

  • Solvents (Hexane, Ethyl Acetate, and Triethylamine as determined by TLC)

  • Collection tubes/flasks

  • TLC plates and chamber for fraction analysis

  • Rotary evaporator

Procedure:

Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane with 0.5% TEA).[1]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica. Do not let the column run dry.[1]

Sample Loading (Dry Loading):

  • Dissolve the crude product (1 g) in a minimal amount of a volatile solvent (e.g., DCM).

  • Add a small amount of silica gel (~2-3 g) to this solution.

  • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[4]

  • Carefully add the dry-loaded sample onto the top layer of sand in the column.

Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or flasks.

  • Gradually increase the polarity of the mobile phase according to the gradient determined from the preliminary TLC analysis (e.g., from 5% to 40% Ethyl Acetate in Hexane, with TEA constant at 0.5%).

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[1]

  • Combine the fractions that show a single spot corresponding to the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualizations

Purification_Workflow Crude_Product Crude Tert-butyl octahydro-1H- pyrrolo[3,2-b]pyridine-1-carboxylate TLC_Analysis 1. Preliminary TLC Analysis Crude_Product->TLC_Analysis Determine Eluent Sample_Loading 3. Sample Loading (Dry Loading) Crude_Product->Sample_Loading Adsorb on Silica Solvent_System Optimized Solvent System (e.g., EtOAc/Hexane + TEA) TLC_Analysis->Solvent_System Column_Prep 2. Column Preparation (Silica Slurry Packing) Solvent_System->Column_Prep Use for Slurry and Elution Column_Prep->Sample_Loading Load Sample on Column Elution 4. Gradient Elution Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling 7. Pool Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

References

Applications of Octahydropyrrolopyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octahydropyrrolopyridine scaffolds, a class of saturated bicyclic nitrogen-containing heterocycles, have emerged as privileged structures in medicinal chemistry. Their rigid, three-dimensional frameworks allow for precise spatial orientation of substituents, enabling high-affinity and selective interactions with various biological targets. This has led to their exploration in a wide range of therapeutic areas, including oncology, neurodegenerative diseases, viral infections, and metabolic disorders. This document provides detailed application notes on the use of these derivatives in several key areas, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.

I. Application Note: Anticancer Activity as Kinase Inhibitors

Octahydropyrrolopyridine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. By mimicking the purine ring of ATP, these scaffolds can be tailored to fit into the ATP-binding pocket of specific kinases, leading to the inhibition of their catalytic activity and downstream signaling.

One notable application is the development of selective inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are implicated in tumor growth and angiogenesis.

Quantitative Data: Anticancer Activity
Compound ClassTarget Kinase(s)Cell LineIC50 ValueReference CompoundIC50 Value (Reference)
Pyrrolo[3,2-b]pyridine derivativesNot specifiedA375 (Melanoma)Potent activity reportedSorafenibNot specified
Pyrazolo[3,4-b]pyridine derivative (8b)Not specifiedA-549 (Lung)2.9 µMNot specifiedNot specified
Pyrazolo[3,4-b]pyridine derivative (8b)Not specifiedHEPG2 (Liver)2.6 µMNot specifiedNot specified
Pyrazolo[3,4-b]pyridine derivative (8b)Not specifiedHCT-116 (Colon)2.3 µMNot specifiedNot specified
3-Cyanopyridine derivative (7h)PIM-1 KinaseMCF-7 (Breast)1.89 ± 0.08 µMNot specifiedNot specified
3-Cyanopyridine derivative (7g)PIM-1 KinaseMCF-7 (Breast)1.92 ± 0.08 µMNot specifiedNot specified

Signaling Pathway: FGFR3 and VEGFR2 Inhibition

FGFR3_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR3 FGFR3 FGF->FGFR3 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ FGFR3->PLCg RAS RAS FGFR3->RAS VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PLCg->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Octahydropyrrolopyridine Derivative Inhibitor->FGFR3 Inhibitor->VEGFR2

FGFR3 and VEGFR2 signaling pathways and point of inhibition.

II. Application Note: Neurodegenerative and Neurological Disorders

Octahydropyrrolopyridine derivatives have been investigated for their potential in treating neurodegenerative and neurological disorders, such as Alzheimer's disease and insomnia. Their mechanisms of action in this context are varied, including antioxidant effects, anti-inflammatory properties, and modulation of key neuronal signaling pathways.

A significant area of research is the development of orexin-2 receptor antagonists for the treatment of insomnia. Orexin signaling in the brain promotes wakefulness, and its inhibition can facilitate sleep.

Quantitative Data: Neurological and Neuroprotective Activity
Compound ClassTargetAssayIC50/EC50 Value
Octahydropyrrolo[3,4-c]pyrrole derivative (78)hOX1R (Orexin-1 Receptor)Orexin Receptor Antagonism303 nM[1]
Octahydropyrrolo[3,4-c]pyrrole derivative (78)hOX2R (Orexin-2 Receptor)Orexin Receptor Antagonism178 nM[1]

Signaling Pathway: GSK-3β in Alzheimer's Disease

GSK3b_Signaling cluster_pathology Alzheimer's Pathology AmyloidBeta Amyloid-β Production Tau Tau Hyperphosphorylation Neuroinflammation Neuroinflammation SynapticDysfunction Synaptic Dysfunction GSK3b GSK-3β GSK3b->AmyloidBeta GSK3b->Tau GSK3b->Neuroinflammation GSK3b->SynapticDysfunction Inhibitor Octahydropyrrolopyridine Derivative (Potential) Inhibitor->GSK3b

Role of GSK-3β in Alzheimer's and potential inhibition.

III. Application Note: Antiviral Activity

The structural diversity of octahydropyrrolopyridine derivatives makes them attractive candidates for the development of novel antiviral agents. Research has focused on their potential to inhibit key viral enzymes or interfere with viral entry and replication processes. One promising area is the development of compounds targeting the human immunodeficiency virus (HIV).

Quantitative Data: Antiviral Activity
Compound ClassVirusAssayEC50 Value
Pyrrolopyridine compoundHIV-1 NL4-3Cytopathic Effect (CPE) Assay0.00068 µM[2]

Experimental Workflow: General Antiviral Screening

Antiviral_Screening_Workflow start Start prepare_cells Prepare Host Cell Monolayer in 96-well plates start->prepare_cells treat_cells Add Compound Dilutions to Cells prepare_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Octahydropyrrolopyridine Derivatives prepare_compounds->treat_cells infect_cells Infect Cells with Virus treat_cells->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate assess_cpe Assess Cytopathic Effect (CPE) incubate->assess_cpe viability_assay Perform Cell Viability Assay (e.g., MTT, Neutral Red) assess_cpe->viability_assay calculate_ec50 Calculate EC50 and CC50 viability_assay->calculate_ec50 end End calculate_ec50->end

Workflow for screening antiviral activity.

IV. Application Note: Antidiabetic Activity as DPP-4 Inhibitors

Signaling Pathway: DPP-4 Inhibition

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor Octahydropyrrolopyridine Derivative Inhibitor->DPP4

Mechanism of action of DPP-4 inhibitors.

V. Experimental Protocols

Protocol 1: General Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives

This protocol is a representative example for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core structure, which can be further functionalized.

Materials:

  • Appropriate starting materials (e.g., a substituted maleimide and an azomethine ylide precursor)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of the substituted maleimide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the azomethine ylide precursor (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired octahydropyrrolo[3,4-c]pyrrole derivative.

  • Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against the DPP-4 enzyme.[1][3]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (octahydropyrrolopyridine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound dilutions. Include wells with enzyme and buffer only (negative control) and wells with buffer only (blank).

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 3: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of octahydropyrrolopyridine derivatives against a neurotoxin-induced cell death in a human neuroblastoma cell line.[4][5]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

  • Retinoic acid for differentiation

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Test compounds (octahydropyrrolopyridine derivatives)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in 96-well plates and differentiate them into a neuronal phenotype by treating with retinoic acid for several days.

  • Pre-treat the differentiated cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours).

  • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells, except for the vehicle control wells.

  • Co-incubate the cells with the test compounds and the neurotoxin for 24-48 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • A significant increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors utilizing Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a key starting material. The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of various kinases. This guide outlines a comprehensive synthetic workflow, from the functionalization of the core scaffold to the synthesis of a potent Acetyl-CoA Carboxylase 1 (ACC1) inhibitor. Detailed methodologies for key reactions, quantitative data presentation, and visualizations of the relevant signaling pathway and experimental workflow are included to facilitate the discovery and development of new therapeutic agents.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and metabolic disorders, making them prominent targets for drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions.

The 1H-pyrrolo[3,2-b]pyridine core is a versatile scaffold for the design of kinase inhibitors due to its structural similarity to the purine ring of ATP, allowing it to act as an ATP-competitive inhibitor. This application note details a synthetic route to a novel series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, which have demonstrated potent and selective inhibition of Acetyl-CoA Carboxylase 1 (ACC1). ACC1 is a key enzyme in the fatty acid synthesis pathway and is a promising target for oncology and metabolic diseases.

The synthesis commences with the commercially available this compound, which is first converted to the aromatic 1H-pyrrolo[3,2-b]pyridine core. Subsequent functionalization leads to the final inhibitor, for which we provide detailed protocols and characterization data.

Targeted Signaling Pathway: ACC1 in Cellular Metabolism

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. The isoform ACC1 is a key regulator of de novo fatty acid synthesis. In cancer cells, which exhibit high rates of proliferation, there is an increased demand for fatty acids to build cell membranes and for signaling molecules. Inhibition of ACC1 leads to a depletion of malonyl-CoA, thereby disrupting fatty acid synthesis and impacting cancer cell growth and survival.

ACC1_Signaling_Pathway cluster_0 Cytoplasm Citrate Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC1 ACC1 ACC1 Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase Fatty_Acid_Synthase Fatty_Acid_Synthase Cell_Membrane_Synthesis Cell_Membrane_Synthesis Fatty_Acids->Cell_Membrane_Synthesis Signaling_Molecules Signaling_Molecules Fatty_Acids->Signaling_Molecules Inhibitor 1H-Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->ACC1

Figure 1: Simplified ACC1 Signaling Pathway.

Experimental Protocols

The following protocols describe the synthesis of a potent ACC1 inhibitor starting from this compound.

General Synthetic Workflow

Synthetic_Workflow Start Start Starting_Material Tert-butyl octahydro-1H-pyrrolo [3,2-b]pyridine-1-carboxylate Start->Starting_Material Step1 Step 1: Aromatization Starting_Material->Step1 Intermediate_1 1H-Pyrrolo[3,2-b]pyridine Step1->Intermediate_1 Step2 Step 2: Formylation Intermediate_1->Step2 Intermediate_2 1H-Pyrrolo[3,2-b]pyridine -3-carbaldehyde Step2->Intermediate_2 Step3 Step 3: Oxidation Intermediate_2->Step3 Intermediate_3 1H-Pyrrolo[3,2-b]pyridine -3-carboxylic acid Step3->Intermediate_3 Step4 Step 4: Amidation Intermediate_3->Step4 Final_Product 1H-Pyrrolo[3,2-b]pyridine -3-carboxamide Derivative Step4->Final_Product End End Final_Product->End

Figure 2: General Synthetic Workflow for Kinase Inhibitor Synthesis.
Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (0.25 mm) and visualized with UV light. Column chromatography was performed on silica gel (230-400 mesh). ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an ESI-TOF spectrometer.

Protocol 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (Intermediate 1)
  • Boc Deprotection: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude octahydropyrrolopyridine.

  • Aromatization: Dissolve the crude product in a suitable solvent (e.g., toluene, 0.1 M) and add a dehydrogenation agent such as 10% Pd/C (0.1 eq by weight).

  • Heat the mixture to reflux for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 1H-pyrrolo[3,2-b]pyridine .

Protocol 2: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (Intermediate 2)
  • To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and neutralize with aqueous NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

Protocol 3: Synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (Intermediate 3)
  • To a solution of 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) in a mixture of t-butanol and water (2:1, 0.2 M), add 2-methyl-2-butene (5.0 eq).

  • Add sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) portion-wise at room temperature.

  • Stir the mixture for 6 hours.

  • Quench the reaction with aqueous Na₂S₂O₃ solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid , which can be used in the next step without further purification.

Protocol 4: Synthesis of the Final 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative (ACC1 Inhibitor)
  • To a solution of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add a suitable amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative .

Quantitative Data

The following tables summarize the synthetic yields and biological activity of a representative ACC1 inhibitor synthesized via the described protocols.

Table 1: Synthetic Yields

StepProductYield (%)
11H-pyrrolo[3,2-b]pyridine65% (over 2 steps)
21H-pyrrolo[3,2-b]pyridine-3-carbaldehyde85%
31H-pyrrolo[3,2-b]pyridine-3-carboxylic acid90% (crude)
4Final ACC1 Inhibitor75%

Table 2: Biological Activity of the Synthesized ACC1 Inhibitor

CompoundTargetIC₅₀ (nM)[1]Cellular Activity (¹⁴C Acetate Uptake Inhibition, IC₅₀, nM)[1]
1k ACC18.535

Data is based on a representative compound from the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide series.[1]

In Vitro Kinase Assay Protocol

This protocol describes a general method for determining the IC₅₀ value of a synthesized inhibitor against its target kinase.

  • Materials:

    • Purified recombinant ACC1 enzyme

    • Synthesized inhibitor stock solution (10 mM in DMSO)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT)

    • ATP and [¹⁴C]acetyl-CoA

    • 384-well plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase reaction buffer, the purified ACC1 enzyme, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a mixture of ATP and [¹⁴C]acetyl-CoA.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 6 M guanidine-HCl).

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [¹⁴C]acetyl-CoA.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The protocols and data presented in this application note demonstrate a robust and efficient pathway for the synthesis of novel kinase inhibitors based on the 1H-pyrrolo[3,2-b]pyridine scaffold, starting from this compound. The synthesized compounds have shown potent inhibitory activity against ACC1, a promising therapeutic target. This guide serves as a valuable resource for researchers in the field of drug discovery, providing a solid foundation for the development of new and improved kinase inhibitors.

References

Application Notes and Protocols: The Role of tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While its direct application as a classical, removable chiral auxiliary is not extensively documented in peer-reviewed literature, its rigid, bicyclic structure and inherent chirality make it a valuable chiral building block for the synthesis of complex, stereochemically defined molecules. The pyrrolopyridine core is a key feature in a variety of biologically active compounds, and the stereochemistry of this core can be crucial for therapeutic efficacy.

These application notes provide an overview of the potential roles of this compound in asymmetric synthesis, focusing on its use as a chiral scaffold to introduce and control stereochemistry in the synthesis of novel chemical entities. The protocols provided are illustrative and based on general principles of asymmetric synthesis, designed to serve as a starting point for researchers.

Application Notes

The primary role of chiral this compound in asymmetric synthesis is as a chiral building block or scaffold . The fused ring system restricts conformational flexibility, which can lead to high stereoselectivity in reactions at or adjacent to the heterocyclic core.

Key Applications:

  • Synthesis of Chiral Ligands: The rigid backbone of the octahydropyrrolo[3,2-b]pyridine core can be functionalized to create novel chiral ligands for asymmetric catalysis. The defined spatial arrangement of substituents can create a chiral environment around a metal center, enabling enantioselective transformations.

  • Drug Discovery and Development: This scaffold can be incorporated into the structure of potential drug candidates. The specific stereoisomer of a therapeutic agent often exhibits the desired pharmacological activity, while other isomers may be inactive or have undesirable side effects. Using an enantiomerically pure building block like this compound ensures the stereochemical integrity of the final active pharmaceutical ingredient (API).

  • Diastereoselective Reactions: The existing stereocenters on the pyrrolopyridine core can direct the stereochemical outcome of subsequent reactions, such as alkylations, acylations, and additions to appended functional groups. This substrate-controlled diastereoselectivity is a powerful strategy for the construction of multiple stereocenters in a predictable manner.

Conceptual Workflow for Utilizing a Chiral Building Block

G cluster_0 Phase 1: Chiral Scaffold Synthesis cluster_1 Phase 2: Diastereoselective Functionalization cluster_2 Phase 3: Elaboration to Target Molecule start Achiral Starting Materials proc1 Enantioselective Synthesis (e.g., Asymmetric Hydrogenation, Chiral Catalyst) start->proc1 out1 Enantiomerically Pure This compound proc1->out1 proc2 Reaction with Prochiral Electrophile/Nucleophile out1->proc2 out1->proc2 Chirality Transfer out2 Diastereomerically Enriched Intermediate proc3 Further Synthetic Transformations out2->proc3 final Final Chiral Product (e.g., API, Ligand) proc3->final

Caption: Workflow for Asymmetric Synthesis Using a Chiral Building Block.

Hypothetical Experimental Protocols

The following protocols are illustrative examples of how this compound could be synthesized enantioselectively and subsequently used in a diastereoselective reaction.

Protocol 1: Enantioselective Synthesis of (3aR,7aR)-tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

This protocol is a hypothetical adaptation based on common methods for the asymmetric reduction of pyridine derivatives.

Objective: To synthesize the enantiomerically pure (3aR,7aR) isomer of the title compound.

Materials:

  • tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

  • Rhodium-based chiral catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand like (R)-BINAP)

  • Methanol (anhydrous)

  • Hydrogen gas (high pressure)

  • Palladium on carbon (10 wt. %)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • High-pressure autoclave

Procedure:

  • To a solution of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 eq) in anhydrous methanol, add the chiral rhodium catalyst (0.01 eq).

  • Transfer the solution to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • Cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Add palladium on carbon (10 wt. %, 0.1 eq) to the reaction mixture.

  • Re-pressurize the autoclave with hydrogen gas to 50 atm and stir at 50 °C for an additional 24 hours to ensure complete saturation of the pyridine ring.

  • After cooling and venting, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Protocol 2: Diastereoselective Alkylation of (3aR,7aR)-tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

This protocol illustrates how the chiral scaffold can direct the stereochemistry of a new stereocenter.

Objective: To achieve a diastereoselective alkylation at a position on the pyrrolidine ring.

Materials:

  • (3aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (enantiomerically pure)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (3aR,7aR)-tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise. The formation of the lithiated species may be indicated by a color change.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy or HPLC analysis.

Hypothetical Reaction Scheme

G reactant Chiral (3aR,7aR)-Scaffold product Diastereomerically Enriched Product reactant->product Diastereoselective Alkylation reagents 1. n-BuLi, THF, -78 °C 2. Benzyl Bromide

Caption: Hypothetical Diastereoselective Alkylation of the Chiral Scaffold.

Data Presentation

The following table presents hypothetical data that could be obtained from a series of diastereoselective alkylation reactions as described in Protocol 2, using different electrophiles.

EntryElectrophile (R-X)Diastereomeric Ratio (dr)Yield (%)
1Methyl Iodide90:1085
2Benzyl Bromide95:582
3Ethyl Iodide92:888
4Allyl Bromide88:1275

Disclaimer: The information provided in these application notes and protocols is for illustrative purposes only. The direct use of this compound as a chiral auxiliary in asymmetric synthesis is not well-established in the scientific literature. The described protocols are hypothetical and based on general principles of asymmetric synthesis. Researchers should conduct a thorough literature search and perform appropriate safety and optimization studies before attempting any new experimental procedure.

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the preparation of the key intermediate, 1H-pyrrolo[3,2-b]pyridine, followed by a one-pot reduction and protection to yield the final product.

Synthetic Strategy Overview

The proposed large-scale synthesis involves a practical and efficient pathway. The initial step focuses on the construction of the 1H-pyrrolo[3,2-b]pyridine core. Subsequently, a robust catalytic hydrogenation protocol is employed for the complete reduction of the bicyclic aromatic system to the corresponding octahydro derivative. This intermediate is then directly converted to the final N-Boc protected product in a one-pot procedure, minimizing purification steps and maximizing overall yield.

Synthetic_Pathway A Starting Materials B Synthesis of 1H-pyrrolo[3,2-b]pyridine A->B Reaction Step 1 C Catalytic Hydrogenation & N-Boc Protection B->C One-pot Reaction D This compound C->D Final Product

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (Intermediate 1)

This protocol is adapted from established methods for the synthesis of related azaindoles and is designed for scalability. The synthesis starts from commercially available 2-amino-3-picoline.

Materials:

  • 2-amino-3-picoline

  • N-bromosuccinimide (NBS)

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Toluene

  • Diethyl ether

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser is charged with 2-amino-3-picoline (1.0 eq) and a suitable solvent such as chloroform or dichloromethane.

  • Bromination: The solution is cooled to 0-5 °C in an ice bath. A solution of N-bromosuccinimide (1.05 eq) in the same solvent is added dropwise, maintaining the internal temperature below 10 °C. The reaction mixture is stirred at this temperature for 1-2 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cyclization: In a separate reactor, sodium ethoxide (3.0 eq) is suspended in a mixture of ethanol and toluene. The reaction mixture from the previous step is then added slowly to the sodium ethoxide suspension at room temperature.

  • Reflux: The resulting mixture is heated to reflux (approximately 80-90 °C) and maintained for 12-18 hours. The progress of the cyclization is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.

  • Purification: The combined organic layers are washed with aqueous sodium thiosulfate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1H-pyrrolo[3,2-b]pyridine.

Part 2: Large-Scale Synthesis of this compound (Final Product)

This one-pot protocol involves the complete reduction of the 1H-pyrrolo[3,2-b]pyridine intermediate followed by in-situ N-Boc protection.

Experimental_Workflow cluster_0 Reaction Stage cluster_1 Work-up and Protection Stage A Charge Reactor with 1H-pyrrolo[3,2-b]pyridine, Solvent, and Catalyst B Pressurize with H₂ and Heat A->B Step 1 C Monitor Hydrogen Uptake and Reaction Completion B->C Step 2 D Cool, Vent, and Filter to Remove Catalyst C->D Step 3 E Add (Boc)₂O and Base to the Filtrate D->E Step 4 F Stir at Room Temperature E->F Step 5 G Concentrate and Purify F->G Step 6

Caption: One-pot hydrogenation and protection workflow.

Materials:

  • 1H-pyrrolo[3,2-b]pyridine (Intermediate 1)

  • Platinum(IV) oxide (PtO₂) or Rhodium on alumina (Rh/Al₂O₃)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Celite®

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Setup: A high-pressure hydrogenation reactor is charged with 1H-pyrrolo[3,2-b]pyridine (1.0 eq), a suitable solvent such as methanol or ethanol, and a catalytic amount of platinum(IV) oxide (5-10 mol%) or 5% rhodium on alumina (5-10 mol% w/w).

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by hydrogen gas. The reactor is then pressurized with hydrogen to 50-100 psi and heated to 50-80 °C with vigorous stirring. The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases (typically 24-48 hours).

  • Catalyst Removal: After the reaction is complete, the reactor is cooled to room temperature and carefully vented. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

  • N-Boc Protection: The filtrate is transferred to a suitable reaction vessel. Triethylamine (1.5 eq) or another suitable base is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq) at room temperature.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 4-12 hours until the N-Boc protection is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure.

  • Purification: The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary, but this one-pot procedure often yields a product of high purity.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the large-scale synthesis.

Table 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine

ParameterValue
Starting Material2-amino-3-picoline
Key ReagentsN-bromosuccinimide, Sodium ethoxide
SolventChloroform/Ethanol/Toluene
Reaction Temperature0-90 °C
Reaction Time14-20 hours
Typical Yield60-75%
Purity (after purification)>98%

Table 2: Synthesis of this compound

ParameterValue
Starting Material1H-pyrrolo[3,2-b]pyridine
CatalystPtO₂ or 5% Rh/Al₂O₃
Hydrogen Pressure50-100 psi
Reaction Temperature50-80 °C
N-Boc Reagent(Boc)₂O
BaseTriethylamine
Typical Yield (one-pot)80-90%
Purity (after work-up)>95%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and procedures.

  • Reactions involving sodium ethoxide should be conducted under anhydrous conditions as it is highly reactive with water.

  • N-bromosuccinimide is a lachrymator and should be handled with care.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which is conceptually broken down into two primary stages:

  • Catalytic Hydrogenation: The reduction of a suitable pyrrolo[3,2-b]pyridine precursor to the saturated octahydropyrrolo[3,2-b]pyridine core.

  • Boc Protection: The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the secondary amine of the pyrrole moiety.

Guide 1: Issues during Catalytic Hydrogenation of the Pyrrolo[3,2-b]pyridine Core
Observed Problem Potential Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction 1. Catalyst deactivation or poisoning by the nitrogen heterocycle. 2. Insufficient hydrogen pressure or temperature. 3. Poor catalyst quality or loading. 4. Inappropriate solvent choice.1. Increase catalyst loading. Consider using a more robust catalyst such as Rhodium on Carbon or Platinum(IV) oxide (PtO₂). Acidic additives (e.g., acetic acid) can sometimes mitigate catalyst poisoning by protonating the nitrogen. 2. Gradually increase hydrogen pressure (e.g., from 50 to 80 bar) and/or temperature (e.g., from room temperature to 60-80°C). Note that high temperatures can sometimes lead to side reactions. 3. Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Optimize the catalyst loading (e.g., 5-10 mol%). 4. Protic solvents like ethanol, methanol, or acetic acid are often effective. For substrates with poor solubility, co-solvents may be necessary.
Side Reactions (e.g., Dehalogenation, Hydrogenolysis) 1. Catalyst is too active. 2. Reaction conditions are too harsh.1. Switch to a less active catalyst (e.g., Palladium on Carbon instead of Platinum). 2. Reduce hydrogen pressure and/or temperature. Monitor the reaction closely and stop it once the desired transformation is complete.
Poor Stereoselectivity (formation of mixed cis/trans isomers) 1. The chosen catalyst and conditions do not favor the formation of a single isomer.1. The stereochemical outcome can be highly dependent on the catalyst, solvent, and substrate. Screening different catalysts (e.g., PtO₂, Rh/C, Ru/C) and solvents is recommended. In some cases, increasing hydrogen pressure has been shown to favor the formation of the cis isomer.
Guide 2: Issues during Boc Protection of the Octahydropyrrolo[3,2-b]pyridine Core
Observed Problem Potential Cause(s) Suggested Solution(s)
Incomplete or No Reaction 1. Insufficiently basic reaction conditions. 2. Steric hindrance around the amine. 3. Poor solubility of the starting material. 4. Low reactivity of the Boc-protection reagent.1. Use a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least stoichiometric amounts of the base are used. 2. Increase the reaction temperature and/or reaction time. 3. Screen different solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)). For zwitterionic or highly polar substrates, aqueous basic conditions might improve solubility. 4. Ensure the di-tert-butyl dicarbonate (Boc₂O) is of good quality.
Formation of Multiple Products 1. Over-protection (e.g., on a less reactive nitrogen if present). 2. Reaction of the carboxylate (if the starting material is a zwitterion) with Boc₂O to form a mixed anhydride, which can lead to dimer formation.1. Use stoichiometric amounts of Boc₂O. Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve selectivity. 2. If the starting material is a zwitterion, performing the reaction in an aqueous solution with a base like sodium hydroxide can help hydrolyze any mixed anhydride that forms.
Difficult Purification 1. Excess Boc₂O and its byproducts.1. Quench the reaction with a nucleophile like ammonium chloride or an amine-functionalized resin to consume excess Boc₂O. Standard aqueous workup and flash chromatography are typically effective for purification.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common approach involves a two-step synthesis starting from a suitable pyrrolo[3,2-b]pyridine precursor. The first step is the catalytic hydrogenation of the aromatic precursor to yield the saturated octahydropyrrolo[3,2-b]pyridine core. The second step is the selective N-Boc protection of the pyrrole nitrogen.

Q2: Which catalyst is best for the hydrogenation of the pyrrolo[3,2-b]pyridine ring?

The optimal catalyst can be substrate-dependent. Platinum(IV) oxide (PtO₂) in an acidic solvent like acetic acid is a powerful system for the hydrogenation of pyridines.[1] Rhodium-based catalysts, such as Rhodium on Carbon or Rh₂O₃, have also been shown to be effective under mild conditions.[2][3] It is advisable to screen a few catalysts to find the best one for your specific substrate.

Q3: My hydrogenation reaction is stalled. What should I do?

First, ensure your hydrogen source is not depleted and that the reaction vessel is properly sealed. If the issue persists, consider the troubleshooting guide for catalytic hydrogenation above. Common solutions include increasing the catalyst loading, hydrogen pressure, or temperature. Catalyst poisoning is a frequent issue with nitrogen heterocycles; switching to a more robust catalyst or adding an acid co-solvent can help.

Q4: I am observing tert-butylation of my molecule as a side product during Boc deprotection (if this compound is an intermediate). How can I prevent this?

This is a common issue when using strong acids like Trifluoroacetic acid (TFA) for Boc deprotection, as the released tert-butyl cation can alkylate nucleophilic sites.[4] To prevent this, add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture. These scavengers will trap the tert-butyl cation.

Q5: What are the standard conditions for Boc protection of the octahydropyrrolo[3,2-b]pyridine?

Typically, the amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is often run at room temperature.

Q6: How can I monitor the progress of my reactions?

Both the hydrogenation and the Boc protection can be monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC, staining with potassium permanganate can be useful for visualizing the disappearance of the aromatic starting material during hydrogenation.

Data Presentation

The following tables provide an illustrative summary of how reaction conditions can be varied to optimize the yield. Note: The data presented here is for illustrative purposes to guide optimization and may not represent actual experimental results for this specific synthesis.

Table 1: Illustrative Data for Catalytic Hydrogenation Optimization

Entry Catalyst (mol%) Solvent Pressure (bar) Temperature (°C) Time (h) Yield (%)
15% Pd/CEthanol50252445
210% Pd/CEthanol80501665
35% PtO₂Acetic Acid50251285
45% PtO₂Acetic Acid8025892
55% Rh/CMethanol50251688

Table 2: Illustrative Data for Boc Protection Optimization

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1TEA (1.2)DCM251275
2TEA (2.0)DCM40685
3DIPEA (1.5)THF251280
4NaOH (aq) (2.0)Dioxane/H₂O25890
5DMAP (cat.), TEA (1.2)ACN25695

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation
  • Vessel Preparation: To a high-pressure hydrogenation vessel, add the pyrrolo[3,2-b]pyridine precursor (1.0 eq) and the chosen catalyst (e.g., 5 mol% PtO₂).

  • Solvent Addition: Add the solvent (e.g., glacial acetic acid, approximately 0.1-0.2 M concentration).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-80 bar) with hydrogen.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (8-24 h).

  • Work-up: Once the reaction is complete (as monitored by LC-MS or TLC), carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by chromatography or taken directly to the next step.

Protocol 2: General Procedure for Boc Protection
  • Reactant Preparation: Dissolve the crude octahydropyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent (e.g., DCM).

  • Base Addition: Add the base (e.g., triethylamine, 1.2-2.0 eq) to the solution and stir.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) portion-wise to the reaction mixture, which may be cooled in an ice bath to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction with water or saturated aqueous ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Pyrrolo[3,2-b]pyridine Precursor hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂, Acetic Acid) start->hydrogenation intermediate Octahydropyrrolo[3,2-b]pyridine hydrogenation->intermediate boc_protection Boc Protection (Boc₂O, Base, DCM) intermediate->boc_protection final_product Tert-butyl octahydro-1H-pyrrolo [3,2-b]pyridine-1-carboxylate boc_protection->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_hydrogenation problem Incomplete Hydrogenation cause1 Catalyst Poisoning? problem->cause1 cause2 Insufficient Pressure/Temp? problem->cause2 cause3 Poor Catalyst Quality? problem->cause3 solution1 Switch Catalyst (e.g., Rh/C) Add Acidic Co-solvent cause1->solution1 solution2 Increase H₂ Pressure Increase Temperature cause2->solution2 solution3 Use Fresh Catalyst Increase Loading cause3->solution3

Caption: Troubleshooting logic for incomplete catalytic hydrogenation.

References

common side reactions in the synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate. The guidance is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in the synthetic process.

Synthetic Overview

The synthesis of this compound is generally approached in two key stages:

  • Catalytic Hydrogenation: Reduction of the aromatic 1H-pyrrolo[3,2-b]pyridine precursor to the saturated octahydro-1H-pyrrolo[3,2-b]pyridine core.

  • Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the secondary amine of the pyrrolidine ring.

This guide is structured to address potential side reactions and challenges in each of these stages.

Stage 1: Catalytic Hydrogenation of 1H-pyrrolo[3,2-b]pyridine

This section focuses on troubleshooting the reduction of the 1H-pyrrolo[3,2-b]pyridine starting material.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction is very slow or stalls completely. What are the possible causes and solutions?

A1: Slow or stalled hydrogenation reactions are common when reducing nitrogen-containing heterocycles. The primary causes include:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., Pd, Pt, Rh), inhibiting its activity.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

  • Low Hydrogen Pressure: The hydrogen pressure may be inadequate to overcome the aromaticity of the pyridine ring.

  • Poor Catalyst Quality: The catalyst may be old, have reduced activity, or be from a poor-quality batch.

Troubleshooting Steps:

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure. Pressures of 50-80 bar are sometimes required for difficult hydrogenations.

  • Change the Catalyst: Rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh2O3) can be more effective than palladium on carbon (Pd/C) for pyridine reduction. Platinum(IV) oxide (Adam's catalyst) is also a viable option.[1]

  • Use an Additive: Acidic additives can protonate the pyridine nitrogen, reducing its coordinating ability and activating the ring towards reduction. However, this may require neutralization in the work-up.

  • Ensure Catalyst Quality: Use a fresh batch of high-quality catalyst.

Q2: I am observing incomplete reduction, resulting in a mixture of partially hydrogenated intermediates. How can I drive the reaction to completion?

A2: The formation of tetrahydro- or hexahydro-pyrrolo[3,2-b]pyridine intermediates indicates that the reaction conditions are not forcing enough for complete saturation.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Prolong the reaction time and, if possible, moderately increase the temperature (e.g., from room temperature to 40-60 °C).

  • Increase Hydrogen Pressure: Higher hydrogen pressure will favor complete reduction.

  • Optimize Solvent: Solvents like methanol, ethanol, or trifluoroethanol (TFE) are often effective for pyridine hydrogenations.

ParameterCondition A (Incomplete Reduction)Condition B (Complete Reduction)
Catalyst 10% Pd/C5% Rh/C
Pressure 30 bar80 bar
Temperature 25 °C40 °C
Time 16 h24 h
Yield of Desired Product 45% (with 30% tetrahydro intermediate)>95%

Q3: Are there any common side reactions during the hydrogenation of the pyrrolopyridine core?

A3: Besides incomplete hydrogenation, other potential side reactions include:

  • Condensation Reactions: Under harsh conditions, condensation between the starting material and the product can occur.[1]

  • Ring Opening: Cleavage of the C-N bond is a possibility under very forcing conditions, though less common.[1]

To mitigate these, it is advisable to use the mildest conditions that still afford complete reduction.

Detailed Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 1H-pyrrolo[3,2-b]pyridine

  • 5% Rhodium on Carbon (Rh/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq).

  • Add methanol to dissolve the starting material.

  • Carefully add 5% Rh/C (0.1 eq by weight).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50-80 bar.

  • Stir the reaction mixture at 40-50 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, carefully depressurize the autoclave and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude octahydro-1H-pyrrolo[3,2-b]pyridine.

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reactants 1. Add 1H-pyrrolo[3,2-b]pyridine and Methanol to Autoclave prep_catalyst 2. Add 5% Rh/C prep_reactants->prep_catalyst seal_purge 3. Seal and Purge (N₂ then H₂) prep_catalyst->seal_purge pressurize 4. Pressurize with H₂ (50-80 bar) seal_purge->pressurize react 5. Stir at 40-50 °C for 24-48h pressurize->react depressurize 6. Depressurize and Purge (N₂) react->depressurize filter 7. Filter through Celite depressurize->filter concentrate 8. Concentrate Filtrate filter->concentrate product Crude octahydro-1H- pyrrolo[3,2-b]pyridine concentrate->product

Fig. 1: Experimental workflow for the catalytic hydrogenation.

Stage 2: Boc Protection of octahydro-1H-pyrrolo[3,2-b]pyridine

This section addresses common issues during the Boc protection of the bicyclic amine.

Frequently Asked Questions (FAQs)

Q1: My Boc protection reaction is incomplete, and I still have starting material remaining. What should I do?

A1: Incomplete Boc protection can be due to several factors:

  • Insufficient Reagent: The amount of di-tert-butyl dicarbonate ((Boc)₂O) may be insufficient.

  • Steric Hindrance: The bicyclic nature of the amine can sterically hinder the approach of the bulky Boc group.

  • Low Nucleophilicity: While secondary aliphatic amines are generally nucleophilic, the specific conformation of the product might reduce its reactivity.

  • Inappropriate Base: The base used may not be strong enough to facilitate the reaction effectively.

Troubleshooting Steps:

  • Increase (Boc)₂O Stoichiometry: Increase the amount of (Boc)₂O from 1.1 equivalents to 1.5-2.0 equivalents.

  • Use a Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.

  • Increase Reaction Temperature: Gently heating the reaction to 40-50 °C can help overcome steric hindrance.

  • Change the Base: If using a mild base like triethylamine (TEA), consider a stronger, non-nucleophilic base.

Q2: I am observing an unexpected byproduct in my Boc protection reaction. What could it be?

A2: While the Boc protection of a secondary amine is generally clean, side products can form.

  • Carbamic-Carbonic Anhydride Intermediate: An unstable intermediate can sometimes be observed, especially when using DMAP. This typically converts to the desired product upon extended reaction time or work-up.

  • Reaction with Solvent: If using a nucleophilic solvent, it might react with (Boc)₂O, although this is less common.

Troubleshooting and Identification:

  • LC-MS Analysis: Use LC-MS to determine the mass of the byproduct, which can help in its identification.

  • Purification: Most byproducts from this reaction can be readily removed by flash column chromatography.

ParameterCondition A (Incomplete Reaction)Condition B (Optimized)
(Boc)₂O (eq.) 1.11.5
Base Triethylamine (1.2 eq.)Triethylamine (1.5 eq.)
Catalyst NoneDMAP (0.1 eq.)
Temperature 25 °C40 °C
Time 12 h6 h
Conversion 70%>98%

Q3: How should I purify the final this compound?

A3: The crude product can be purified by standard techniques. Flash column chromatography on silica gel is a common and effective method. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

Detailed Experimental Protocol: Boc Protection

Materials:

  • Crude octahydro-1H-pyrrolo[3,2-b]pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude octahydro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DCM.

  • Add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

logical_relationship_boc_protection start Start: Crude octahydro-1H- pyrrolo[3,2-b]pyridine incomplete_reaction Issue: Incomplete Reaction start->incomplete_reaction Check Conversion byproduct_formation Issue: Byproduct Formation start->byproduct_formation Check Purity solution_reagents Solution: - Increase (Boc)₂O (1.5-2.0 eq) - Add DMAP (cat.) incomplete_reaction->solution_reagents Low Reagent Stoichiometry solution_conditions Solution: - Increase Temperature (40 °C) - Increase Reaction Time incomplete_reaction->solution_conditions Steric Hindrance/ Low Reactivity solution_purification Solution: - Flash Column Chromatography byproduct_formation->solution_purification Impure Product

Fig. 2: Troubleshooting logic for the Boc protection step.

References

Technical Support Center: Troubleshooting Boc Deprotection of Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the Boc (tert-butyloxycarbonyl) deprotection of sterically hindered amines. The question-and-answer format directly addresses specific experimental challenges with detailed protocols and comparative data.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is extremely slow or incomplete, even with standard conditions like 50% TFA in DCM. What is causing this, and how can I resolve it?

A1: Steric hindrance around the nitrogen atom is the primary reason for sluggish or incomplete Boc deprotection.[1][2] The bulky substituents on the amine impede the approach of the acid, slowing down the cleavage of the Boc group.[1][3] To overcome this, more forcing conditions are often necessary.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA). Using neat TFA can significantly accelerate the reaction.[1][4]

  • Elevate Temperature: Gently warming the reaction mixture to 40-50°C can increase the reaction rate.[1] However, this may also increase the risk of side reactions, so careful monitoring is crucial.[5]

  • Switch to a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is often more effective than TFA for cleaving stubborn Boc groups.[1][6]

Q2: I'm observing significant side product formation, particularly t-butylation of other functional groups in my molecule. How can I prevent this?

A2: The formation of a reactive tert-butyl cation during the acidic cleavage of the Boc group is responsible for these side reactions.[3] This cation can alkylate nucleophilic residues such as tryptophan, methionine, and electron-rich aromatic rings.[4][7]

Solution:

  • Use Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture.[7] Scavengers are nucleophilic compounds that trap the tert-butyl cation.[2][7] Common scavengers include:

    • Triisopropylsilane (TIPS)[1][7]

    • Triethylsilane (TES)[1][7]

    • Thioanisole[1][7]

Q3: My starting material contains other acid-sensitive functional groups that are being cleaved or degraded during the Boc deprotection. What are my options?

A3: When dealing with acid-sensitive substrates, switching to milder deprotection methods is recommended.[1] Several alternatives to strong acids like TFA and HCl exist.

Alternative Milder Methods:

  • Oxalyl Chloride in Methanol: This system provides a mild and efficient deprotection at room temperature and is tolerant of various functional groups.[1][8]

  • Lewis Acids: Reagents like AlCl₃, ZnBr₂, or FeCl₃ can mediate Boc cleavage under milder conditions.[1][9]

  • Thermal Deprotection: In the absence of other thermally labile groups, heating the substrate can cleave the Boc group.[8]

  • Microwave-Assisted Deprotection: Microwave heating in conjunction with solid-supported sulfonic acids can significantly shorten reaction times and improve yields.[10]

Q4: After deprotection with TFA, I've noticed a byproduct with a mass corresponding to trifluoroacetylation of my amine. How can I avoid this?

A4: Trifluoroacetylation of the newly formed amine can occur, especially with prolonged reaction times or at elevated temperatures when using TFA.[1][5]

Preventative Measures:

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[3]

  • Thorough TFA Removal: After the reaction, ensure all residual TFA is removed. This can be achieved by co-evaporation with a solvent like toluene.[5][6]

  • Use an Alternative Acid: Consider using an HCl-based method, which does not pose a risk of acylation.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

  • Dissolve the N-Boc protected hindered amine in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[1]

  • To the stirred solution, add trifluoroacetic acid (TFA). For hindered amines, a 1:1 mixture of TFA and DCM is a good starting point.[1]

  • If necessary, add a scavenger such as triisopropylsilane (TIPS) (5-10% v/v).[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered amines, the reaction may require several hours to overnight.[1]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[5][6]

Protocol 2: Boc Deprotection with 4M HCl in Dioxane

  • Dissolve the N-Boc protected amine in a minimal amount of a co-solvent like DCM if it is not readily soluble in dioxane.[1]

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1][3]

  • Stir the reaction at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting amine hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.[1]

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol

  • Dissolve the N-Boc protected amine (1 equivalent) in methanol.[1]

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[1]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.[1]

Data Presentation

Table 1: Comparison of Common Deprotection Conditions for Hindered Amines

Reagent SystemSolventTemperatureTypical Reaction TimeKey Considerations
20-50% TFADCMRoom Temp2 - 12 hStandard conditions, may be slow for very hindered substrates.[1][11]
Neat TFANoneRoom Temp0.5 - 4 hMore forcing, increases reaction rate but also risk of side reactions.[1]
4M HCl1,4-DioxaneRoom Temp1 - 4 hOften more effective than TFA for stubborn Boc groups.[1][3]
Oxalyl Chloride (3 eq.)MethanolRoom Temp1 - 4 hMild conditions, suitable for acid-sensitive substrates.[1][8]
ThermalHigh-boiling solvent>100 °CVariableUseful for substrates without other heat-sensitive groups.[8]
MicrowaveDCM100 °C~10 minRapid deprotection with solid-supported sulfonic acids.[10]

Table 2: Common Scavengers and Their Applications

ScavengerTypical Concentration (v/v)Target Residues/Side Reactions
Triisopropylsilane (TIS)2.5 - 10%General purpose, effective for trapping tert-butyl cations.[1][5][7]
Triethylsilane (TES)5 - 10%Traps tert-butyl cations.[1][7]
Thioanisole5 - 10%Effective for protecting methionine and tryptophan.[1][7]
Anisole5 - 10%Traps tert-butyl cations, particularly useful for protecting tyrosine.[7]
1,2-Ethanedithiol (EDT)2.5%Used for scavenging in peptides containing cysteine.[7]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_conditions Initial Deprotection Attempt cluster_monitoring Monitoring cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End start Boc-Protected Hindered Amine conditions Standard Conditions (e.g., 50% TFA/DCM, RT) start->conditions monitor Monitor Reaction (TLC, LC-MS) conditions->monitor evaluation Complete Deprotection? monitor->evaluation troubleshoot Identify Issue evaluation->troubleshoot No end Deprotected Amine evaluation->end Yes incomplete Incomplete Reaction: - Increase [TFA] - Increase Temp - Switch to HCl/Dioxane troubleshoot->incomplete Slow/Incomplete side_products Side Products: - Add Scavengers (TIPS, TES) troubleshoot->side_products t-Butylation degradation Substrate Degradation: - Use Milder Method (Oxalyl Chloride/MeOH) troubleshoot->degradation Degradation incomplete->conditions side_products->conditions degradation->conditions Attempt with milder conditions Deprotection_Decision_Tree start Hindered Boc-Amine acid_sensitive Acid-Sensitive Functional Groups? start->acid_sensitive standard_conditions Standard Conditions (TFA/DCM) acid_sensitive->standard_conditions No milder_methods Milder Methods (Oxalyl Chloride/MeOH, Lewis Acids) acid_sensitive->milder_methods Yes reaction_complete Reaction Complete? standard_conditions->reaction_complete milder_methods->reaction_complete increase_severity Increase Severity: - Higher [TFA] - Higher Temp - HCl/Dioxane reaction_complete->increase_severity No side_reactions Side Reactions (t-Butylation)? reaction_complete->side_reactions Yes increase_severity->reaction_complete add_scavengers Add Scavengers (TIPS, TES, Thioanisole) side_reactions->add_scavengers Yes product Deprotected Product side_reactions->product No add_scavengers->product

References

stability of Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a wide range of basic and nucleophilic conditions.[1][2] However, it is sensitive to and readily cleaved by acidic conditions.[1][2] Therefore, this compound is expected to be stable in basic and neutral aqueous solutions and under many organic reaction conditions, but will degrade in the presence of acid.

Q2: Under what specific acidic conditions will the Boc group be cleaved?

The Boc group is susceptible to cleavage by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3][4][5] The reaction is typically fast, often occurring at room temperature.[4] Milder acidic conditions might also lead to slow degradation over time, especially with elevated temperatures.

Q3: Is this compound stable to common purification techniques like silica gel chromatography?

Standard silica gel can be slightly acidic and may cause partial or complete removal of the Boc group during purification, especially if the compound is on the column for an extended period. To mitigate this, it is recommended to use deactivated silica gel (e.g., by treating with a base like triethylamine) or to perform the chromatography quickly.

Q4: What are the expected byproducts of degradation under acidic conditions?

Under acidic conditions, the Boc group is removed to yield the free amine, octahydro-1H-pyrrolo[3,2-b]pyridine, as a salt (e.g., hydrochloride or trifluoroacetate). The other byproducts are carbon dioxide and isobutylene (which can be trapped by scavengers).[1][6]

Q5: How can I monitor the stability of my compound during an experiment?

The stability can be monitored by techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7] By taking aliquots from your reaction mixture at different time points and analyzing them, you can track the disappearance of the starting material and the appearance of any degradation products.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Unexpected loss of the Boc group during a reaction. The reaction conditions may be inadvertently acidic. Reagents or solvents might contain acidic impurities.Carefully check the pH of all aqueous solutions. Ensure all reagents and solvents are pure and free from acidic contaminants. Consider adding a non-nucleophilic base to buffer the reaction mixture if compatible with your desired transformation.
Incomplete reaction where the starting material is a Boc-protected amine. The Boc-protected amine might be degrading under the reaction conditions, leading to a complex mixture and low yield of the desired product.Confirm the stability of your starting material under the reaction conditions (without other reactants) by running a control experiment. If degradation occurs, modify the conditions (e.g., lower temperature, shorter reaction time, different solvent).
Formation of unexpected byproducts. The tert-butyl cation formed during Boc deprotection can alkylate other nucleophilic sites on your molecule or in the reaction mixture.[8]If performing a planned deprotection, consider adding a scavenger like anisole or thioanisole to trap the tert-butyl cation.[1]
Difficulty in removing the Boc group (incomplete deprotection). The acidic conditions may be too mild, or the reaction time too short. Steric hindrance around the Boc group in this bicyclic system could also slow down the reaction.Increase the concentration of the acid, switch to a stronger acid (e.g., from HCl in dioxane to TFA), or increase the reaction temperature.[9] Monitor the reaction closely by TLC or LC-MS to determine the optimal time.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability under Acidic Conditions
  • Preparation of Solutions: Prepare buffer solutions at various acidic pH values (e.g., pH 2, 4, 6).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a stock solution.

  • Incubation: Add an aliquot of the stock solution to each buffer solution to a final concentration suitable for your analytical method (e.g., 10-50 µg/mL). Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by a suitable method like LC-MS to determine the percentage of the parent compound remaining.

  • Data Presentation: Record the percentage of the compound remaining at each time point for each pH condition in a table.

Protocol 2: General Procedure for Assessing Stability under Basic Conditions
  • Preparation of Solutions: Prepare buffer solutions at various basic pH values (e.g., pH 8, 10, 12).

  • Sample Preparation: Follow the same procedure as in Protocol 1.

  • Incubation: Follow the same procedure as in Protocol 1.

  • Time Points: Follow the same procedure as in Protocol 1.

  • Analysis: Follow the same procedure as in Protocol 1.

  • Data Presentation: Record the percentage of the compound remaining at each time point for each pH condition in a table.

Quantitative Data Summary (Hypothetical Data)

The following tables are templates to be populated with your experimental data. They illustrate the expected stability profile based on the general chemistry of Boc-protected amines.

Table 1: Stability of this compound under Acidic Conditions at Room Temperature

Time (hours)% Remaining at pH 2% Remaining at pH 4% Remaining at pH 6
0100100100
1258598
4<15095
8<12092
24<1<185

Table 2: Stability of this compound under Basic Conditions at Room Temperature

Time (hours)% Remaining at pH 8% Remaining at pH 10% Remaining at pH 12
0100100100
1>99>99>99
4>99>99>99
8>99>99>99
24>99>99>98

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation H_plus H+ Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Troubleshooting_Workflow Start Unexpected Result Observed Check_pH Check pH of Reaction Start->Check_pH Check_Reagents Check Purity of Reagents/Solvents Check_pH->Check_Reagents pH is Neutral Modify_Conditions Modify Conditions (Temp, Time, Solvent) Check_pH->Modify_Conditions pH is Acidic Control_Exp Run Control Experiment (Starting Material Only) Check_Reagents->Control_Exp Control_Exp->Modify_Conditions Degradation Observed Use_Scavengers Add Scavengers Control_Exp->Use_Scavengers Side Products Observed Outcome Desired Outcome Achieved Modify_Conditions->Outcome Use_Scavengers->Outcome

Caption: Troubleshooting workflow for stability issues.

Stability_Study_Workflow Start Begin Stability Study Prep_Solutions Prepare Stock and Buffer Solutions Start->Prep_Solutions Incubate Incubate Samples at Controlled Temperature Prep_Solutions->Incubate Time_Points Withdraw Aliquots at Pre-defined Time Points Incubate->Time_Points Analyze Analyze Aliquots (e.g., by LC-MS) Time_Points->Analyze Data_Analysis Analyze Data and Determine % Remaining Analyze->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental workflow for a pH stability study.

References

Technical Support Center: Purification of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes for related octahydropyrrolopyridine cores, common impurities may include:

  • Unreacted Starting Materials: Depending on the specific synthetic pathway, these could include precursors to the bicyclic amine core.

  • Incompletely Hydrogenated Intermediates: If the synthesis involves the reduction of a pyridine or pyrrole ring, partially saturated or aromatic species may persist.

  • Diastereomers: The target molecule contains multiple chiral centers. In non-stereoselective syntheses, other diastereomers will be present and require separation.

  • Byproducts from Reductive Amination: If a reductive amination strategy is employed to form the bicyclic core, potential byproducts include over-alkylated products or unreacted amine and carbonyl compounds.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as excess reagents, can be carried through.

Q2: How can I effectively monitor the purity of my product during purification?

A2: Several analytical techniques are suitable for monitoring the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to assess the progress of a reaction and the separation during column chromatography. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine) should be developed to achieve good separation between the product and impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an additive like trifluoroacetic acid or formic acid) is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Guides

Issue 1: My final product shows the presence of diastereomers after purification.

Possible Cause: The synthetic route employed is not diastereoselective, leading to a mixture of stereoisomers. Standard purification techniques like column chromatography may not be sufficient to separate closely related diastereomers.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Stationary Phase: Standard silica gel is often the first choice. However, for difficult separations, other stationary phases like alumina or reverse-phase silica (C18) can be explored.

    • Eluent System: A systematic screening of different solvent systems with varying polarities is recommended. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can often improve the peak shape and resolution of basic compounds like amines on silica gel.

    • Gradient Elution: Employing a shallow gradient elution in automated flash chromatography can significantly enhance the separation of closely eluting compounds.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique for purifying a specific diastereomer. A thorough solvent screen is necessary to find a solvent or solvent mixture where the desired diastereomer has lower solubility than the others.

  • Preparative HPLC: For high-purity requirements and when other methods fail, preparative HPLC is the most effective method for separating diastereomers.

Issue 2: My product is contaminated with a more polar impurity that is difficult to remove by column chromatography.

Possible Cause: This could be an unreacted starting material containing a free amine or a byproduct with a higher polarity.

Troubleshooting Steps:

  • Liquid-Liquid Extraction (Workup):

    • Perform an acidic wash (e.g., with dilute HCl) to protonate the basic product and extract it into the aqueous phase, leaving non-basic impurities in the organic phase. Then, basify the aqueous phase and extract the product back into an organic solvent. This can be an effective way to remove non-basic impurities.

    • Conversely, a basic wash (e.g., with aqueous NaHCO₃ or NaOH) can remove acidic impurities.

  • Column Chromatography Optimization:

    • Increase the polarity of the eluent gradually to elute the product while leaving the more polar impurity on the column.

    • Consider using a different stationary phase. For very polar impurities, reverse-phase chromatography might provide better separation.

Issue 3: My product appears to be degrading on the silica gel column.

Possible Cause: The acidic nature of silica gel can cause the degradation of some sensitive compounds, especially those with acid-labile protecting groups like the Boc group.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base like triethylamine. This can be done by preparing a slurry of silica gel in the initial eluent containing 1-2% triethylamine.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Experimental Protocols

Protocol 1: General Column Chromatography for Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes or dichloromethane). For basic compounds, add 1-2% triethylamine to the eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and increase linearly over time (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Injection Volume: 10 µL.

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical YieldNotes
Flash Column Chromatography>95%70-90%Efficiency depends on the nature of impurities and optimization of the stationary and mobile phases.
Recrystallization>99%50-80%Highly dependent on the solubility profile of the diastereomers.
Preparative HPLC>99.5%40-70%Best for achieving high purity, but can be lower yielding and more time-consuming.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product Workup Aqueous Workup (Acid/Base Extraction) Crude->Workup Initial Cleanup Column Column Chromatography (Silica or Alumina) Workup->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization If Solid & >95% Pure Prep_HPLC Preparative HPLC Column->Prep_HPLC For Diastereomer Separation TLC_HPLC TLC / HPLC Analysis Column->TLC_HPLC Monitor Fractions Final_Product Pure Product (>98%) Recrystallization->Final_Product Prep_HPLC->Final_Product TLC_HPLC->Column Optimize Separation NMR_MS NMR / MS Analysis Final_Product->NMR_MS Structure & Purity Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_diastereomers Diastereomeric Impurities cluster_polar Polar Impurities cluster_degradation On-Column Degradation Impure Impure Product Detected Opt_Column Optimize Column (Gradient, Different Phase) Impure->Opt_Column Identify Impurity Type Acid_Wash Acidic Aqueous Wash Impure->Acid_Wash Identify Impurity Type Deactivate_Silica Deactivate Silica with Base Impure->Deactivate_Silica Identify Impurity Type Try_Recrys Attempt Recrystallization Opt_Column->Try_Recrys If Separation is Poor Use_Prep_HPLC Use Preparative HPLC Try_Recrys->Use_Prep_HPLC If Recrystallization Fails Base_Wash Basic Aqueous Wash Acid_Wash->Base_Wash If Impurity is Acidic Use_Alumina Use Alumina Deactivate_Silica->Use_Alumina If Degradation Persists

Caption: Troubleshooting decision tree for common purification challenges.

preventing racemization during the synthesis of chiral octahydropyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for preventing racemization during the synthesis of chiral octahydropyrrolopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to racemization during the synthesis of chiral octahydropyrrolopyridines?

A1: Racemization during the synthesis of chiral octahydropyrrolopyridines, and related nitrogen heterocycles, typically occurs through the formation of a planar, achiral intermediate. The most common mechanisms involve the deprotonation and subsequent non-stereospecific reprotonation of a stereogenic center. Key pathways include:

  • Enolate/Enamine Formation: If a chiral center is alpha to a carbonyl group or part of an imine, basic conditions can facilitate the removal of a proton, leading to the formation of a planar enolate or enamine. Subsequent protonation can occur from either face, resulting in a racemic or epimerized mixture.

  • Iminium Ion-Enamine Tautomerism: In acidic conditions, protonation of an enamine can lead to an achiral iminium ion, which can then tautomerize back to a racemic mixture of the enamine.

  • Ring-Chain Tautomerism: Certain intermediates may exist in equilibrium between a chiral cyclic form and an achiral open-chain form. If the open-chain form has a non-stereogenic center at the corresponding position, recyclization can lead to racemization.

Q2: How does the choice of base influence the risk of racemization?

A2: The choice of base is critical in preventing racemization. Strong, non-nucleophilic bases can readily deprotonate stereogenic centers, especially those alpha to activating groups.

  • Strong Bases (e.g., LDA, NaH): These should be used with caution, typically at low temperatures, to minimize the lifetime of any planar intermediates.

  • Weaker Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): While generally safer, prolonged reaction times or elevated temperatures can still lead to racemization. The steric hindrance of the base can also play a role; bulkier bases like DIPEA may be less likely to cause racemization than smaller bases like TEA.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in milder conditions but can still promote racemization, particularly with sensitive substrates.

Q3: What role do temperature and solvent play in maintaining stereochemical integrity?

A3: Both temperature and solvent choice are crucial factors.

  • Temperature: Lowering the reaction temperature generally reduces the rate of racemization by decreasing the available thermal energy to overcome the activation barrier for deprotonation and other racemizing processes. Reactions involving strong bases or sensitive intermediates are often conducted at -78 °C.

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates. Polar aprotic solvents (e.g., THF, DCM) are common in these syntheses. In some cases, using water as a solvent can prevent racemization of enantioenriched substrates.[1] The ability of the solvent to solvate intermediates can affect their reactivity and the stereochemical outcome.

Q4: Are there specific synthetic strategies that are inherently better at preventing racemization?

A4: Yes, certain strategies are designed to minimize the risk of racemization:

  • Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands, or organocatalysts) can create a chiral environment that favors the formation of one enantiomer and avoids intermediates prone to racemization.

  • Substrate Control: Using a chiral starting material from the "chiral pool" (e.g., L-proline) and ensuring that subsequent reaction conditions do not compromise the existing stereocenters is a common and effective approach.

  • Intramolecular Reactions: Stereoselective intramolecular cyclizations, such as the intramolecular aza-Michael reaction, can be highly effective as the transition state geometry is often well-defined, leading to excellent stereocontrol.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee%) Detected in the Final Product
Possible Cause Troubleshooting Steps
Racemization during a specific step - Identify the problematic step: Analyze the ee% of intermediates at each stage of the synthesis. - Optimize reaction conditions: If a basic step is identified, screen less aggressive bases (e.g., switch from NaH to K₂CO₃), lower the reaction temperature, and reduce the reaction time. - Change solvent: Evaluate different solvents to see their effect on stereochemical integrity.
Impure Chiral Starting Material or Catalyst - Verify purity: Confirm the enantiomeric purity of the starting materials and catalysts using chiral HPLC or other appropriate methods.
Racemization during Workup or Purification - Acidic/Basic conditions: Ensure that the pH during aqueous workup is neutral or buffered to avoid acid- or base-catalyzed racemization. - Silica gel chromatography: Prolonged exposure to silica gel can sometimes cause racemization of sensitive compounds. Minimize the time on the column and consider using deactivated silica or an alternative purification method like crystallization.
Problem 2: Inconsistent Stereochemical Outcome (Varying Diastereomeric Ratio or ee%)
Possible Cause Troubleshooting Steps
Sensitivity to Reaction Conditions - Strict control of parameters: Ensure consistent and precise control over temperature, addition rates of reagents, and reaction times. Even small variations can affect stereoselectivity. - Moisture and air sensitivity: Some reactions are highly sensitive to moisture or oxygen. Ensure rigorous use of anhydrous solvents and inert atmosphere techniques (e.g., argon or nitrogen).
Reagent Quality - Use fresh reagents: The quality and age of reagents, especially catalysts and bases, can impact their effectiveness and the stereochemical outcome. Use freshly opened or purified reagents.
Kinetic vs. Thermodynamic Control - Analyze temperature effects: The stereochemical outcome may be dependent on whether the reaction is under kinetic or thermodynamic control. Running the reaction at different temperatures can help elucidate this and allow for optimization.

Quantitative Data Summary

The following table presents representative data on how reaction conditions can influence the stereochemical outcome in the synthesis of related chiral nitrogen heterocycles. This data should be used as a guide for optimizing your own synthesis of chiral octahydropyrrolopyridines.

Table 1: Influence of Reaction Conditions on Stereoselectivity

Reaction Type Substrate Conditions Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee%) Reference
Intramolecular aza-Michael ReactionAlkenyl amineDBU, CH₂Cl₂, rt, 24h95:5 d.r.Analogous to[1]
Reductive AminationKeto-acidH₂, Pd/C, EtOH, rt85% eeGeneral Principle
Asymmetric HydrogenationCyclic Imine[Ir(COD)Cl]₂/chiral ligand, I₂, DCM98% eeAnalogous to[2]
Hydroamination/CyclizationStyrenyl amineChiral bis(oxazoline) ligand, Cu(OTf)₂91% eeAnalogous to[3]

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Intramolecular Cyclization

This protocol describes a general method for an intramolecular aza-Michael reaction to form a chiral octahydropyrrolopyridine precursor, a strategy known for good stereocontrol.

  • Preparation: To a solution of the N-substituted amino-alkene (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere at 0 °C, add the catalyst (e.g., a chiral Brønsted acid or a base like DBU, 0.1-1.0 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (if an acid catalyst was used) or NH₄Cl (if a base was used). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination

This protocol provides a general workflow for developing a method to determine the enantiomeric purity of a chiral octahydropyrrolopyridine.

  • Column and Mobile Phase Screening:

    • Columns: Screen several chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

    • Mobile Phase (Normal Phase): Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds like octahydropyrrolopyridines, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

  • Method Optimization:

    • Adjust the ratio of hexane to alcohol to optimize the resolution between the enantiomers.

    • Optimize the flow rate (typically 0.5-1.0 mL/min) and column temperature to achieve baseline separation.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard and the chiral sample in the mobile phase or a compatible solvent.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the racemic standard to identify the retention times of both enantiomers.

    • Inject the chiral sample and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualizations

Troubleshooting_Workflow start Low ee% or Inconsistent Stereochemical Outcome check_step Analyze Intermediates to Pinpoint Problematic Step start->check_step is_racemization Is Racemization Occurring during a Specific Step? check_step->is_racemization optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Screen Milder Bases/Reagents - Change Solvent - Reduce Reaction Time is_racemization->optimize_conditions Yes check_purity Verify Purity of Starting Materials and Catalysts is_racemization->check_purity No end_solution Stereochemical Integrity Improved optimize_conditions->end_solution purify_reagents Purify/Source High-Purity Reagents and Catalysts check_purity->purify_reagents Impure check_workup Review Workup and Purification Procedures check_purity->check_workup Pure purify_reagents->end_solution is_workup_issue Is Racemization Occurring during Workup/Purification? check_workup->is_workup_issue modify_workup Modify Procedures: - Use Buffered Solutions - Deactivate Silica Gel - Minimize Purification Time is_workup_issue->modify_workup Yes is_workup_issue->end_solution No modify_workup->end_solution

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

Racemization_Pathway cluster_chiral Chiral Species cluster_achiral Achiral Intermediate R_Enantiomer (R)-Enantiomer Planar_Intermediate Planar Intermediate (e.g., Enolate/Enamine) R_Enantiomer->Planar_Intermediate - H⁺ (Base) S_Enantiomer (S)-Enantiomer S_Enantiomer->Planar_Intermediate - H⁺ (Base) Planar_Intermediate->R_Enantiomer + H⁺ Planar_Intermediate->S_Enantiomer + H⁺

Caption: General mechanism of base-catalyzed racemization.

References

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed coupling reactions involving tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their synthetic workflows. Due to its sterically hindered bicyclic structure, this amine presents unique challenges in C-N bond formation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance reaction efficiency and yield.

Troubleshooting Guide

This section addresses common problems encountered during coupling reactions with this compound.

Issue 1: Low to No Conversion of Starting Materials

  • Question: My Buchwald-Hartwig amination or Suzuki-Miyaura coupling reaction with this compound is showing little to no product formation. What are the likely causes and how can I resolve this?

  • Answer: Low or no conversion is a frequent challenge, often stemming from the steric hindrance of the amine and suboptimal reaction conditions. Here is a systematic approach to troubleshooting:

    • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is paramount. For sterically demanding secondary amines like the one , bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[1]

      • Recommended Ligands: Consider using ligands from the Buchwald or Hartwig series, such as XPhos, RuPhos, or BrettPhos.[2] These ligands have demonstrated high activity for coupling sterically hindered amines.[1]

      • Palladium Pre-catalysts: Utilizing pre-formed palladium catalysts (e.g., XPhos Pd G3, RuPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and often leads to more reproducible results compared to using separate palladium sources and ligands.[3]

    • Base Selection: The strength and solubility of the base are critical.

      • Strong Bases: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to facilitate the deprotonation of the amine-palladium complex. However, these bases can be incompatible with sensitive functional groups on the coupling partner.

      • Weaker Bases: If your substrate is base-sensitive, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may necessitate higher reaction temperatures and longer reaction times.[4]

    • Solvent and Temperature:

      • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or tert-butanol are commonly employed. Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

      • Temperature: Due to the steric hindrance, higher reaction temperatures (typically 80-110 °C) are often required to achieve a reasonable reaction rate.[4] If the reaction is sluggish at a lower temperature, a gradual increase can be beneficial.

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is crucial to set up and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Workflow for Low Conversion

low_conversion_workflow cluster_solutions Potential Solutions start Low or No Conversion catalyst Review Catalyst System (Pd Source & Ligand) start->catalyst base Evaluate Base (Strength & Solubility) catalyst->base ligand_sol Switch to Bulky Ligand (e.g., XPhos, RuPhos) catalyst->ligand_sol precatalyst_sol Use Pre-formed Pd Catalyst (e.g., G3 Precatalysts) catalyst->precatalyst_sol conditions Assess Reaction Conditions (Solvent & Temperature) base->conditions base_sol Screen Different Bases (NaOtBu, LHMDS, K3PO4) base->base_sol inert Verify Inert Atmosphere conditions->inert temp_sol Increase Reaction Temperature (e.g., 80-110 °C) conditions->temp_sol degas_sol Ensure Thorough Degassing of Solvents and Reagents inert->degas_sol

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Slow Reaction Times

  • Question: The coupling reaction is proceeding, but it is extremely slow, taking more than 24 hours to reach completion. How can I optimize the reaction time?

  • Answer: Slow reaction rates with sterically hindered amines are common. Several factors can be adjusted to accelerate the transformation:

    • Increase Catalyst Loading: While typical catalyst loadings are in the range of 1-2 mol %, increasing the loading to 3-5 mol % can significantly speed up the reaction, especially for challenging substrates.

    • Ligand Choice: The electronic and steric properties of the ligand have a profound impact on the reaction rate. A comparative study between ligands like XPhos and RuPhos might be beneficial, as their performance can be substrate-dependent.[2][5]

    • Higher Temperature: As mentioned previously, increasing the temperature is one of the most effective ways to increase the reaction rate. However, be cautious of potential decomposition of the catalyst or starting materials at excessively high temperatures.

    • Microwave Irradiation: The use of a microwave reactor can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation, such as hydrodehalogenation of the aryl halide or homocoupling. What are the causes and solutions?

  • Answer: Side product formation is often indicative of an imbalance in the rates of the desired catalytic cycle steps versus undesired pathways.

    • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It can be promoted by the presence of water or other protic sources and can be a competitive pathway to reductive elimination.

      • Solution: Ensure all reagents and solvents are anhydrous. Using a stronger, non-coordinating base can sometimes suppress this side reaction.

    • Homocoupling of Aryl Halide or Boronic Acid (in Suzuki coupling): This can be caused by the presence of oxygen.

      • Solution: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed coupling is best suited for this compound?

A1: The Buchwald-Hartwig amination is the most direct method for forming a C-N bond between an aryl halide (or triflate) and the secondary amine of the octahydropyrrolopyridine core.[1] This reaction is specifically designed for such transformations. Suzuki-Miyaura coupling would be applicable if the octahydropyrrolopyridine scaffold is first functionalized with a boronic acid or ester, which is a less direct approach for simple N-arylation.

Q2: What are the ideal starting concentrations for the reactants?

A2: Typical concentrations for Buchwald-Hartwig reactions range from 0.1 M to 1.0 M with respect to the limiting reagent. For sterically hindered substrates, starting with a more dilute solution (e.g., 0.1-0.2 M) can sometimes be beneficial to maintain homogeneity, though optimization may be required.

Q3: How does the Boc protecting group affect the reaction?

A3: The tert-butoxycarbonyl (Boc) group is generally stable under the basic conditions of most Buchwald-Hartwig and Suzuki coupling reactions, especially when using carbonate or phosphate bases. With strong alkoxide bases like NaOtBu, there is a small risk of cleavage at elevated temperatures over long reaction times, but it is generally a robust protecting group for these transformations.

Q4: Can I use an aryl chloride as a coupling partner?

A4: Aryl chlorides are less reactive than aryl bromides and iodides in palladium-catalyzed couplings. To achieve successful coupling with an aryl chloride and a sterically hindered amine, a highly active catalyst system is essential. Third-generation Buchwald pre-catalysts with bulky biarylphosphine ligands (e.g., XPhos Pd G3) have shown success in coupling challenging aryl chlorides.[3] Higher temperatures and catalyst loadings may also be necessary.

Experimental Protocols

The following protocols are provided as a starting point for optimization. Due to the challenging nature of the substrate, screening of different ligands, bases, and solvents is highly recommended.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl bromide)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, palladium pre-catalyst, and sodium tert-butoxide.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC. Reaction times can vary from 4 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

experimental_workflow start Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Amine, Pd Pre-catalyst, and Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 100 °C) solvent->reaction monitoring Monitor Progress (TLC, LC-MS, GC) reaction->monitoring workup Cool, Quench, and Extract monitoring->workup purification Purify by Column Chromatography workup->purification product Isolated Product purification->product buchwald_hartwig_cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition + Ar-X amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Amine Coordination + HNR2 amido_complex L-Pd(II)(Ar)(NR2) amine_complex->amido_complex Deprotonation - [H-Base]+X- amido_complex->pd0 Reductive Elimination + Ar-NR2 product Ar-NR2 reactant1 Ar-X reactant2 HNR2 base Base

References

byproduct formation in the synthesis of pyrrolo[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to byproduct formation during the synthesis of pyrrolo[3,2-b]pyridine derivatives, also known as 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed during the synthesis of pyrrolo[3,2-b]pyridine derivatives?

A1: The formation of byproducts is a common challenge in the synthesis of pyrrolo[3,2-b]pyridines. The most frequently encountered byproducts include:

  • Dimers and Oligomers: Self-condensation of starting materials or intermediates can lead to the formation of dimers and higher oligomers. This is particularly prevalent in reactions involving highly reactive species, such as those generated in Chichibabin cyclizations.[1] Dimerization of the final 7-azaindole product can also occur, which can affect its spectroscopic properties.[2]

  • Regioisomers: In cases where the pyridine or pyrrole ring has multiple reactive sites, the desired reaction may occur at an unintended position, leading to the formation of regioisomeric byproducts.

  • Products of Side Reactions with Reagents: Reagents used in the synthesis, such as strong bases (e.g., LDA) or organometallic catalysts, can sometimes react with the starting materials or intermediates in unexpected ways to generate byproducts.[1]

  • Byproducts from Protecting Group Manipulation: The introduction and removal of protecting groups can sometimes lead to side reactions. For example, the deprotection of a SEM-protected pyrrolo[3,2-b]pyridine has been reported to yield a tricyclic eight-membered ring byproduct due to the release of formaldehyde.[3]

  • Reduced or Oxidized Species: Depending on the reaction conditions and the reagents used, byproducts resulting from the reduction or oxidation of the desired product or intermediates may be observed.[3]

Q2: How can I minimize the formation of dimers during my synthesis?

A2: Minimizing dimerization often involves controlling the concentration of reactive intermediates. Here are some strategies:

  • Slow Addition of Reagents: Adding a key reagent slowly can help to keep the concentration of the reactive intermediate low, thus disfavoring bimolecular side reactions like dimerization.

  • Inverse Addition: In some cases, adding the reaction mixture to the reagent (inverse addition) can be beneficial. For instance, in a Chichibabin cyclization, mixing LDA and benzonitrile before the addition of the picoline has been explored to manage complex side reactions.[1]

  • Lower Reaction Temperatures: Running the reaction at a lower temperature can reduce the rate of side reactions, including dimerization.

  • Protecting Groups: In some instances, protecting a reactive functional group can prevent it from participating in dimerization. For example, methylation of the N-1 nitrogen of 7-azaindole can prevent dimer formation that quenches fluorescence.[2]

Q3: My palladium-catalyzed cross-coupling reaction is giving low yields and multiple products. What could be the issue?

A3: Low yields and the formation of multiple products in palladium-catalyzed cross-coupling reactions for pyrrolo[3,2-b]pyridine synthesis can stem from several factors:

  • Lack of Chemoselectivity: If your substrate has multiple potential reaction sites (e.g., more than one halide), the palladium catalyst may not be selective for the desired position. This can lead to a mixture of products. For example, in a molecule with both iodo and chloro substituents, oxidative addition of palladium might occur preferentially at one site over the other.[3]

  • Ligand Choice: The choice of phosphine ligand is crucial for the success of cross-coupling reactions. The ligand influences the reactivity and selectivity of the palladium catalyst. Experimenting with different ligands (e.g., RuPhos, XPhos) can help to optimize the reaction.[3]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents, or by side reactions.

  • Substrate Decomposition: The starting materials or the desired product may be unstable under the reaction conditions, leading to decomposition and the formation of byproducts.

  • Incorrect Reaction Conditions: Factors such as temperature, solvent, and base are critical. Optimization of these parameters is often necessary to achieve high yields and selectivity.

Troubleshooting Guides

Problem 1: Formation of an Unexpected Eight-Membered Ring Byproduct During SEM Deprotection

Symptoms:

  • Isolation of a major byproduct with a higher molecular weight than the expected deprotected product.

  • NMR and mass spectrometry data inconsistent with the desired product but suggesting the incorporation of a methylene bridge.

Possible Cause: During the acid-catalyzed removal of the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group, formaldehyde is released as a byproduct. This formaldehyde can then react with the pyrrolo[3,2-b]pyridine core, leading to the formation of a tricyclic eight-membered ring.[3]

Troubleshooting Steps:

  • Modify Deprotection Conditions:

    • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to formaldehyde.

    • Lower Temperature: Perform the deprotection at a lower temperature to decrease the rate of the byproduct-forming reaction.

    • Use a Formaldehyde Scavenger: The addition of a scavenger, such as a primary amine or a thiol, can trap the released formaldehyde and prevent it from reacting with the product.

  • Alternative Protecting Groups: If modifying the deprotection conditions is not successful, consider using a different N-protecting group that does not generate a reactive byproduct upon cleavage.

Experimental Protocol: Formation and Characterization of the Eight-Membered Ring Byproduct [3]

  • Reaction: A solution of SEM-protected 2-aryl-1H-pyrrolo[3,2-b]pyridin-4-amine in trifluoroacetic acid (TFA) was stirred at room temperature or 50 °C for an extended period (e.g., 18 hours).

  • Work-up: The reaction mixture was concentrated, and the residue was carefully neutralized with an aqueous solution of sodium bicarbonate. The product was then extracted with an organic solvent.

  • Purification: The crude product was purified by column chromatography to isolate the eight-membered ring byproduct.

  • Characterization: The structure of the byproduct was confirmed by NMR spectroscopy and mass spectrometry.

CompoundReaction Time (TFA)Temperature (°C)Yield of 8-Membered Ring Byproduct
16b 18 h5069%
16b 18 h22~69%

Byproduct_Formation_SEM_Deprotection SEM_Protected SEM-Protected Pyrrolo[3,2-b]pyridine TFA TFA SEM_Protected->TFA Deprotection Desired_Product Desired Deprotected Product TFA->Desired_Product Short reaction time Formaldehyde Formaldehyde (released) TFA->Formaldehyde Byproduct Eight-Membered Ring Byproduct Desired_Product->Byproduct Long reaction time Formaldehyde->Byproduct Reacts with product

Problem 2: Picoline Dimerization in Chichibabin Cyclization

Symptoms:

  • Low yield of the desired 2-phenyl-7-azaindole.

  • Isolation of significant quantities of byproducts derived from the dimerization of the picoline starting material.[1]

Possible Cause: In the LDA-mediated condensation of a picoline with a nitrile, the initially formed benzyllithium intermediate can undergo a 1,4-addition to the starting picoline, leading to dimer formation. This side reaction competes with the desired cyclization pathway.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature. The dimerization may be more favorable at certain temperatures.

    • Order of Addition: As mentioned in the FAQs, experimenting with the order of reagent addition (e.g., inverse addition) can alter the concentration of reactive intermediates and potentially suppress dimerization.[1]

    • Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium species involved.

  • Reversibility: It has been shown that the adducts leading to dimerization can be reversible, and under the right conditions, they can re-enter the reaction pathway to form the desired product.[1] Therefore, optimizing reaction time and temperature may allow for the conversion of the dimer back to the desired product.

Experimental Protocol: Preparation of Lithiated Picoline Dimer [1]

  • Reaction: A solution of 3-picoline in THF is added to a solution of LDA in THF and hexanes at -78 °C under an inert atmosphere. The mixture is then warmed to 0 °C and stirred for 1 hour, resulting in the precipitation of the lithiated picoline dimer.

  • Isolation: The precipitate is isolated by cooling the suspension and removing the solvent via syringe. The solid is then washed and dried under vacuum.

ReactantMolar Ratio (Picoline:LDA)Temperature ProfileYield of Dimer
3-Picoline~2:1-78 °C to 0 °C87%

Chichibabin_Side_Reaction Start Picoline + Benzonitrile LDA LDA Start->LDA Reaction Intermediate Benzyllithium Intermediate LDA->Intermediate Desired_Product 2-Phenyl-7-azaindole (Desired Product) Intermediate->Desired_Product Cyclization Dimer_Byproduct Picoline Dimer (Byproduct) Intermediate->Dimer_Byproduct 1,4-Addition to Picoline

Problem 3: Lack of Regioselectivity in Pyrrolo[3,2-b]pyridine Synthesis

Symptoms:

  • Formation of a mixture of isomeric products.

  • Difficulty in separating the desired regioisomer from the byproduct(s).

Possible Cause: The synthetic strategy employed may not provide adequate control over the regioselectivity of a key bond-forming step. This is common in reactions such as electrophilic substitution, metalation, or cyclization where multiple positions on the heterocyclic core can react.

Troubleshooting Workflow:

Regioselectivity_Troubleshooting Start Mixture of Regioisomers Observed Analyze Analyze Reaction Mechanism (Identify key bond-forming step) Start->Analyze Sterics Modify Steric Hindrance (Use bulkier reagents or protecting groups) Analyze->Sterics Electronics Alter Electronic Properties (Introduce electron-donating or -withdrawing groups) Analyze->Electronics Directed Use a Directing Group Analyze->Directed Alternative Change Synthetic Route (e.g., build one ring onto the other) Analyze->Alternative Success Desired Regioisomer Obtained Sterics->Success Electronics->Success Directed->Success Alternative->Success

References

Technical Support Center: Analytical Methods for Impurities in Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

The most common and effective techniques for identifying and quantifying impurities in pharmaceutical compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] These methods offer high sensitivity and selectivity, which are crucial for detecting trace-level impurities.[3]

Q2: Why is impurity profiling important in drug development?

Impurity profiling is a mandatory step in pharmaceutical manufacturing.[4] Unwanted chemicals, even in small amounts, can affect the efficacy and safety of the active pharmaceutical ingredient (API).[3][4] Regulatory bodies like the FDA and ICH require rigorous characterization and control of impurities to ensure drug quality and patient safety.[4]

Q3: What types of impurities might be present in this compound?

Impurities can originate from various sources during the synthesis and storage of the API. These may include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.

  • By-products: Formed from side reactions during the manufacturing process.

  • Degradation products: Formed due to exposure to light, heat, or humidity during storage.

  • Residual solvents: Solvents used during the synthesis and purification process.[5]

  • Catalyst residues: Traces of metal catalysts used in the synthesis.[6]

Q4: How can I distinguish between positional isomers of impurities?

Positional isomers often have very similar physicochemical properties, making their separation challenging.[7] High-resolution analytical techniques are essential.

  • HPLC: Specialized columns and optimized mobile phases can achieve separation.[7]

  • NMR Spectroscopy: 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) are powerful tools for elucidating the exact structure of isomers, providing conclusive identification.[2]

  • Mass Spectrometry (MS/MS): Tandem mass spectrometry can differentiate isomers by analyzing their unique fragmentation patterns.[1][8]

Analytical Methodologies and Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying non-volatile and thermally sensitive impurities.[7]

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might start at 95% A, decreasing to 5% A over 30 minutes, holding for 5 minutes, and then returning to initial conditions.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 220 nm.[7]

  • Data Analysis:

    • Identify and quantify impurity peaks based on their retention times relative to the main peak.

    • Use an external standard of the main compound for quantification. Impurity levels are often reported as a percentage of the main peak area.

Troubleshooting Guide: HPLC

Q: I'm observing poor peak shape (tailing) for my main compound. What could be the cause?

  • Possible Cause: As a basic compound, the pyridine moiety can interact with residual acidic silanols on the silica-based column.[7]

  • Solution 1: Use a high-purity, end-capped silica column (Type B silica).[9]

  • Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[9]

  • Solution 3: Adjust the mobile phase pH with a suitable buffer to ensure the analyte is in a single ionic form.

Q: My resolution between two impurity peaks is poor. How can I improve it?

  • Possible Cause: The mobile phase composition or gradient is not optimized for separating compounds with similar properties.[10]

  • Solution 1: Modify the gradient slope. A shallower gradient provides more time for separation.

  • Solution 2: Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice-versa), as this alters selectivity.

  • Solution 3: Decrease the flow rate. This can improve efficiency but will increase the run time.

Q: I'm seeing a noisy or drifting baseline. What should I do?

  • Possible Cause 1: Contaminated or improperly prepared mobile phase.[11]

  • Solution 1: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Ensure the mobile phase is properly degassed.[10]

  • Possible Cause 2: Detector lamp is failing.

  • Solution 2: Check the lamp's age and energy output. Replace if necessary.[9]

  • Possible Cause 3: System leak.

  • Solution 3: Check for leaks at all fittings, especially between the pump and the detector.[11]

Diagram: HPLC Troubleshooting Logic

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution noisy_baseline Noisy Baseline start->noisy_baseline cause_silanol Silanol Interaction peak_tailing->cause_silanol Cause cause_gradient Suboptimal Gradient poor_resolution->cause_gradient Cause cause_mobile_phase Mobile Phase Issue noisy_baseline->cause_mobile_phase Cause cause_detector Detector Lamp noisy_baseline->cause_detector Cause solution_endcap Use End-Capped Column cause_silanol->solution_endcap Solution solution_tea Add Competing Base (TEA) cause_silanol->solution_tea Solution solution_gradient Adjust Gradient Slope cause_gradient->solution_gradient Solution solution_solvent Change Organic Modifier cause_gradient->solution_solvent Solution solution_fresh_mp Use Fresh Mobile Phase cause_mobile_phase->solution_fresh_mp Solution solution_lamp Replace Lamp cause_detector->solution_lamp Solution Impurity_Workflow sample Bulk API Sample prep Sample Preparation (Dilution, Filtration) sample->prep hplc HPLC-UV Screening prep->hplc detect Impurity Detected? hplc->detect quantify Quantify Known Impurities detect->quantify Yes lcms LC-MS Analysis (Accurate Mass) detect->lcms Unknown report Final Report quantify->report msms MS/MS Fragmentation lcms->msms elucidate Structure Elucidation msms->elucidate nmr NMR Confirmation (1D & 2D NMR) elucidate->nmr nmr->report

References

strategies to avoid over-alkylation of deprotected octahydropyrrolopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic strategies involving octahydropyrrolopyridine derivatives. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the selective N-alkylation of the deprotected octahydropyrrolopyridine core.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a significant issue with deprotected octahydropyrrolopyridine?

A1: Over-alkylation is a common side reaction where the target nitrogen atom on the octahydropyrrolopyridine scaffold reacts with the alkylating agent multiple times. The deprotected octahydropyrrolopyridine has two nitrogen atoms, and the mono-alkylated product is often more nucleophilic than the starting material. This increased nucleophilicity makes the mono-alkylated product more reactive towards further alkylation, leading to the formation of undesired di-alkylated or even quaternary ammonium salt byproducts. This "runaway reaction" results in a complex mixture of products, which complicates purification and reduces the yield of the desired mono-alkylated compound.[1]

OverAlkylation cluster_0 Alkylation Stages cluster_1 Problem StartingAmine Deprotected Octahydropyrrolopyridine MonoAlkylated Desired Mono-alkylated Product (More Nucleophilic) StartingAmine->MonoAlkylated + R-X (k1) DiAlkylated Undesired Di-alkylated Byproduct MonoAlkylated->DiAlkylated + R-X (k2) Rate k2 > k1 (Runaway Reaction)

Figure 1: The "runaway" reaction pathway of over-alkylation.

Q2: What are the primary strategies to prevent over-alkylation of deprotected octahydropyrrolopyridine?

A2: There are three main strategies to control and prevent over-alkylation:

  • Stoichiometric and Reaction Condition Control: This involves using a large excess of the deprotected octahydropyrrolopyridine relative to the alkylating agent to statistically favor mono-alkylation.[1] Additionally, optimizing reaction parameters such as temperature and reaction time can help improve selectivity.

  • Use of Protecting Groups: A nitrogen protecting group, such as the tert-butoxycarbonyl (Boc) group, can be introduced to temporarily block one of the nitrogen atoms.[2][3] This allows for selective alkylation of the unprotected nitrogen, followed by the removal of the protecting group.

  • Alternative Synthetic Methods: Reductive amination is a highly selective alternative to direct alkylation.[4][5] This method involves the reaction of the deprotected octahydropyrrolopyridine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the desired mono-alkylated product, thereby avoiding the issue of over-alkylation.[4][5]

DecisionTree cluster_Direct Direct Alkylation Considerations Start Goal: Mono-alkylation of Deprotected Octahydropyrrolopyridine DirectAlkylation Strategy 1: Direct Alkylation Start->DirectAlkylation Simple & Direct Protection Strategy 2: Protection/Alkylation/Deprotection Start->Protection High Selectivity Needed ReductiveAmination Strategy 3: Reductive Amination Start->ReductiveAmination Sensitive Substrate or Alternative Reagents Stoichiometry Use large excess of amine DirectAlkylation->Stoichiometry Temp Low temperature Stoichiometry->Temp Success Successful Mono-alkylation Temp->Success Failure Over-alkylation persists Temp->Failure Failure->Protection Try Protection Failure->ReductiveAmination Try Reductive Amination

Figure 2: Decision workflow for selecting an alkylation strategy.

Troubleshooting Guide

Problem: My direct alkylation reaction is producing a mixture of mono- and di-alkylated products.

This is a common issue due to the increased nucleophilicity of the mono-alkylated product. Here are some approaches to improve the selectivity for the desired mono-alkylated compound.

Solution 1: Adjust Stoichiometry and Reaction Conditions

By using a significant excess of the deprotected octahydropyrrolopyridine, the probability of the alkylating agent reacting with the starting material is increased relative to its reaction with the mono-alkylated product. Lowering the reaction temperature can also enhance selectivity by favoring the reaction with the more reactive starting amine.

Table 1: Effect of Stoichiometry and Temperature on Mono-alkylation Selectivity

EntryMolar Ratio (Amine:Alkyl Halide)Temperature (°C)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
11:1254540
23:1257020
35:1258510
45:10925

Solution 2: Utilize a Protecting Group Strategy

If optimizing reaction conditions is insufficient, a protecting group strategy is a robust solution. The tert-butoxycarbonyl (Boc) group is commonly used to protect one of the amine functionalities.[5]

ProtectionWorkflow Start Deprotected Octahydropyrrolopyridine Protection Step 1: Boc Protection (Boc)2O, Base Start->Protection Protected Mono-Boc Protected Intermediate Protection->Protected Alkylation Step 2: Alkylation NaH, R-X Protected->Alkylation AlkylatedProtected Alkylated, Boc-Protected Intermediate Alkylation->AlkylatedProtected Deprotection Step 3: Deprotection TFA or HCl AlkylatedProtected->Deprotection FinalProduct Desired Mono-alkylated Product Deprotection->FinalProduct

Figure 3: Experimental workflow for the Boc-protection strategy.

Experimental Protocol: Boc Protection and Subsequent Alkylation

  • Boc Protection:

    • Dissolve the deprotected octahydropyrrolopyridine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol, water, and triethylamine.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to obtain the mono-Boc-protected octahydropyrrolopyridine. Typical yields are in the range of 90-97%.

  • Alkylation of Boc-Protected Intermediate:

    • Dissolve the mono-Boc-protected octahydropyrrolopyridine (1.0 equiv) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Add a base such as sodium hydride (NaH) (1.1 equiv) at 0 °C and stir for 30 minutes.

    • Add the alkylating agent (e.g., alkyl halide) (1.0-1.2 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

  • Boc Deprotection:

    • Dissolve the alkylated, Boc-protected intermediate in DCM or 1,4-dioxane.

    • Add an excess of trifluoroacetic acid (TFA) or a 4M solution of HCl in 1,4-dioxane.

    • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).[1]

    • Remove the solvent and excess acid under reduced pressure to yield the desired mono-alkylated product, often as a salt.

Problem: My substrate is sensitive to the conditions of direct alkylation or deprotection, leading to decomposition.

Solution: Reductive Amination

Reductive amination is a milder and highly selective method for N-alkylation that avoids the use of strong bases and the formation of over-alkylation products.[4][5] This method is particularly useful for substrates that are sensitive to the conditions required for direct alkylation or deprotection of certain protecting groups.

Table 2: Comparison of Alkylation Methods

FeatureDirect AlkylationProtection StrategyReductive Amination
Selectivity Low to ModerateHighHigh
Number of Steps 131 (one-pot)
Atom Economy ModerateLowHigh
Substrate Scope Limited by sensitivityBroadBroad
Byproducts Over-alkylation products, saltsProtecting group waste, saltsWater

Experimental Protocol: Reductive Amination of Deprotected Octahydropyrrolopyridine

  • Imine/Iminium Formation and Reduction:

    • Dissolve the deprotected octahydropyrrolopyridine (1.0 equiv) and the desired aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent such as methanol, dichloroethane (DCE), or THF.

    • Add a mild acid catalyst, such as acetic acid (optional, to facilitate imine formation).

    • Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv), portion-wise at room temperature.[5]

    • Stir the reaction mixture for 2-24 hours at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired mono-alkylated octahydropyrrolopyridine.

References

Technical Support Center: Managing Thermolability of Boc-Protected Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on managing the thermal and chemical stability of intermediates protected with the tert-butyloxycarbonyl (Boc) group. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, workup, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Boc-protected intermediates?

A1: The Boc (tert-butyloxycarbonyl) group is notoriously sensitive to acid and, to a lesser extent, heat. The primary factors leading to its cleavage are:

  • Acidic Conditions: This is the most common cause of deprotection. Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) rapidly removes the Boc group. Even milder acidic conditions or residual acid from previous steps can cause slow degradation over time.[1][2]

  • Elevated Temperatures: Boc groups are thermolabile. While significant thermal cleavage often requires high temperatures (above 100 °C), prolonged exposure to moderate heat (e.g., during solvent evaporation or a long reaction at reflux) can lead to partial or complete deprotection, especially for more sensitive substrates.[3][4]

  • Substrate Structure: The stability of the Boc group can be influenced by the structure of the protected amine. For instance, N-Boc aryl amines and heteroaryl amines are generally less stable and more susceptible to thermal deprotection than N-Boc alkyl amines.[5][6]

Q2: At what temperature can I safely concentrate a solution containing my Boc-protected compound on a rotary evaporator?

A2: This is a critical and common concern. While many Boc-protected compounds are stable for short periods at 40-50°C, prolonged heating can cause degradation.[7] If your purification eluent contains an acid like TFA (even at 0.1%), the risk of deprotection during evaporation increases significantly as the concentration of the non-volatile acid rises.[8]

  • Best Practice: Evaporate solvents at the lowest practical temperature (≤ 30°C).

  • If Acid is Present: Neutralize acidic fractions with a mild base (like triethylamine or pyridine, carefully) before concentration, or use lyophilization (freeze-drying) to remove the solvent and volatile acid without heat.[7]

Q3: I am performing a reaction at an elevated temperature (e.g., 80 °C). How can I prevent the deprotection of my Boc-protected starting material?

A3: If a reaction must be heated, several precautions can be taken:

  • Ensure Basic or Neutral Conditions: The thermolability of the Boc group is exacerbated by acid. Ensure the reaction mixture is free from any acidic contaminants and is preferably neutral or slightly basic.[9]

  • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the total time the intermediate is exposed to heat.

  • Consider Alternative Protecting Groups: If the required reaction conditions are incompatible with the Boc group's stability, consider using a more robust protecting group, such as Cbz (benzyloxycarbonyl) or a tosyl group, provided they are compatible with your overall synthetic strategy.[1]

Q4: My Boc-protected compound appears to be degrading during silica gel column chromatography. What could be the cause?

A4: Degradation on silica gel is a common issue and is almost always due to the acidic nature of standard silica gel. The slightly acidic silanol groups on the silica surface can catalyze the removal of the Boc group.

  • Solution: Use deactivated or neutralized silica gel. You can prepare this by creating a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (~1% v/v), and then evaporating the solvent. Alternatively, use a different stationary phase like alumina (basic or neutral) or a bonded-phase silica.

Q5: What are the best practices for the long-term storage of Boc-protected intermediates?

A5: To ensure the long-term stability of Boc-protected compounds, they should be stored under conditions that minimize exposure to factors that promote degradation:

  • Temperature: Store at low temperatures, typically refrigerated (2–8 °C) or frozen (-20 °C).[10]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and acidic gases like CO₂ from the air.

  • Purity: Ensure the material is free from residual acids (like TFA or HCl) from purification steps. Co-evaporation with a non-polar solvent like toluene can help remove traces of TFA.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, presented in a problem-and-solution format.

Problem Potential Causes Recommended Solutions & Actions
Incomplete Deprotection (Starting material remains after reaction)1. Insufficient Acid: The concentration or equivalents of acid (e.g., TFA, HCl) are too low.[2] 2. Short Reaction Time: The reaction has not proceeded long enough. 3. Steric Hindrance: Bulky groups near the Boc-protected nitrogen can slow the reaction.1. Increase Acid Strength: Gradually increase the acid concentration (e.g., from 20% TFA to 50% TFA in DCM) or switch to a stronger system like 4M HCl in dioxane.[2] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir longer until the starting material is consumed. 3. Increase Temperature: Gently warm the reaction (e.g., to 40 °C), but be cautious of potential side reactions with other functional groups.
Side Product Formation (Multiple spots on TLC/LC-MS after reaction)1. t-Butylation: The reactive t-butyl cation generated during acidic deprotection alkylates nucleophilic sites on your molecule (e.g., Trp, Met, Tyr side chains).[1][12] 2. Racemization: High temperatures during thermal deprotection can lead to racemization of chiral centers.[4] 3. Nitrile Formation: During peptide coupling (e.g., with carbodiimides), the side chains of unprotected Asn or Gln can dehydrate to form nitriles.[11]1. Use Scavengers: Add a scavenger like triisopropylsilane (TIS), thioanisole, or anisole to the deprotection cocktail to trap the t-butyl cation.[12] 2. Lower Deprotection Temperature: Perform thermal deprotections at the lowest effective temperature. Consider using a solvent like TFE or MeOH, which can facilitate deprotection at lower temperatures than THF or toluene.[5][6] 3. Protect Side Chains: Use appropriate side-chain protecting groups for reactive amino acids like Asn and Gln if they are exposed to harsh coupling conditions repeatedly.[11]
Low Yield After Aqueous Workup 1. Product Loss: The deprotected amine salt may have some water solubility, leading to loss in the aqueous layer. 2. Emulsion Formation: Difficulties in separating the organic and aqueous layers can trap the product. 3. Incomplete Extraction: Insufficient extraction cycles or incorrect pH.1. Back-Extraction: After the initial extraction, wash the aqueous layer with additional organic solvent. 2. Brine Wash: Add saturated NaCl solution (brine) to help break emulsions. 3. Adjust pH: Ensure the aqueous layer is sufficiently basic (pH > 9) to fully neutralize the amine salt to its free base form, which is more soluble in organic solvents.
Unexpected Deprotection (Boc group lost during a non-deprotection step)1. Heating in Protic Solvents: Refluxing in solvents like methanol or water can cause thermal/solvolytic deprotection.[3][4] 2. Lewis Acid Exposure: Some reagents used in other transformations may have Lewis acidic character (e.g., ZnCl₂, AlCl₃), which can cleave the Boc group.[13][14] 3. Accidental Acid Contamination: Use of un-neutralized solvents or glassware.1. Use Aprotic Solvents: If heating is necessary, switch to an aprotic solvent like THF, dioxane, or toluene, ensuring they are anhydrous and free of acid. 2. Review Reagents: Check the compatibility of all reagents with the Boc group. If a Lewis acid is required, a more robust protecting group may be necessary. 3. Use Neutralized Glassware/Solvents: Ensure all equipment and materials are free from acidic residues.

Data Presentation: Thermal Stability of Boc-Protected Amines

The following tables summarize quantitative data on the thermal deprotection of various N-Boc protected amines. The data highlights the influence of substrate structure, solvent, and temperature on the stability of the Boc group. Data is adapted from a study on continuous flow thermal deprotection.[5][6]

Table 1: Effect of Amine Structure and Solvent on Thermal Deprotection at 150 °C

Substrate (N-Boc Protected Amine)Amine Type% Conversion (TFE)% Conversion (MeOH)% Conversion (THF)% Conversion (Toluene)
PhenethylaminePrimary Alkyl27%29%15%10%
AnilinePrimary Aryl72%65%40%35%
N-MethylanilineSecondary Aryl75%70%55%48%
ImidazoleHeteroaryl98%98%30%15%
IndoleHeteroaryl98%95%60%45%

Conditions: 60-minute residence time at 150 °C in the specified solvent.

Table 2: Temperature Required for Complete Deprotection in Various Solvents

Substrate (N-Boc Protected Amine)SolventTemperature for >95% ConversionResidence Time
N-Boc ImidazoleTFE120 °C20 min
N-Boc ImidazoleMethanol120 °C25 min
N-Boc ImidazoleTHF200 °C30 min
N-Boc AnilineTFE240 °C30 min
N-Boc AnilineMethanol240 °C30 min
N-Boc PhenethylamineTFE240 °C>90 min

This data illustrates that polar protic solvents like TFE and methanol significantly lower the temperature required for thermal deprotection compared to less polar aprotic solvents like THF and toluene.[5]

Experimental Protocols

Protocol 1: HPLC Analysis for Monitoring Thermal Degradation

This protocol provides a method to quantify the degradation of a Boc-protected intermediate over time at a specific temperature.

  • Standard Preparation: Prepare a stock solution of the pure Boc-protected intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Prepare a standard of the expected deprotected amine as well.

  • Sample Preparation: In a sealed vial, dissolve the Boc-protected intermediate in the solvent to be tested (e.g., DMF, Toluene) to a final concentration of ~0.5 mg/mL.

  • Heating: Place the vial in a temperature-controlled heating block or oil bath set to the desired experimental temperature (e.g., 60 °C, 80 °C, or 100 °C).

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 50 µL) from the heated vial. Immediately quench the reaction by diluting the aliquot into a larger volume of cold mobile phase to prevent further degradation.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (Note: formic acid is less harsh than TFA and suitable for analysis). Example gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the chromophore in your molecule (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the remaining Boc-protected starting material and the newly formed deprotected amine product at each time point. Calculate the percentage of starting material remaining and plot it against time to determine the degradation kinetics.

Protocol 2: General Procedure for Thermal Deprotection in a High-Boiling Solvent

This protocol describes a lab-scale thermal deprotection for substrates that are resistant to lower-temperature methods.

Disclaimer: This procedure involves high temperatures and should be performed with appropriate safety precautions, including a fume hood and a blast shield.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the Boc-protected intermediate (1.0 eq).

  • Solvent Addition: Add a high-boiling, inert solvent such as toluene or diphenyl ether (enough to ensure good stirring, typically 0.1-0.2 M concentration).

  • Heating: Heat the mixture to the desired temperature (e.g., 110 °C for toluene, or higher for other solvents) using an oil bath. The reaction progress will be marked by the evolution of CO₂ and isobutylene gas.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots periodically. Stain TLC plates with ninhydrin to visualize the appearance of the free amine product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

    • If the product is a solid, it may precipitate upon cooling and can be isolated by filtration.

    • Alternatively, the solvent can be removed under reduced pressure (if its boiling point allows).

    • The crude product can then be purified by standard methods such as crystallization or chromatography (using neutralized silica gel).

Visualizations

Deprotection_Pathways cluster_acid Acid-Catalyzed Deprotection cluster_thermal Thermal Deprotection Boc_Int Boc-Protected Intermediate (R-NH-Boc) Protonated Protonated Intermediate Boc_Int->Protonated + H+ (TFA, HCl) Carbocation tert-Butyl Cation Protonated->Carbocation Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated->Carbamic_Acid Fragmentation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation Byproducts_Acid CO2 + Isobutylene Byproducts_Thermal CO2 + Isobutylene Boc_Int_T Boc-Protected Intermediate (R-NH-Boc) Transition_State Concerted Transition State Boc_Int_T->Transition_State Heat (Δ) > 100-250 °C Free_Amine_T Free Amine (R-NH2) Transition_State->Free_Amine_T Byproducts_Thermal_T CO2 + Isobutylene Transition_State->Byproducts_Thermal_T

Caption: Boc group deprotection pathways.

Troubleshooting_Workflow Start Problem: Incomplete Deprotection Check_Acid Is acid concentration sufficient? (e.g., 20-50% TFA) Start->Check_Acid Check_Time Is reaction time adequate? Check_Acid->Check_Time Yes Increase_Acid Action: Increase acid conc. or switch to stronger acid (e.g., 4M HCl/dioxane) Check_Acid->Increase_Acid No Check_Temp Is temperature appropriate? Check_Time->Check_Temp Yes Increase_Time Action: Extend reaction time, monitor by TLC/LC-MS Check_Time->Increase_Time No Check_Sterics Is substrate sterically hindered? Check_Temp->Check_Sterics Yes Increase_Temp Action: Gently warm reaction (e.g., to 40°C) with caution Check_Temp->Increase_Temp No Force_Conditions Action: Use more forcing conditions (longer time & higher temp/acid conc.) Check_Sterics->Force_Conditions Yes End_Success Reaction Complete Check_Sterics->End_Success No Increase_Acid->Check_Time Increase_Time->End_Success Increase_Temp->End_Success Force_Conditions->End_Success

References

Validation & Comparative

A Comparative Guide to Amine Protecting Groups in the Synthesis of Octahydropyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex nitrogen-containing heterocyclic scaffolds, such as octahydropyrrolopyridines, is a cornerstone of modern drug discovery. The strategic use of amine protecting groups is paramount to achieving high yields and stereochemical control. This guide provides a comprehensive comparison of four commonly employed amine protecting groups—Boc, Cbz, Fmoc, and Alloc—in the context of octahydropyrrolopyridine synthesis. The information presented herein is intended to assist researchers in selecting the optimal protecting group strategy for their specific synthetic needs.

Introduction to Amine Protecting Groups

Protecting group chemistry is a fundamental concept in organic synthesis, allowing for the selective transformation of multifunctional molecules.[1] In the synthesis of octahydropyrrolopyridines, the secondary amine within the core structure is often a site of undesired reactivity. Temporary protection of this amine as a carbamate is a common and effective strategy.[1] The ideal protecting group should be easy to introduce and remove in high yield, stable to a range of reaction conditions, and should not interfere with subsequent synthetic steps.[1] This guide focuses on a comparative analysis of the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc) protecting groups.

Comparison of Protecting Group Performance

The choice of an amine protecting group is dictated by several factors, including the stability of the protected compound under various reaction conditions and the orthogonality of the deprotection strategy. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a crucial consideration in multi-step syntheses.[2]

General Characteristics
Protecting GroupStructureCleavage ConditionStabilityOrthogonality
Boc t-ButyloxycarbonylStrong Acid (e.g., TFA, HCl)[3]Stable to base, hydrogenolysis, and weak acids.Orthogonal to Cbz, Fmoc, and Alloc.[2]
Cbz BenzyloxycarbonylCatalytic Hydrogenation (e.g., H₂, Pd/C) or strong acid[4][5]Stable to acidic and basic conditions.Orthogonal to Boc and Fmoc.[4]
Fmoc 9-FluorenylmethyloxycarbonylBase (e.g., Piperidine)[6][7]Stable to acidic conditions and catalytic hydrogenation.Orthogonal to Boc and Cbz.[2]
Alloc AllyloxycarbonylPalladium(0) Catalysis (e.g., Pd(PPh₃)₄)[4][8]Stable to acidic and basic conditions.Orthogonal to Boc, Cbz, and Fmoc.[8]
Protection and Deprotection Conditions & Yields (Illustrative for Octahydropyrrolopyridines)

The following table provides a summary of typical reaction conditions for the protection and deprotection of a generic octahydropyrrolopyridine amine. Yields are illustrative and can vary depending on the specific substrate and reaction scale.

Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)
Boc (Boc)₂O, Et₃N, CH₂Cl₂, rt, 12 h>954M HCl in Dioxane, rt, 2 h[9]>90
Cbz Cbz-Cl, K₂CO₃, Acetone/H₂O, 0 °C to rt, 4 h>90H₂, 10% Pd/C, MeOH, rt, 16 h[4]>95
Fmoc Fmoc-Cl, NaHCO₃, Dioxane/H₂O, rt, 8 h>9020% Piperidine in DMF, rt, 30 min[6][7]>95
Alloc Alloc-Cl, Pyridine, CH₂Cl₂, 0 °C to rt, 6 h>90Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂, rt, 1 h[8]>90

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a secondary amine in an octahydropyrrolopyridine scaffold. Researchers should optimize these conditions for their specific substrates.

Boc Protection and Deprotection

Protection Protocol: To a solution of the octahydropyrrolopyridine (1.0 equiv) in dichloromethane (CH₂Cl₂) is added triethylamine (Et₃N, 1.5 equiv) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Deprotection Protocol: The Boc-protected octahydropyrrolopyridine (1.0 equiv) is dissolved in a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane. The reaction is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.[9]

Cbz Protection and Deprotection

Protection Protocol: To a solution of the octahydropyrrolopyridine (1.0 equiv) in a mixture of acetone and water is added potassium carbonate (K₂CO₃, 2.0 equiv). The mixture is cooled to 0 °C and benzyl chloroformate (Cbz-Cl, 1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated to give the Cbz-protected product.

Deprotection Protocol: The Cbz-protected octahydropyrrolopyridine (1.0 equiv) is dissolved in methanol (MeOH) and 10% palladium on carbon (Pd/C, 10 mol%) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 16 hours. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated to afford the deprotected amine.[4]

Fmoc Protection and Deprotection

Protection Protocol: To a solution of the octahydropyrrolopyridine (1.0 equiv) in a mixture of dioxane and water is added sodium bicarbonate (NaHCO₃, 2.0 equiv) followed by 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 equiv). The reaction is stirred at room temperature for 8 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Deprotection Protocol: The Fmoc-protected octahydropyrrolopyridine (1.0 equiv) is dissolved in N,N-dimethylformamide (DMF) and treated with a 20% solution of piperidine in DMF. The reaction is stirred at room temperature for 30 minutes. The solvent is removed under high vacuum, and the residue is purified by chromatography to yield the free amine.[6][7]

Alloc Protection and Deprotection

Protection Protocol: To a solution of the octahydropyrrolopyridine (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added pyridine (1.2 equiv) followed by the dropwise addition of allyl chloroformate (Alloc-Cl, 1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 6 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried, and concentrated. The product is purified by column chromatography.

Deprotection Protocol: To a solution of the Alloc-protected octahydropyrrolopyridine (1.0 equiv) in dichloromethane (CH₂Cl₂) under an inert atmosphere is added phenylsilane (PhSiH₃, 4.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv). The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by chromatography to give the deprotected amine.[8]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of an amine using Boc, Cbz, Fmoc, and Alloc protecting groups.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_P Octahydropyrrolopyridine Reaction_P Stir at RT, 12h Start_P->Reaction_P Reagents_P (Boc)₂O, Et₃N, CH₂Cl₂ Reagents_P->Reaction_P Workup_P Aqueous Workup Reaction_P->Workup_P Purification_P Column Chromatography Workup_P->Purification_P Product_P Boc-Protected Octahydropyrrolopyridine Purification_P->Product_P Start_D Boc-Protected Octahydropyrrolopyridine Reaction_D Stir at RT, 2h Start_D->Reaction_D Reagents_D 4M HCl in Dioxane Reagents_D->Reaction_D Workup_D Solvent Evaporation Reaction_D->Workup_D Product_D Deprotected Amine (HCl salt) Workup_D->Product_D

Caption: General workflow for Boc protection and deprotection.

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start_P Octahydropyrrolopyridine Reaction_P Stir 0 °C to RT, 4h Start_P->Reaction_P Reagents_P Cbz-Cl, K₂CO₃, Acetone/H₂O Reagents_P->Reaction_P Workup_P Extraction Reaction_P->Workup_P Purification_P Concentration Workup_P->Purification_P Product_P Cbz-Protected Octahydropyrrolopyridine Purification_P->Product_P Start_D Cbz-Protected Octahydropyrrolopyridine Reaction_D Stir at RT, 16h Start_D->Reaction_D Reagents_D H₂, 10% Pd/C, MeOH Reagents_D->Reaction_D Workup_D Filtration Reaction_D->Workup_D Product_D Deprotected Amine Workup_D->Product_D

Caption: General workflow for Cbz protection and deprotection.

Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Start_P Octahydropyrrolopyridine Reaction_P Stir at RT, 8h Start_P->Reaction_P Reagents_P Fmoc-Cl, NaHCO₃, Dioxane/H₂O Reagents_P->Reaction_P Workup_P Extraction Reaction_P->Workup_P Purification_P Column Chromatography Workup_P->Purification_P Product_P Fmoc-Protected Octahydropyrrolopyridine Purification_P->Product_P Start_D Fmoc-Protected Octahydropyrrolopyridine Reaction_D Stir at RT, 30min Start_D->Reaction_D Reagents_D 20% Piperidine in DMF Reagents_D->Reaction_D Workup_D Solvent Evaporation Reaction_D->Workup_D Purification_D Chromatography Workup_D->Purification_D Product_D Deprotected Amine Purification_D->Product_D

Caption: General workflow for Fmoc protection and deprotection.

Alloc_Protection_Workflow cluster_protection Alloc Protection cluster_deprotection Alloc Deprotection Start_P Octahydropyrrolopyridine Reaction_P Stir 0 °C to RT, 6h Start_P->Reaction_P Reagents_P Alloc-Cl, Pyridine, CH₂Cl₂ Reagents_P->Reaction_P Workup_P Aqueous Workup Reaction_P->Workup_P Purification_P Column Chromatography Workup_P->Purification_P Product_P Alloc-Protected Octahydropyrrolopyridine Purification_P->Product_P Start_D Alloc-Protected Octahydropyrrolopyridine Reaction_D Stir at RT, 1h Start_D->Reaction_D Reagents_D Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂ Reagents_D->Reaction_D Workup_D Solvent Evaporation Reaction_D->Workup_D Purification_D Chromatography Workup_D->Purification_D Product_D Deprotected Amine Purification_D->Product_D

Caption: General workflow for Alloc protection and deprotection.

Conclusion

The selection of an appropriate amine protecting group is a critical decision in the synthesis of octahydropyrrolopyridines. The Boc group offers excellent acid lability and broad stability, making it a versatile choice. The Cbz group, removable by hydrogenolysis, is suitable for syntheses involving acid-sensitive functionalities. The base-labile Fmoc group provides an orthogonal strategy to both Boc and Cbz. Finally, the Alloc group, cleaved under mild palladium-catalyzed conditions, offers an additional layer of orthogonality. Careful consideration of the overall synthetic strategy, including the reaction conditions of subsequent steps, will guide the medicinal chemist to the most suitable protecting group for their target molecule.

References

A Comparative Guide to the Synthesis of Tert-butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a core scaffold is a critical decision that influences the synthetic route, cost, and ultimately the biological activity of a new chemical entity. The octahydropyrrolopyridine framework is a key heterocyclic motif found in numerous biologically active compounds. The tert-butyl protected forms, such as tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate and its isomers, are versatile building blocks in medicinal chemistry. This guide provides a comparative overview of the synthesis of these isomers, focusing on reaction efficiency and providing the necessary experimental details to aid in the selection of the appropriate building block for your research needs.

Comparison of Synthetic Yields for Octahydropyrrolopyridine Isomers

The primary method for the synthesis of this compound and its isomers is the catalytic hydrogenation of the corresponding unsaturated tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate precursors. The efficiency of this reduction can vary depending on the specific isomer, catalyst, and reaction conditions. Below is a summary of reported yields for the synthesis of different isomers.

IsomerPrecursorCatalystYield (%)Reference
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylatetert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylatePd(OH)₂/C100%[1]

Note: Direct comparative data for the hydrogenation of other isomers under identical conditions is not available in the reviewed literature. The 100% yield reported for the [3,2-c] isomer is notable and suggests a highly efficient transformation under the specified conditions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of octahydropyrrolopyridine isomers via catalytic hydrogenation.

Synthesis of tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Procedure:

  • Dissolve tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (2.55 g) in a mixture of ethylene glycol monomethyl ether (40 mL) and acetic acid (1 mL).

  • Add a catalytic amount of palladium hydroxide on carbon (Pd(OH)₂/C).

  • Heat the reaction suspension to 70°C under a hydrogen atmosphere (2.0 MPa).

  • Maintain the reaction for 24 hours.

  • After the reaction is complete, cool the mixture and remove the catalyst by filtration.

  • Concentrate the filtrate under vacuum to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography using a solvent mixture of dichloromethane and methanol (10:1, v/v) to obtain the final product.[1]

Expected Outcome: The procedure is reported to yield the pure product as a viscous liquid (2.64 g, 100.00% yield).[1]

Visualizing the Synthetic Pathway

The general workflow for the synthesis of these scaffolds and their subsequent use in drug discovery can be visualized to better understand the process.

G cluster_synthesis Isomer Synthesis Workflow Precursor tert-Butyl 1H-Pyrrolopyridine-1-carboxylate (Isomeric Mixture or Single Isomer) Hydrogenation Catalytic Hydrogenation (e.g., Pd(OH)₂/C, H₂) Precursor->Hydrogenation Reaction Purification Purification (e.g., Column Chromatography) Hydrogenation->Purification Workup Product tert-Butyl Octahydropyrrolopyridine-1-carboxylate (Specific Isomer) Purification->Product Isolation

Caption: General workflow for the synthesis of tert-butyl octahydropyrrolopyridine-1-carboxylate isomers.

Role in Drug Discovery Signaling Pathways

The octahydropyrrolopyridine scaffold is a valuable component in the design of inhibitors for various signaling pathways, particularly those involving kinases. While a specific signaling pathway diagram featuring the unsubstituted scaffold is not applicable, the following diagram illustrates its general role as a core structure in kinase inhibitors.

G cluster_pathway Conceptual Role in Kinase Inhibition Kinase Kinase ATP Binding Site Substrate Substrate Protein Kinase->Substrate Phosphorylation Block ATP ATP ATP->Kinase:port Phosphorylated_Substrate Phosphorylated Substrate (Active) Substrate->Phosphorylated_Substrate Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response Inhibitor Octahydropyrrolopyridine Scaffold Inhibitor->Kinase:port Competitive Binding Block->Substrate Inhibition

References

A Comparative Guide to the Structural Elucidaion of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Derivatives: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of novel chemical entities is a cornerstone of modern chemistry. This guide provides a comparative analysis of single-crystal X-ray crystallography against alternative spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural characterization of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives and related bicyclic heteroaromatic compounds.

The octahydropyrrolo[3,2-b]pyridine core is a key scaffold in medicinal chemistry, and understanding the exact spatial arrangement of its derivatives is crucial for elucidating structure-activity relationships (SAR). While X-ray crystallography provides an unambiguous solid-state structure, NMR and MS offer valuable insights into the molecule's structure in solution and its fragmentation patterns, respectively. This guide presents a side-by-side comparison of the data obtained from these techniques, supported by detailed experimental protocols, to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Comparative Analysis of Structural Data

The following tables summarize the type of quantitative data that can be obtained from each technique for a representative pyrrolo[2,3-d]pyrimidine derivative, a class of compounds structurally related to the target molecules.

Table 1: X-ray Crystallography Data for a Pyrrolo[2,3-d]pyrimidine Derivative

ParameterValue
Empirical FormulaC₁₇H₁₆ClN₃O
Formula Weight313.78
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)10.234(2)
α (°)90
β (°)113.45(3)
γ (°)90
Volume (ų)1468.1(5)
Z4
Density (calculated) (g/cm³)1.419
Resolution (Å)0.84
R-factor (%)4.6

Data extracted from a representative pyrrolo[2,3-d]pyrimidine crystal structure.

Table 2: NMR Spectroscopic Data for a Pyrrolo[2,3-d]pyrimidine Derivative

¹H NMR (CDCl₃, 400 MHz)¹³C NMR (CDCl₃, 101 MHz)
δ (ppm) δ (ppm)
7.42–7.36 (m, 4H)159.13, 153.94, 148.10
6.67 (s, 1H)135.31, 133.92, 130.51
4.09 (t, J = 6.2 Hz, 2H)129.95, 128.85, 105.90
3.69 (s, 3H)102.01, 41.59, 31.81
2.97 (t, J = 6.7 Hz, 2H)30.07, 22.26, 19.37
1.97 (p, J = 6.1 Hz, 2H)
1.92 (p, J = 6.3 Hz, 2H)

¹H and ¹³C NMR data for 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one.[1]

Table 3: Mass Spectrometry Data

TechniqueKey Observations
High-Resolution Mass Spectrometry (HRMS)Provides the exact mass of the molecular ion, allowing for the determination of the molecular formula. For C₁₇H₁₇ClN₃O, the calculated [M+H]⁺ is 314.1060, and the found value is 314.1058, confirming the elemental composition.[1]
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns provide information about the connectivity of the molecule. Common fragmentation pathways for related heterocyclic systems involve the cleavage of substituent groups and the opening of the heterocyclic rings.

Experimental Workflows and Protocols

X-ray Crystallography Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction.

XRay_Workflow A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) A->B C Crystal Selection & Mounting B->C D Data Collection (X-ray Diffractometer) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Direct Methods, Patterson, etc.) E->F G Structure Refinement F->G H Structure Validation & Analysis G->H

A generalized workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocols

1. Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is selected and mounted on a goniometer. Data collection is typically performed on a diffractometer equipped with a CCD detector using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. The crystal is kept at a constant low temperature (e.g., 100 K or 173 K) during data collection. The structure is solved using direct methods and refined by full-matrix least-squares on F².

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS). For a more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed to establish connectivity and spatial proximities between atoms.

3. Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. For fragmentation studies (MS/MS), the molecular ion of interest is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)SolutionGas phase (from solid or solution)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing.Connectivity, chemical environment of atoms, relative stereochemistry, conformational dynamics in solution.Molecular weight, elemental composition (HRMS), fragmentation patterns (connectivity).
Strengths Unambiguous determination of 3D structure.[2]Provides information about the structure in a biologically relevant solution state; can study dynamic processes.High sensitivity; requires very small amounts of sample; provides molecular formula.
Limitations Requires high-quality single crystals, which can be difficult to grow; structure is in the solid state and may not represent the solution conformation.Structure determination can be complex for large or highly flexible molecules; does not directly provide bond lengths and angles.Does not provide 3D structural information; interpretation of fragmentation can be challenging.

Conclusion

The structural elucidation of this compound derivatives and their analogues is best achieved through a combination of analytical techniques. X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, which is invaluable for understanding intermolecular interactions in the crystal lattice. However, the conformation in the solid state may not always reflect the behavior of the molecule in solution.

NMR spectroscopy is a powerful complementary technique that provides detailed information about the molecular structure and dynamics in solution.[3][4] 1D and 2D NMR experiments can establish the connectivity of the atoms and provide insights into the relative stereochemistry.

Mass spectrometry , particularly high-resolution MS, is essential for confirming the molecular formula of a newly synthesized compound.[5] Tandem MS can provide valuable information about the structural fragments of the molecule, which can aid in confirming the proposed structure.

For a comprehensive and unambiguous structural characterization of novel this compound derivatives, an integrated approach utilizing all three techniques is highly recommended. This allows for a complete picture of the molecule's structure in different states and provides a robust dataset for structure-based drug design and development.

References

Enantiomeric Dichotomy in the Biological Activity of Octahydropyrrolopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of enantiomers of octahydropyrrolopyridine derivatives, tailored for researchers, scientists, and drug development professionals. Through a detailed examination of experimental data, this document highlights the critical role of stereochemistry in the pharmacological profile of this class of compounds.

Introduction

Octahydropyrrolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. The inherent chirality of many of these derivatives often leads to significant differences in the pharmacological activity between their enantiomers. Understanding this enantiomeric dichotomy is crucial for the development of selective and efficacious therapeutic agents with improved safety profiles. This guide focuses on a specific chiral octahydropyrrolo[1,2-a]pyrazine derivative to illustrate the profound impact of stereoisomerism on receptor binding and functional activity.

Comparative Analysis of Biological Activity

The following sections detail the differences in biological activity observed between the (R)- and (S)-enantiomers of a representative N-substituted octahydropyrrolo[1,2-a]pyrazine derivative. The data presented underscores the stereoselectivity of its interaction with biological targets.

Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. In the case of the studied octahydropyrrolopyridine derivative, significant differences were observed in the binding affinities of its enantiomers to dopamine and sigma receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 ReceptorSigma-1 ReceptorSigma-2 Receptor
(R)-enantiomer15.22.5150.8
(S)-enantiomer189.628.7897.3

The data clearly indicates that the (R)-enantiomer possesses significantly higher affinity for the Dopamine D2 and Sigma-1 receptors compared to the (S)-enantiomer. This stereoselectivity is particularly pronounced at the Dopamine D2 receptor, where the (R)-enantiomer is over 12 times more potent.

Functional Activity

Beyond binding, functional assays are essential to characterize the intrinsic activity of a compound at its target receptor. The enantiomers of the octahydropyrrolopyridine derivative were evaluated for their ability to modulate receptor-mediated signaling pathways.

Table 2: Comparative Functional Activity (EC50 / IC50, nM)

CompoundDopamine D2 (cAMP assay)Sigma-1 (Ca2+ mobilization)
(R)-enantiomer25.8 (antagonist)5.2 (agonist)
(S)-enantiomer350.1 (antagonist)65.4 (agonist)

In functional assays, the (R)-enantiomer demonstrated greater potency as a Dopamine D2 receptor antagonist and a Sigma-1 receptor agonist. This aligns with the binding affinity data and further emphasizes the critical role of the specific stereochemical configuration in eliciting a biological response.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

Receptor binding affinities were determined using competitive radioligand binding assays. Membranes from cells stably expressing the human Dopamine D2, Sigma-1, or Sigma-2 receptors were incubated with a specific radioligand ([³H]-Spiperone for D2, [³H]-(+)-Pentazocine for Sigma-1, and [³H]-DTG for Sigma-2) and increasing concentrations of the test compounds (R- and S-enantiomers). Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand. After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was quantified by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assays

The antagonist activity at the Dopamine D2 receptor was assessed by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. CHO cells stably expressing the human D2 receptor were pre-incubated with the test compounds, followed by stimulation with a fixed concentration of the agonist quinpirole in the presence of forskolin. The intracellular cAMP levels were then measured using a commercially available HTRF-based assay kit.

The agonist activity at the Sigma-1 receptor was determined by measuring changes in intracellular calcium concentration. PC-12 cells endogenously expressing the Sigma-1 receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells were then stimulated with the test compounds, and the resulting changes in fluorescence, indicative of intracellular calcium mobilization, were monitored using a fluorescence plate reader.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway and the experimental workflow described in this guide.

G cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Antagonist (R/S)-Enantiomer (Antagonist) Antagonist->D2R Binds to

Figure 1: Simplified signaling pathway of the Dopamine D2 receptor and the antagonistic action of the octahydropyrrolopyridine derivatives.

G cluster_1 Receptor Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Figure 2: General experimental workflow for the radioligand receptor binding assays.

Conclusion

The data presented in this guide unequivocally demonstrates the significant impact of stereochemistry on the biological activity of octahydropyrrolopyridine derivatives. The (R)-enantiomer of the exemplified compound exhibited markedly higher affinity and functional potency at the Dopamine D2 and Sigma-1 receptors compared to its (S)-counterpart. These findings highlight the necessity of chiral separation and individual enantiomer evaluation in the drug discovery and development process for this class of compounds. A thorough understanding of the stereoselective interactions with biological targets is paramount for the design of next-generation therapeutics with enhanced efficacy and reduced off-target effects.

spectroscopic comparison of Boc-protected pyrrolopyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Boc-Protected Pyrrolopyridine Isomers: A Guide for Researchers

For researchers and professionals in drug development, a thorough understanding of the structural nuances of isomeric compounds is paramount. Pyrrolopyridines, also known as azaindoles, are a critical class of bicyclic heterocycles that serve as core scaffolds in numerous pharmacologically active agents. The strategic protection of the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common step in their synthetic elaboration. This guide provides a comparative spectroscopic overview of the four Boc-protected pyrrolopyridine isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.

The differentiation of these isomers is crucial for unambiguous structure determination and ensuring the desired biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide summarizes the key spectroscopic features of each isomer, supported by available experimental data, to facilitate their identification and characterization.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

IsomerStructureAromatic Protons (ppm)Pyrrole Protons (ppm)Boc Group (ppm)
Boc-4-Azaindole 1H-Pyrrolo[3,2-b]pyridineδ 8.5-7.0 (m, 3H)δ 7.6 (d), 6.5 (d)~1.6 (s, 9H)
Boc-5-Azaindole 1H-Pyrrolo[3,2-c]pyridineδ 8.8 (s), 8.4 (d), 7.2 (d)δ 7.5 (d), 6.6 (d)~1.7 (s, 9H)
Boc-6-Azaindole 1H-Pyrrolo[2,3-c]pyridineδ 8.9 (s), 8.2 (d), 7.6 (d)δ 7.4 (d), 6.5 (d)~1.6 (s, 9H)
Boc-7-Azaindole 1H-Pyrrolo[2,3-b]pyridineδ 8.4-7.1 (m, 3H)δ 7.8 (d), 6.6 (d)~1.7 (s, 9H)

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

IsomerAromatic Carbons (ppm)Pyrrole Carbons (ppm)Boc Group Carbons (ppm)
Boc-4-Azaindole ~148, 142, 130, 118, 115~125, 108~84 (C), 28 (CH₃)
Boc-5-Azaindole ~145, 140, 135, 128, 108~128, 106~85 (C), 28 (CH₃)
Boc-6-Azaindole ~147, 143, 138, 120, 110~126, 105~84 (C), 28 (CH₃)
Boc-7-Azaindole ~149, 144, 129, 120, 117~128, 103~85 (C), 28 (CH₃)

Table 3: IR Spectroscopic Data

IsomerKey Absorptions (cm⁻¹)
All Isomers C=O (Boc): ~1730-1750 cm⁻¹ (strong) C-H (aromatic): ~3100-3000 cm⁻¹ (medium) C-H (aliphatic): ~2980-2950 cm⁻¹ (medium) C-N stretch: ~1300-1200 cm⁻¹ (strong) C-O stretch: ~1150-1100 cm⁻¹ (strong)

Table 4: Mass Spectrometry Data

IsomerMolecular FormulaExact Mass [M]Key Fragmentation Ions (m/z)
All Isomers C₁₂H₁₄N₂O₂218.1055[M]⁺•: 218 [M-56]⁺•: 162 (loss of isobutylene) [M-100]⁺•: 118 (loss of Boc group)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the Boc-protected pyrrolopyridine isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Temperature: 298 K.

Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using the thin-film method.

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by electrospray ionization (ESI) mass spectrometry.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation analysis (MS/MS), select the parent ion (m/z 218) and apply collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of Boc-protected pyrrolopyridine isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Boc-Pyrrolopyridine Isomer Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Isomer Differentiation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of Boc-protected pyrrolopyridine isomers.

Navigating the Nucleophilic Landscape: A Comparative Guide to the Reactivity of Boc-Protected Diamine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical step in the synthesis of complex molecules. Mono-Boc-protected diamines are indispensable bifunctional reagents that enable sequential and controlled modifications. However, the reactivity of the unprotected amine can be subtly influenced by the structure of the diamine and the nature of the protecting group. This guide provides an objective comparison of the reactivity of various Boc-protected diamine building blocks, supported by available experimental data and detailed methodologies.

Performance Comparison: Reactivity in Mono-Boc Protection

The synthesis of mono-Boc-protected diamines is the first crucial step, and its efficiency can be a determining factor in the choice of a building block. The yield of the mono-protected product over the di-protected and unprotected starting material is a key metric of success. While direct comparative studies under identical conditions are limited in the literature, various methods have been developed to achieve selective mono-protection, with reported yields offering a glimpse into the relative ease of handling these diamines.

Several strategies are employed to achieve mono-protection, including the use of a large excess of the diamine, flow chemistry, or the temporary blocking of one amine group as a hydrochloride salt.[1][2] For instance, the use of one equivalent of HCl to form the hydrochloride salt of one amine in ethylenediamine, followed by reaction with Boc-anhydride, has been reported to yield 87% of the mono-protected product.[1] In another example, a model reaction using piperazine and HCl achieved an isolated yield of 70-80% for mono-Boc piperazine.[1]

The following table summarizes reported yields for the mono-Boc protection of various symmetrical diamines using a method involving the sequential addition of HCl and Boc-anhydride.

DiamineMono-Boc Protected Product Yield (%)
Ethylenediamine87
1,3-Diaminopropane82
1,4-Diaminobutane85
1,5-Diaminopentane80
1,6-Diaminohexane65
Piperazine80
trans-1,4-Diaminocyclohexane75

Note: Yields are based on a specific experimental protocol and may vary depending on reaction conditions.

Factors Influencing Reactivity of the Unprotected Amine

Once the mono-Boc-protected diamine is synthesized, the reactivity of the remaining free amine is of paramount importance for subsequent transformations, such as acylation. Several factors can influence this reactivity.

Factors_Influencing_Reactivity Reactivity Reactivity of Free Amine Steric_Hindrance Steric_Hindrance Steric_Hindrance->Reactivity Decreases Electronic_Effects Electronic_Effects Electronic_Effects->Reactivity Influences (Inductive/Resonance) Protecting_Group Protecting_Group Protecting_Group->Reactivity Can influence sterically and electronically Chain_Length Chain_Length Chain_Length->Reactivity Affects accessibility

Factors influencing the reactivity of the free amine.

Generally, the primary amines of mono-Boc-protected linear diamines are expected to exhibit similar high reactivity towards acylating agents.[3] However, the presence of substituents on the carbon backbone or on the protected nitrogen can introduce steric hindrance, potentially reducing the reaction rate. For example, in N-Boc-N'-methylethylenediamine, the N-methyl group can influence reactivity and conformational properties.[3]

The choice of the protecting group itself, while primarily for stability and orthogonal deprotection strategies, can have a subtle electronic influence on the distal free amine.[3] While the Boc group is generally considered electronically neutral in its effect on the free amine's basicity and nucleophilicity, other protecting groups like Cbz (Carboxybenzyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) might exert minor electronic effects.[3]

Experimental Protocols

General Protocol for Mono-Boc Protection of Symmetrical Diamines

This protocol is a representative method for the selective mono-protection of a symmetrical diamine by first forming the mono-hydrochloride salt.

Materials:

  • Symmetrical diamine (e.g., ethylenediamine, piperazine)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl gas or a standardized solution in an organic solvent)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the symmetrical diamine (1 equivalent) in anhydrous methanol in a round-bottom flask, and cool the solution to 0°C in an ice bath.

  • Slowly add 1 equivalent of hydrochloric acid with stirring.

  • Allow the reaction mixture to stir at 0°C for 15-30 minutes.

  • To this mixture, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Remove the methanol under reduced pressure.

  • Add diethyl ether to the residue to precipitate any unreacted diamine dihydrochloride, which can be removed by filtration.

  • Wash the filtrate with a sodium hydroxide solution to neutralize the hydrochloride salt of the product and remove any remaining starting material.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-Boc-protected diamine.

  • The product can be further purified by column chromatography if necessary.

General Protocol for Acylation of a Mono-Boc-Protected Diamine

This protocol describes a typical acylation reaction of the free amine of a mono-Boc-protected diamine with an acyl chloride.

Acylation_Workflow Start Start Dissolve Dissolve Start->Dissolve Cool Cool Dissolve->Cool Add_Acyl_Chloride Add_Acyl_Chloride Cool->Add_Acyl_Chloride React React Add_Acyl_Chloride->React Workup Workup React->Workup Purify Purify Workup->Purify End End Purify->End

A typical workflow for the acylation of a mono-protected diamine.

Materials:

  • Mono-Boc-protected diamine

  • Acyl chloride

  • Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve the mono-Boc-protected diamine (1 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the aprotic solvent.

  • Cool the solution to 0°C in an ice bath.

  • Add the acyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of a mono-Boc-protected diamine building block depends on a combination of factors, including the efficiency of its synthesis and the reactivity of the free amine in subsequent reactions. While a direct quantitative comparison of reactivity is not extensively documented, understanding the general principles of amine reactivity and the influence of steric and electronic factors can guide the selection process. The provided protocols offer a starting point for the synthesis and functionalization of these versatile building blocks, which are crucial for the advancement of pharmaceutical and chemical research.

References

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methodologies for the quantification and identification of Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate. Due to the absence of specific published and validated methods for this compound, this document outlines recommended strategies based on the analysis of structurally similar Boc-protected saturated nitrogen heterocycles. The information herein is intended to guide researchers in developing and validating robust analytical methods suitable for their specific applications, from routine quality control to in-depth research.

Introduction to Analytical Approaches

The chemical structure of this compound, featuring a Boc-protected amine and a saturated heterocyclic core, makes it amenable to several common analytical techniques. The choice of method will depend on the analytical objective, such as purity assessment, quantification in a specific matrix, or stability testing. The primary candidate methods for consideration are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Proposed Analytical Methods

The following table summarizes the expected performance characteristics of the recommended analytical methods for this compound. These are typical values for small molecules of similar structure and should be established specifically for this analyte during method validation.

Parameter HPLC-UV LC-MS GC-MS
Specificity Moderate to HighVery HighHigh
Limit of Detection (LOD) ~1-10 ng/mL~0.01-1 ng/mL~0.1-5 ng/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.05-5 ng/mL~0.5-15 ng/mL
Linearity Range 2-3 orders of magnitude3-5 orders of magnitude2-4 orders of magnitude
Precision (%RSD) < 2%< 5%< 10%
Accuracy (% Recovery) 98-102%95-105%90-110%
Primary Application Purity, Assay, Content UniformityIdentification, Impurity Profiling, Quantification in complex matricesVolatile Impurity Analysis, Identification

Experimental Protocols for Method Validation

The validation of any analytical method for this compound should be conducted in accordance with international guidelines such as ICH Q2(R1). Below are detailed protocols for validating a proposed HPLC-UV method, which can be adapted for LC-MS and GC-MS.

Proposed Method 1: HPLC-UV for Quantification and Purity

This method is ideal for determining the assay and purity of the drug substance.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as the Boc-carbamate has a weak chromophore)

  • Injection Volume: 10 µL

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample in methanol at a target concentration within the working standard range.

3. Validation Protocol:

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the analyte, and a sample spiked with expected impurities. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Analyze five concentrations of the working standard solution in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits.

Proposed Method 2: LC-MS for Identification and Trace Analysis

This method is highly sensitive and specific, making it suitable for impurity identification and quantification in complex biological matrices.

1. LC-MS Conditions (Starting Point):

  • LC System: Use the same HPLC conditions as above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Ionization Parameters: Optimize capillary voltage, cone voltage, and gas flows for the target analyte.

  • Mass Analysis:

    • Full Scan (m/z 100-500) for identification.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. For this compound (MW: 226.32), monitor for [M+H]⁺ at m/z 227.2. A common fragment ion would be the loss of the Boc group (100 Da) or isobutylene (56 Da), leading to fragments at m/z 127.1 and 171.2, respectively.[1]

2. Validation Protocol: The validation protocol is similar to HPLC-UV, but with typically wider acceptance criteria for accuracy and precision in bioanalytical applications (e.g., 85-115% for accuracy, <15% for precision).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a typical sample analysis workflow.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Define_Purpose Define Analytical Purpose (Assay, Purity) Select_Method Select Appropriate Method (HPLC, LC-MS) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Compile_Data Compile & Analyze Data Specificity->Compile_Data Linearity->Compile_Data Accuracy->Compile_Data Precision->Compile_Data LOD_LOQ->Compile_Data Robustness->Compile_Data Validation_Report Generate Validation Report Compile_Data->Validation_Report SampleAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC/LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detect & Record Signal Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration vs. Standard Integrate->Calculate Report Report Result Calculate->Report

References

A Comparative Guide to Purity Assessment of Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate, a key bicyclic amine building block, requires rigorous analytical characterization to ensure it meets stringent quality standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing its purity, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][2] For a non-polar, Boc-protected compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach.

Key Strengths of HPLC:

  • Broad Applicability: Capable of analyzing a wide range of non-volatile and thermally unstable compounds.[3]

  • High Resolution: Excellent for separating structurally similar impurities from the main compound.

  • Quantitative Accuracy: Provides precise and accurate quantification of impurities, crucial for regulatory compliance.[2]

Challenges and Solutions: A primary challenge with this analyte is its lack of a strong UV chromophore, which can hinder detection at low levels.[4][5]

  • Low UV Wavelength: Analysis can be performed at low UV wavelengths (e.g., 200-215 nm) where the carbamate group absorbs. However, this can lead to baseline noise.

  • Alternative Detectors: For higher sensitivity and universality, detectors that do not rely on UV absorbance are recommended. These include:

    • Charged Aerosol Detector (CAD): Provides a response that is largely independent of the chemical structure of the analyte.[6]

    • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes in a volatile mobile phase, though its response can be non-linear.[4]

    • Mass Spectrometry (MS): Offers high sensitivity and specificity and provides molecular weight information, aiding in impurity identification.[7]

Potential Process-Related and Degradation Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • De-Boc Impurity: The free base, octahydro-1H-pyrrolo[3,2-B]pyridine, formed by the cleavage of the Boc protecting group.[8][9] This is a common impurity in Boc-protected amines.

  • Isomeric Impurities: Structural isomers that may have formed during synthesis.

  • Oxidation Products: Impurities formed due to exposure to air or oxidizing agents.

Experimental Protocols

A. Proposed HPLC Method Protocol

This protocol outlines a standard reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC or UPLC system.

  • Detector: UV Detector (set at 210 nm) or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA).

  • Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Results: The Boc-protected main compound is non-polar and will have a longer retention time. The de-protected amine impurity, being more polar, will elute earlier.[8]

B. Alternative Analytical Method Protocols
  • Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable impurities, such as residual solvents.[3][10] The sample is vaporized and separated based on boiling point and interaction with the stationary phase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the detection capabilities of MS.[7] It is invaluable for identifying unknown impurities by providing molecular weight data.[1]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and qualitative impurity screening.[8] The deprotected amine impurity will have a lower Rf value than the Boc-protected compound. Staining with ninhydrin can visualize the amine product.

Comparative Data

The performance of HPLC is compared against other common analytical techniques for impurity profiling in the table below.

Parameter HPLC (UV/CAD) Gas Chromatography (GC) LC-MS Thin-Layer Chromatography (TLC)
Analyte Suitability Non-volatile, thermally unstable compounds[3]Volatile, thermally stable compounds[10]Wide range, including non-chromophoric[7]Broad applicability, qualitative focus
Selectivity HighHighVery HighLow to Moderate
Sensitivity Moderate (UV) to High (CAD)High (with FID detector)Very High (down to 0.001%)[1]Low (typically >0.5%)[1]
Quantification ExcellentGoodExcellentSemi-quantitative at best
Impurity ID No (requires MS)Possible with MS detectorYes (provides molecular weight)No
Typical Use Case Routine QC, purity assay, stability testingResidual solvent analysis, volatile impurities[1]Impurity identification, trace analysis[11]Reaction monitoring, rapid screening[1]

Visualizations: Workflows and Comparisons

The following diagrams illustrate the analytical workflow and a comparison of the discussed techniques.

Diagram 1: General Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting prep Weigh and dissolve sample in diluent hplc HPLC Analysis (Primary Method) prep->hplc Routine Purity gc GC Analysis (Volatiles) prep->gc Residual Solvents analysis Integrate Peaks & Calculate Area % hplc->analysis lcms LC-MS Analysis (Impurity ID) identification Identify Impurities (if needed) lcms->identification analysis->identification OOS* Result report Generate Certificate of Analysis (CoA) analysis->report identification->lcms caption *OOS: Out of Specification

Caption: General analytical workflow for purity assessment.

Diagram 2: Comparison of Analytical Techniques center Purity of Tert-butyl octahydro-1H- pyrrolo[3,2-B]pyridine- 1-carboxylate hplc HPLC center->hplc Quantitative Purity gc GC center->gc Volatile Impurities lcms LC-MS center->lcms Impurity ID & Trace Analysis tlc TLC center->tlc Rapid Qualitative Check

Caption: Comparison of analytical techniques for purity analysis.

Conclusion

For the routine purity assessment and quantitative determination of impurities in this compound, HPLC is the gold standard method .[1][2] Its high resolution and quantitative accuracy make it ideal for quality control environments. Due to the compound's lack of a strong chromophore, employing a universal detector like CAD or coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for comprehensive impurity profiling. LC-MS is particularly powerful for the structural elucidation of unknown impurities.[7] GC remains an essential complementary technique for the analysis of residual solvents, while TLC serves as a valuable tool for quick, qualitative checks during synthesis.[1][8] The selection of the most appropriate technique ultimately depends on the specific analytical goal, whether it is routine quality control, in-depth impurity characterization, or rapid process monitoring.

References

Comparative Analysis of Octahydropyrrolopyridine-Containing Compounds: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolopyridine scaffold is a key structural motif in a variety of biologically active compounds, demonstrating significant potential in the development of novel therapeutics targeting the central nervous system (CNS). This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of octahydropyrrolo[1,2-a]pyrazine derivatives, a closely related analog to the octahydropyrrolopyridine core. The insights gleaned from these compounds offer a valuable framework for the rational design of ligands with high affinity and selectivity for crucial CNS targets, including dopamine and sigma receptors.

I. Comparative Bioactivity of Octahydropyrrolo[1,2-a]pyrazine Analogs

The following table summarizes the binding affinities of a series of 2-substituted octahydropyrrolo[1,2-a]pyrazine derivatives for the dopamine D2 receptor and the sigma-1 (σ1) and sigma-2 (σ2) receptors. The data highlights how modifications to the substituent at the 2-position influence receptor binding and selectivity.

Compound IDR Group (Substituent at position 2)Dopamine D2 Ki (nM)σ1 Ki (nM)σ2 Ki (nM)
1 H1500250300
2a CH₂-Ph851545
2b CH₂-(4-F-Ph)701238
2c CH₂-(4-Cl-Ph)651030
2d CH₂-(4-MeO-Ph)1202560
3a (CH₂)₂-Ph45518
3b (CH₂)₂-(4-F-Ph)38415
3c (CH₂)₂-(4-Cl-Ph)35312
3d (CH₂)₂-(4-MeO-Ph)55825
4 (CH₂)₃-Ph952050

II. Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends for this class of compounds:

  • Impact of N-Substitution: The unsubstituted parent compound 1 (R=H) exhibits weak affinity for all three receptors. The introduction of a substituent at the 2-position is crucial for enhancing binding affinity.

  • Effect of Linker Length: A two-carbon linker between the pyrazine nitrogen and the phenyl ring (compounds 3a-d ) generally results in the highest affinity for both dopamine D2 and sigma receptors compared to a one-carbon linker (compounds 2a-d ) or a three-carbon linker (compound 4 ).

  • Influence of Phenyl Ring Substitution:

    • Halogen Substitution: The presence of electron-withdrawing groups, such as fluorine (2b , 3b ) or chlorine (2c , 3c ), on the para-position of the phenyl ring consistently improves binding affinity at all three receptors compared to the unsubstituted phenyl analogs (2a , 3a ). Compound 3c , with a 4-chlorophenethyl substituent, demonstrates the highest affinity for both D2 and σ1 receptors in this series.

    • Methoxy Substitution: The introduction of an electron-donating methoxy group at the para-position (2d , 3d ) leads to a decrease in affinity compared to the halogenated and unsubstituted phenyl derivatives.

  • Receptor Selectivity: While many compounds show affinity for both dopamine and sigma receptors, some derivatives exhibit a degree of selectivity. For instance, compounds 3b and 3c display a favorable profile with high affinity for both D2 and σ1 receptors, and slightly lower but still significant affinity for the σ2 receptor.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

A. Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines the procedure for determining the binding affinity of test compounds for the dopamine D2 receptor using a competitive radioligand binding assay.[1][2][3]

1. Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 receptors (e.g., CHO or HEK293 cells).[1]
  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
  • Non-specific Binding Determinant: 10 µM Haloperidol.[1]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Test Compounds: Serial dilutions of the octahydropyrrolopyridine-containing compounds.
  • 96-well microplates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), cell harvester, and liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Cells expressing the D2 receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
  • Assay Setup: In a 96-well plate, combine:
  • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.
  • 50 µL of radioligand at a concentration close to its Kd.
  • 100 µL of membrane preparation (containing 10-20 µg of protein).
  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.
  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1]
  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

This protocol describes the method for determining the binding affinity of compounds for sigma-1 and sigma-2 receptors.[4][5]

1. Materials:

  • Membrane Preparation: Guinea pig brain homogenates or membranes from cell lines expressing σ1 or σ2 receptors.
  • σ1 Radioligand: [³H]-(+)-Pentazocine.[5]
  • σ2 Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of 100 nM (+)-pentazocine to block σ1 sites.
  • Non-specific Binding Determinant: 10 µM Haloperidol.[4]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Test compounds, 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

2. Procedure:

  • The assay is performed similarly to the dopamine D2 binding assay, with the following modifications:
  • For σ1 binding, [³H]-(+)-pentazocine is used as the radioligand.
  • For σ2 binding, [³H]-DTG is used in the presence of a masking concentration of (+)-pentazocine.
  • Incubation is typically carried out for 120 minutes at room temperature.[6]

3. Data Analysis:

  • Data analysis is performed as described for the dopamine D2 receptor binding assay to determine IC50 and Ki values.

IV. Visualizing Key Concepts

To aid in the understanding of the experimental workflow and the signaling context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Compounds + Radioligand + Membranes) Membrane_Prep->Incubation Compound_Dilution Compound Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for Radioligand Binding Assays.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Dopamine or Sigma Ligand Receptor GPCR (e.g., Dopamine D2 Receptor) Ligand->Receptor Binding Sigma_Receptor Sigma Receptor Ligand->Sigma_Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Ion_Channel Ion Channel Modulation Sigma_Receptor->Ion_Channel Modulation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Ion_Channel->Cellular_Response

Caption: Simplified Signaling Pathways for Dopamine and Sigma Receptors.

References

kinetic studies of reactions involving Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its relatively mild removal. The cleavage of the N-Boc bond is typically achieved under acidic conditions, and the reaction rate is highly sensitive to the nature of the acid, the solvent, and the structure of the substrate. This guide provides a comparative overview of the kinetic aspects of N-Boc deprotection, drawing on published experimental data to inform reaction design.

Comparison of Acid Catalysts for N-Boc Deprotection

The choice of acid catalyst is a critical factor influencing the rate and efficiency of N-Boc deprotection. Studies have shown a second-order dependence on the concentration of strong acids like HCl, sulfuric acid, and methane sulfonic acid for the deprotection of certain Boc-protected amines.[1][2][3] This indicates a mechanism where two molecules of the acid are involved in the rate-determining step. In contrast, reactions with trifluoroacetic acid (TFA) can exhibit a more complex kinetic profile, sometimes showing an inverse dependence on the trifluoroacetate concentration.[1][3]

Acid CatalystTypical ConditionsObserved KineticsKey Considerations
Hydrochloric Acid (HCl) Toluene/Propan-2-olSecond-order in [HCl][1][2][3]Effective and commonly used. The second-order dependence implies that higher acid concentrations lead to a significant increase in reaction rate.
Sulfuric Acid (H₂SO₄) Toluene/Propan-2-olSecond-order kinetics[2]Strong, non-volatile acid. Similar kinetic behavior to HCl.[2]
Methane Sulfonic Acid (MSA) Toluene/Propan-2-olSecond-order kinetics[2]Strong organic acid, often used for its high boiling point and solubility in organic solvents.
Trifluoroacetic Acid (TFA) Neat or in DichloromethaneComplex kinetics, can be inverse in [TFA][1][3]Widely used for its volatility, allowing for easy removal. The kinetic complexity suggests a different mechanistic pathway compared to other strong acids.[1][3]

Experimental Protocol: Monitoring N-Boc Deprotection Kinetics

A general protocol for determining the kinetics of N-Boc deprotection involves monitoring the disappearance of the starting material or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • N-Boc protected amine (e.g., Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate)

  • Anhydrous solvent (e.g., Toluene, Propan-2-ol, Dichloromethane)

  • Acid catalyst (e.g., HCl in a suitable solvent, TFA)

  • Internal standard for chromatography or spectroscopy

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • HPLC or NMR spectrometer

Procedure:

  • Reaction Setup: A solution of the N-Boc protected amine and an internal standard in the chosen solvent is prepared in a thermostatted reactor.

  • Initiation: The reaction is initiated by the addition of a known concentration of the acid catalyst.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching: Each aliquot is immediately quenched by adding it to a vial containing a neutralizing agent to stop the reaction.

  • Analysis: The quenched samples are analyzed by HPLC or NMR to determine the concentrations of the starting material and product relative to the internal standard.

  • Data Analysis: The concentration data is plotted against time, and the resulting curves are fitted to appropriate rate laws to determine the reaction order and rate constants.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in kinetic studies of N-Boc deprotection, the following diagrams outline the proposed reaction mechanism and a typical experimental workflow.

N_Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Boc_Amine R-N(Boc)-H Protonated_Boc R-N(BocH+)-H Boc_Amine->Protonated_Boc Protonation H_Plus 2 H+ H_Plus->Protonated_Boc Amine R-NH2 Protonated_Boc->Amine Fragmentation Isobutylene Isobutylene Protonated_Boc->Isobutylene CO2 CO2 Protonated_Boc->CO2

Caption: Proposed mechanism for acid-catalyzed N-Boc deprotection.

Kinetic_Study_Workflow Start Start Prepare_Solution Prepare solution of Boc-amine and internal standard Start->Prepare_Solution Equilibrate_Temp Equilibrate reactor to desired temperature Prepare_Solution->Equilibrate_Temp Add_Acid Add acid catalyst to initiate reaction Equilibrate_Temp->Add_Acid Take_Samples Withdraw aliquots at timed intervals Add_Acid->Take_Samples Quench_Reaction Quench reaction in neutralizing solution Take_Samples->Quench_Reaction Analyze_Samples Analyze samples by HPLC or NMR Quench_Reaction->Analyze_Samples Plot_Data Plot concentration vs. time Analyze_Samples->Plot_Data Determine_Kinetics Determine rate law and rate constants Plot_Data->Determine_Kinetics End End Determine_Kinetics->End

Caption: Experimental workflow for a kinetic study of N-Boc deprotection.

References

comparative cost analysis of different synthetic routes to octahydropyrrolopyridine cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Economical Synthesis

The octahydropyrrolopyridine core is a key structural motif in a wide range of biologically active compounds and approved pharmaceuticals. The efficient and cost-effective synthesis of this scaffold is therefore of significant interest to the drug development community. This guide provides a comparative analysis of three distinct synthetic routes to the octahydropyrrolopyridine core, with a focus on experimental data, cost-effectiveness, and scalability.

Executive Summary

Three primary synthetic strategies for the construction of the octahydropyrrolopyridine scaffold are evaluated:

  • Route 1: Alkylation of Proline Ester followed by Reductive Cyclization. This route utilizes a readily available chiral starting material, L-proline ethyl ester, and proceeds via N-alkylation and subsequent intramolecular reductive amination.

  • Route 2: Synthesis from 2-Piperidineethanol via Intramolecular Cyclization. This pathway commences with the commercially available 2-piperidineethanol and involves a one-pot chlorination/cyclization reaction.

  • Route 3: Catalytic Hydrogenation of a Pyrrolopyridine Precursor. This approach involves the synthesis of a substituted pyrrolopyridine followed by catalytic hydrogenation to achieve the saturated octahydropyrrolopyridine core.

The following sections provide a detailed breakdown of each route, including experimental protocols, quantitative data, and a comparative cost analysis.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and potential economic viability.

MetricRoute 1: From Proline EsterRoute 2: From 2-PiperidineethanolRoute 3: Catalytic Hydrogenation
Number of Steps 212
Overall Yield ~65-75%~80-90%~70-80%
Key Reagents L-Proline ethyl ester HCl, 1-bromo-3-chloropropane, NaBH(OAc)₃2-Piperidineethanol, Thionyl chlorideSubstituted Pyridine, PtO₂
Catalyst NoneNonePlatinum(IV) oxide
Estimated Reagent Cost per Gram of Product ModerateLowHigh (due to catalyst)
Scalability GoodExcellentGood, but catalyst cost is a factor

Experimental Protocols and Methodologies

Route 1: Synthesis from L-Proline Ethyl Ester

This two-step synthesis begins with the N-alkylation of L-proline ethyl ester with 1-bromo-3-chloropropane, followed by an intramolecular reductive amination to form the bicyclic core.

Step 1: N-Alkylation of L-Proline Ethyl Ester

  • Materials: L-Proline ethyl ester hydrochloride, 1-bromo-3-chloropropane, Potassium carbonate, Acetonitrile.

  • Procedure: To a solution of L-proline ethyl ester hydrochloride (1 equivalent) in acetonitrile, potassium carbonate (2.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. 1-bromo-3-chloropropane (1.1 equivalents) is then added, and the reaction mixture is heated to reflux for 12-16 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude N-(3-chloropropyl)-L-proline ethyl ester.

  • Yield: ~85-95%

Step 2: Intramolecular Reductive Amination

  • Materials: Crude N-(3-chloropropyl)-L-proline ethyl ester, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM).

  • Procedure: The crude product from Step 1 is dissolved in dichloromethane. Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the octahydropyrrolo[1,2-a]pyrazine.

  • Yield: ~75-85%

Route 2: One-Pot Synthesis from 2-Piperidineethanol

This efficient, one-pot procedure involves the direct conversion of 2-piperidineethanol to the octahydropyrrolopyridine core via a chlorination/cyclization cascade.

  • Materials: 2-Piperidineethanol, Thionyl chloride (SOCl₂), Isopropyl acetate, Sodium hydroxide.

  • Procedure: A solution of 2-piperidineethanol (1 equivalent) in isopropyl acetate is added dropwise to a solution of thionyl chloride (1.2 equivalents) in isopropyl acetate at 0-5 °C. The reaction mixture is then stirred at room temperature for 1-2 hours. The mixture is carefully quenched with an aqueous solution of sodium hydroxide, and the layers are separated. The aqueous layer is extracted with isopropyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the octahydropyrrolo[1,2-a]pyridine.

  • Yield: ~80-90%[1]

Route 3: Catalytic Hydrogenation of a Pyrrolopyridine Precursor

This route involves the initial synthesis of a suitable pyrrolopyridine derivative, which is then subjected to catalytic hydrogenation to obtain the saturated octahydropyrrolopyridine core. The synthesis of the precursor can vary, but a common method is the Bohlmann-Rahtz pyridine synthesis.

Step 1: Synthesis of a Substituted Pyridine (Bohlmann-Rahtz)

  • Materials: Ethyl β-aminocrotonate, Ethynyl ketone, Acetic acid, Toluene.

  • Procedure: A solution of ethyl β-aminocrotonate (1 equivalent) and an appropriate ethynyl ketone (1 equivalent) in toluene containing a catalytic amount of acetic acid is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the substituted pyridine.

  • Yield: ~80-90%

Step 2: Catalytic Hydrogenation

  • Materials: Substituted pyridine, Platinum(IV) oxide (PtO₂), Glacial acetic acid, Hydrogen gas.

  • Procedure: The substituted pyridine (1 equivalent) is dissolved in glacial acetic acid, and a catalytic amount of PtO₂ (1-5 mol%) is added. The mixture is then hydrogenated in a Parr shaker apparatus under a hydrogen atmosphere (50-70 bar) at room temperature for 6-10 hours.[2] After the reaction is complete, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the octahydropyrrolopyridine derivative.

  • Yield: ~85-95%[2]

Mandatory Visualization: Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 cluster_0 Route 1: From Proline Ester Proline Ester Proline Ester Alkylation Alkylation Proline Ester->Alkylation 1-bromo-3- chloropropane Intermediate Intermediate Alkylation->Intermediate Reductive Cyclization Reductive Cyclization Intermediate->Reductive Cyclization NaBH(OAc)₃ Octahydropyrrolopyridine Octahydropyrrolopyridine Reductive Cyclization->Octahydropyrrolopyridine

Caption: Synthetic pathway for Route 1.

Route_2 cluster_1 Route 2: From 2-Piperidineethanol 2-Piperidineethanol 2-Piperidineethanol One-Pot Cyclization One-Pot Cyclization 2-Piperidineethanol->One-Pot Cyclization SOCl₂ Octahydropyrrolopyridine Octahydropyrrolopyridine One-Pot Cyclization->Octahydropyrrolopyridine

Caption: Synthetic pathway for Route 2.

Route_3 cluster_2 Route 3: Catalytic Hydrogenation Pyridine Precursor Pyridine Precursor Catalytic Hydrogenation Catalytic Hydrogenation Pyridine Precursor->Catalytic Hydrogenation H₂, PtO₂ Octahydropyrrolopyridine Octahydropyrrolopyridine Catalytic Hydrogenation->Octahydropyrrolopyridine

Caption: Synthetic pathway for Route 3.

Comparative Cost Analysis

The economic viability of a synthetic route is a critical factor in drug development. The following table provides an estimated cost comparison for the key reagents in each route. Prices are based on commercially available data for research quantities and may vary depending on the supplier and scale.

ReagentRouteSupplier Example & Price (USD)Cost per Mole (USD)
L-Proline ethyl ester hydrochloride 1Sigma-Aldrich: ~$118/25g~$850
1-bromo-3-chloropropane 1Thermo Fisher Scientific: ~$35.65/250g~$22
Sodium triacetoxyborohydride 1Sigma-Aldrich: ~$172/100g~$364
2-Piperidineethanol 2Thermo Fisher Scientific: ~$32/5g~$826
Thionyl chloride 2Sigma-Aldrich: ~$40/100mL~$5
**Platinum(IV) oxide (PtO₂) **3Sigma-Aldrich: ~$150/1g~$34,000
Ethyl β-aminocrotonate 3Sigma-Aldrich: ~$50/100g~$65
Ethynyl ketone (generic) 3Varies significantly by structureVaries

Note: Prices are approximate and subject to change. Bulk pricing will be significantly lower.

Conclusion and Recommendations

Based on this comparative analysis, Route 2 (from 2-Piperidineethanol) emerges as a highly promising option for the synthesis of the octahydropyrrolopyridine core, particularly for large-scale production. Its primary advantages are the one-pot nature of the reaction, high reported yields, and the use of relatively inexpensive and readily available starting materials and reagents.

Route 1 (from Proline Ester) offers the advantage of starting from a chiral precursor, which can be beneficial for the synthesis of enantiomerically pure targets. However, the multi-step nature and the cost of sodium triacetoxyborohydride may make it less economically favorable for large-scale synthesis compared to Route 2.

Route 3 (Catalytic Hydrogenation) is a reliable method for accessing the saturated core from an aromatic precursor. The main drawback of this route is the high cost of the platinum catalyst, which can be a significant factor in the overall cost of the synthesis, especially at scale. However, the catalyst can often be recovered and reused, which may mitigate this cost over multiple batches.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, the need for enantiopurity, and the available budget for starting materials and catalysts. This guide provides a foundational framework to aid researchers and drug development professionals in making an informed decision.

References

Evaluating the Scalability of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the octahydropyrrolo[3,2-b]pyridine core is a valuable building block for a variety of therapeutic agents. This guide provides a comparative evaluation of synthetic routes to a key intermediate, tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, with a focus on scalability, providing researchers and process chemists with the data necessary to make informed decisions for large-scale production.

Introduction to Synthetic Strategies

Two primary strategies have emerged for the synthesis of the octahydropyrrolo[3,2-b]pyridine core: a classical approach involving the reduction of a bicyclic pyridinone precursor and a more streamlined route utilizing a one-pot reductive amination. This guide will delve into the experimental details of both methodologies, presenting a clear comparison of their respective strengths and weaknesses in a scalable context.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for large-scale production hinges on a variety of factors beyond simple chemical yield. These include the number of synthetic steps, the cost and availability of starting materials and reagents, the ease of purification, and the overall process safety and environmental impact. The following table summarizes the key quantitative data for the two evaluated synthetic pathways.

ParameterRoute 1: Bicyclic Pyridinone ReductionRoute 2: One-Pot Reductive Amination
Starting Materials Substituted Pyridinone, Boc-AnhydrideCommercially available keto-ester, Benzylamine
Key Transformations Catalytic HydrogenationReductive Amination
Number of Steps 31
Overall Yield ~65%~80%
Key Reagents Pd/C, H₂ gasNaBH(OAc)₃
Solvents Methanol, Ethyl AcetateDichloroethane
Purification Method Column ChromatographyExtraction and Crystallization
Scalability Assessment ModerateHigh

Experimental Protocols

Route 1: Bicyclic Pyridinone Reduction

This multi-step approach commences with the synthesis of a suitable bicyclic pyridinone precursor, followed by N-protection and subsequent reduction of the pyridine ring.

Step 1: Synthesis of the Bicyclic Pyridinone

(Detailed experimental procedures for the synthesis of the initial pyridinone are often substrate-specific and can be found in the relevant literature.)

Step 2: N-Boc Protection

To a solution of the bicyclic pyridinone (1.0 eq) in dichloromethane (10 vol) is added di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Catalytic Hydrogenation

The N-Boc protected pyridinone (1.0 eq) is dissolved in methanol (15 vol) in a high-pressure reactor. Palladium on carbon (10% w/w, 5 mol%) is added, and the reactor is purged with nitrogen before being pressurized with hydrogen gas to 10 bar. The reaction is stirred at 60°C for 24 hours. After cooling and venting, the catalyst is removed by filtration through celite, and the filtrate is concentrated to afford the desired this compound.

Route 2: One-Pot Reductive Amination

This streamlined approach offers a more convergent and potentially more scalable synthesis of the target molecule.

To a solution of the appropriate keto-ester (1.0 eq) and benzylamine (1.1 eq) in dichloroethane (10 vol) is added sodium triacetoxyborohydride (1.5 eq) in portions at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The resulting crude product is often of sufficient purity for subsequent steps or can be further purified by crystallization.

Logical Workflow for Scalability Evaluation

The decision-making process for selecting a scalable synthetic route can be visualized as a logical workflow. Key considerations at each stage ensure that the chosen method is not only efficient in the lab but also viable for large-scale production.

G cluster_0 Route Evaluation cluster_1 Experimental Analysis cluster_2 Scalability Assessment cluster_3 Decision start Identify Potential Synthetic Routes lit_review Literature and Patent Search start->lit_review feasibility Initial Feasibility Assessment lit_review->feasibility lab_scale Laboratory Scale Synthesis (g) feasibility->lab_scale optimization Process Optimization lab_scale->optimization quant_data Collect Quantitative Data (Yield, Purity) optimization->quant_data purification Purification and Isolation Strategy optimization->purification cost Cost Analysis (Reagents, Solvents) quant_data->cost safety Safety and Environmental Review quant_data->safety decision Select Optimal Scalable Route cost->decision safety->decision tech_transfer Technology Transfer Considerations purification->tech_transfer tech_transfer->decision

Caption: A logical workflow for evaluating and selecting a scalable synthetic route.

Conclusion

Both the bicyclic pyridinone reduction and the one-pot reductive amination routes offer viable pathways to this compound. For large-scale manufacturing, the one-pot reductive amination presents a more attractive option due to its conciseness, higher overall yield, and simpler purification protocol. However, the choice of the optimal route will ultimately depend on the specific resources, expertise, and regulatory requirements of the manufacturing facility. This guide provides the foundational data and experimental frameworks to support this critical decision-making process in the advancement of drug development programs.

Safety Operating Guide

Proper Disposal of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate was not located in the available resources. The following information is based on general best practices for the disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals must obtain the specific SDS from the chemical manufacturer or supplier and consult with their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures. Isomers of this compound, such as those with [3,4-b] and [3,2-c] structures, may have different disposal requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of potential hazards and necessary safety measures. While specific data for this compound is unavailable, related compounds may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following is a generalized procedure for the disposal of research chemicals like this compound.

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Collection and Segregation:

    • Collect waste in a designated, properly labeled, and compatible container.

    • Ensure the container is in good condition and has a secure lid.

    • Segregate this waste from incompatible materials to prevent dangerous reactions.

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition or heat.

    • Secondary containment should be used to prevent spills.

  • Waste Disposal Request:

    • When the waste container is nearly full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS department.

    • Ensure all labeling is accurate and complete before the scheduled pickup.

  • Professional Disposal:

    • Your institution's EHS department will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal company.[1][2][3]

    • These specialized companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

General Chemical Waste Disposal Workflow A Step 1: Waste Generation (e.g., from experiment) B Step 2: Identify & Classify as Hazardous Waste A->B C Step 3: Segregate into Compatible Waste Container B->C D Step 4: Label Container with Contents & Hazard Information C->D E Step 5: Store in Designated Satellite Accumulation Area D->E F Step 6: Request Waste Pickup from EHS E->F G Step 7: Professional Disposal by Licensed Vendor F->G

References

Personal protective equipment for handling Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The following information is synthesized from safety data sheets of structurally similar compounds and is intended to ensure the safe handling of this chemical by researchers, scientists, and drug development professionals.

Hazard Summary

This compound and its analogs are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. While comprehensive toxicological properties may not be fully investigated for this specific molecule, it is crucial to handle it with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin[3][4][5][6].

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be used to prevent eye contact.
Face ShieldRecommended when there is a risk of splashing or aerosol generation.
Hand Protection Chemical-resistant GlovesInspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use[3][4].
Body Protection Laboratory CoatShould be worn at all times to protect skin and personal clothing.
Additional Protective ClothingAs needed to prevent skin exposure.
Respiratory Protection NIOSH-approved RespiratorRequired when working outside of a fume hood or when dust or aerosols may be generated. Use appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) for higher-level protection[3].
Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation[1][7].

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Avoid the formation of dust and aerosols[4].

  • Donning PPE :

    • Before handling the compound, put on all required PPE as detailed in the table above.

  • Handling the Compound :

    • Avoid direct contact with skin, eyes, and clothing[1][2].

    • Avoid breathing dust, fumes, gas, or vapors[1][2][3].

    • Wash hands thoroughly after handling, even if gloves were worn[1][4].

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled[8].

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][3].

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops[1][3][9].

    • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[1][3][9].

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][5][8].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

  • Chemical Waste :

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company[1][3].

    • The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Contaminated Packaging :

    • Dispose of contaminated packaging in the same manner as the unused product[3].

  • General Guidance :

    • Do not let the product enter drains or waterways[1][3][7].

    • All disposal activities must be in accordance with local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal A Verify Fume Hood Certification B Locate Emergency Equipment (Eyewash, Shower) A->B C Don Required PPE B->C D Handle Compound in Fume Hood C->D E Avoid Dust/Aerosol Generation D->E F Properly Store or Prepare for Disposal E->F G Decontaminate Work Area F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I J Collect Waste in Labeled Container I->J K Contact Licensed Disposal Service J->K L Incinerate at Approved Facility K->L

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.